Diazan
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
19690-35-8 |
|---|---|
Molekularformel |
C6H6N4O2 |
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
1,6-didiazohexane-2,5-dione |
InChI |
InChI=1S/C6H6N4O2/c7-9-3-5(11)1-2-6(12)4-10-8/h3-4H,1-2H2 |
InChI-Schlüssel |
YRDXWCJQMHHUTN-GLIMQPGKSA-N |
SMILES |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Isomerische SMILES |
C(/C(=C/[N+]#N)/[O-])C/C(=C/[N+]#N)/[O-] |
Kanonische SMILES |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Andere CAS-Nummern |
19690-35-8 |
Synonyme |
diazan diazane |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Characterization of Novel Diazan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel diazan derivatives, a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document details the fundamental synthetic methodologies, advanced characterization techniques, and explores the modulation of key signaling pathways by these compounds.
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives often involves a foundational two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable substrate. This approach allows for the introduction of a wide variety of functional groups, leading to a diverse library of novel compounds.
General Experimental Protocol: Synthesis of a Novel Diazo Compound
This protocol outlines the synthesis of a representative diazo compound from a primary aromatic amine.
Step 1: Diazotization of a Primary Aromatic Amine [1][2][3][4][5][6][7][8]
-
Preparation of the Amine Salt: Dissolve the primary aromatic amine (1.0 eq) in a suitable aqueous acid (e.g., 2.5 M HCl) in a beaker. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of Nitrous Acid Solution: In a separate beaker, dissolve sodium nitrite (B80452) (1.1 eq) in cold deionized water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the chilled amine salt solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[3][4][7]
-
Confirmation of Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes. The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid).[6]
Step 2: Azo Coupling Reaction [1][2][5]
-
Preparation of the Coupling Agent: Dissolve the coupling agent (e.g., a phenol (B47542) or another aromatic amine, 1.0 eq) in a suitable solvent. For phenols, an alkaline solution (e.g., aqueous NaOH) is typically used to form the more reactive phenoxide ion. For aromatic amines, a weakly acidic solution is used.
-
Coupling: Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring. The coupling reaction is often rapid, and the formation of the azo dye is indicated by a color change.
-
Isolation and Purification: The resulting azo compound often precipitates out of the solution. Collect the solid product by filtration, wash it with cold water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9][10]
Synthesis of a Specific this compound Derivative: Diazepam
Diazepam, a well-known 1,4-benzodiazepine, serves as a classic example of this compound derivative synthesis.
Experimental Protocol: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone (B30270) [11]
-
N-Acylation: To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable solvent like toluene (B28343) or acetonitrile, add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C. The reaction is typically stirred for several hours at room temperature.
-
Cyclization: The intermediate is then reacted with an ammonia (B1221849) source, such as an ammonium (B1175870) hydroxide/ammonium bromide solution, to facilitate the intramolecular cyclization, forming the seven-membered diazepine (B8756704) ring of diazepam. This step is often carried out at an elevated temperature.
-
Purification: The crude diazepam is then purified by recrystallization to yield the final product.
Characterization of Novel this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are crucial steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the synthesized molecules. Key vibrational bands to look for in this compound derivatives include N-H stretching, C=N stretching, and N=N stretching for azo compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through the analysis of fragmentation patterns.[13][14][15][16][17]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for their purification.[9][10][18][19][20]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and characterization of various novel this compound derivatives.
Table 1: Synthesis and Physicochemical Properties of Novel Pyrimidine (B1678525) Derivatives [12][21][22][23][24]
| Compound ID | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |
| PYR-1 | 4-amino-6-hydroxy-2-mercaptopyrimidine, substituted chalcone | Glacial acetic acid, reflux | 65 | 278-280 |
| PYR-2 | Ethyl(2Z)-2-(ethoxymethylidine)-3-oxobutanoate, S-methyl isothiouronium hemisulfate, substituted amines | Multistep synthesis | 50-70 | 180-220 |
| PYR-3 | o-aminonitrile, phosogen iminiumchloride | Multistep synthesis | 45-60 | >300 |
Table 2: Spectroscopic Data for Novel Pyrimidine Derivatives [12][21][22][23][24]
| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| PYR-1 | 3.82 (s, 3H), 7.01 (d, 2H), 7.05 (s, 2H), 7.60 (s, 2H), 7.88 (d, 2H), 8.65 (s, 2H) | 39.4, 118.8, 123.1, 146.9, 156.5, 161.3, 164.1, 165.9 | 3463, 3379, 3280, 3134 (N-H), 1503 (N=N) | [M+H]+ corresponding to the calculated mass |
| PYR-2 | Varies with substituent | Varies with substituent | Characteristic peaks for C=O, C=N, C-N | [M+H]+ corresponding to the calculated mass |
| PYR-3 | 3.10-3.27 (s, N-CH3) | Varies with structure | 3415-3419 (O-H) | [M+H]+ corresponding to the calculated mass |
Biological Activity and Signaling Pathways
Many novel this compound derivatives exhibit significant biological activities, often through the modulation of specific intracellular signaling pathways.
Modulation of the CXCR4 Signaling Pathway
Certain thiadiazine derivatives have been shown to act as positive allosteric modulators of the C-X-C chemokine receptor type 4 (CXCR4).[25][26][27][28][29] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12 (SDF-1), activates multiple downstream signaling cascades involved in cell trafficking, inflammation, and tissue regeneration.
Enzyme Inhibition
Various this compound derivatives have been investigated for their enzyme inhibitory potential. For instance, certain pyrimidine derivatives have shown inhibitory activity against mushroom tyrosinase.[23] Diazepam has been reported to inhibit cyclic nucleotide phosphodiesterase type 4 (PDE4) and affect the activity of adenylyl cyclase.[30][31]
Conclusion
The synthesis and characterization of novel this compound derivatives represent a vibrant and promising area of research in medicinal chemistry. The versatility of their synthesis allows for the creation of large and diverse compound libraries. Through detailed characterization and biological evaluation, these compounds can be identified as potent modulators of key biological pathways and as promising candidates for the development of new therapeutic agents. This guide provides a foundational framework for researchers and professionals to explore this exciting class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Controlling molecular fragmentation of diazodiarylmethanes using low energy electrons from 17 to 70 eV [inis.iaea.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 20. welch-us.com [welch-us.com]
- 21. researchgate.net [researchgate.net]
- 22. jchr.org [jchr.org]
- 23. Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. commerce.bio-rad.com [commerce.bio-rad.com]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. abeomics.com [abeomics.com]
- 30. Diazepam inhibits forskolin-stimulated adenylyl cyclase activity in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Functional and biochemical evidence for diazepam as a cyclic nucleotide phosphodiesterase type 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Diazan Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazan compounds, a diverse class of molecules characterized by the presence of a nitrogen-nitrogen (N-N) single, double, or triple bond, are of significant interest in medicinal chemistry, materials science, and industrial applications. Their derivatives, including diazepines and azo compounds, exhibit a wide range of biological activities and unique photophysical properties. Understanding the spectroscopic characteristics of these compounds is paramount for their identification, structural elucidation, and the development of novel applications. This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound compounds, focusing on UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual representations of relevant mechanisms and workflows are included to facilitate practical application in a research and development setting.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for characterizing the electronic transitions within this compound compounds, particularly those containing conjugated systems such as azo dyes and benzodiazepines. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
Spectroscopic Data
The UV-Vis absorption characteristics of this compound compounds are highly dependent on their specific structure, substituent groups, and the solvent used for analysis.
| Compound Class | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| Azo Compounds (trans) | -N=N- (π-π) | 310 - 360 | High (e.g., 24,000 for Azopyridine in DCM) | The intense π-π transition is characteristic of the trans isomer.[1] |
| -N=N- (n-π) | 430 - 460 | Low (e.g., 460 for Azopyridine in DCM) | This transition is formally forbidden and thus has a much lower intensity.[1] | |
| Azo Compounds (cis) | -N=N- (n-π) | 430 - 460 | Higher than trans n-π | The n-π transition becomes more allowed in the less symmetric cis isomer. |
| -N=N- (π-π) | ~280 | Lower than trans π-π | The π-π* band is typically blue-shifted and less intense in the cis isomer. | |
| Benzodiazepines | Benzene and Diazepine (B8756704) rings | 230 - 320 | Variable | Diazepam, for instance, shows absorption maxima around 230 nm and 310 nm.[2] The exact position and intensity are influenced by substituents and solvent. Some benzodiazepines exhibit three absorption bands.[3] |
| Diazenes (aqueous) | N=N | 355 | 24 | The UV spectrum of aqueous diazene (B1210634) (N₂H₂) shows an absorption maximum at 355 nm. |
Experimental Protocol: UV-Vis Spectroscopy of a this compound Compound
Objective: To obtain the UV-Vis absorption spectrum of a this compound compound and determine its λmax and molar absorptivity.
Materials:
-
This compound compound of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or water)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest.
-
Stock Solution Preparation: Accurately weigh a small amount of the this compound compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations that will give an absorbance reading between 0.1 and 1.0. A typical concentration for UV-Vis analysis is in the range of 1 x 10⁻⁵ M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.
-
Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity at each λmax.
Fluorescence Spectroscopy
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. While many simple this compound compounds are non-fluorescent due to efficient non-radiative decay pathways, certain derivatives, particularly some azo dyes and benzodiazepine (B76468) derivatives, exhibit fluorescence. Photoswitchable azo compounds are of particular interest as their fluorescence can often be modulated by light.
Spectroscopic Data
The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly sensitive to the molecular structure and environment.
| Compound Class | Excitation λmax (nm) | Emission λmax (nm) | Solvent |
| Azo Dyes | 450 - 550 | 500 - 650 | Ethanol, DMSO, etc. |
| Benzodiazepine Derivatives | 290 - 360 | 350 - 450 | Varies |
Note: The excitation and emission wavelengths can vary significantly based on the specific dye and solvent used.[4][5][6][7]
Experimental Protocol: Fluorescence Spectroscopy of an Azo Dye
Objective: To measure the fluorescence emission spectrum of an azo dye.
Materials:
-
Azo dye sample
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of the azo dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Set the emission wavelength range to be scanned (e.g., from the excitation wavelength +10 nm to 800 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence from the solvent or impurities.
-
Sample Measurement: Place the sample cuvette in the fluorometer and record the emission spectrum.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission. The difference between the excitation and emission maxima is the Stokes shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound compounds, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Spectroscopic Data
Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).
¹H NMR:
| Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| Aliphatic C-H | 0.8 - 2.5 | Protons on carbons adjacent to the this compound group may be shifted downfield. |
| Aromatic C-H | 6.5 - 8.5 | The chemical shifts of aromatic protons are influenced by the substituents on the rings.[8][9][10] |
| N-H | Variable (often broad) | The chemical shift is highly dependent on the solvent, concentration, and temperature. Can be observed in a wide range. |
| Aldehyde R-CHO | 9.0 - 10.0 | |
| Carboxylic Acid R-COOH | > 9.5 (broad) |
¹³C NMR:
| Functional Group | Typical Chemical Shift (δ, ppm) |
| Aliphatic C | 10 - 60 |
| Aromatic C | 110 - 160 |
| C=O (Amide in Benzodiazepines) | 160 - 180 |
| C=N (in Diazepines) | 150 - 170 |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a ¹H NMR spectrum for structural analysis of a this compound compound.
Materials:
-
This compound compound (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
Pipette and filter
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. The solution should be clear and free of any solid particles.
-
Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
-
NMR Tube: The final solution height in the NMR tube should be around 4-5 cm. Cap the tube securely.
-
Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Shimming: The instrument will automatically or manually be "shimmed" to optimize the homogeneity of the magnetic field.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the spectrum.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (like TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Spectroscopic Data
Characteristic IR absorption bands are reported in wavenumbers (cm⁻¹).
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium, often broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to strong |
| C=O (Amide) | Stretch | 1630 - 1690 | Strong |
| C=N | Stretch | 1600 - 1670 | Medium to strong |
| N=N (Azo) | Stretch | 1400 - 1630 | Weak to medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium, multiple bands |
| C-N | Stretch | 1000 - 1350 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Note: For benzodiazepines, a strong C=O stretch is typically observed around 1690 cm⁻¹, and a C=N stretch is seen near 1610 cm⁻¹.[11] The N=N stretch in azo compounds can sometimes be weak or difficult to assign definitively.[12]
Experimental Protocol: FTIR-ATR Spectroscopy
Objective: To obtain an IR spectrum of a solid this compound compound.
Materials:
-
Solid this compound compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Spectroscopic Data
The fragmentation of this compound compounds in the mass spectrometer is highly dependent on their structure and the ionization method used.
| Compound Class | Key Fragmentation Pathways |
| Benzodiazepines | Loss of CO, Cl, and fragmentation of the diazepine ring are common. For example, Diazepam (m/z 284) can show a prominent fragment at m/z 193.[13] |
| Azo Compounds | Cleavage of the C-N bonds adjacent to the azo group, as well as fragmentation of the aromatic rings. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of a this compound compound.
Materials:
-
This compound compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (typically in the low µg/mL to ng/mL range).
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode) to determine the molecular weight of the compound.
Signaling Pathways and Molecular Mechanisms
Benzodiazepine Action on the GABA-A Receptor
Benzodiazepines, a prominent class of diazepine derivatives, exert their therapeutic effects (anxiolytic, sedative, anticonvulsant) by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[14][15][16] GABA is the primary inhibitory neurotransmitter in the brain.[14] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[17][18] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[19]
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[19] They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[20] This binding event does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[16] This leads to an increased flow of chloride ions and a more potent inhibitory signal.[14] Prolonged exposure to benzodiazepines can lead to a downregulation of GABA-A receptors, which is thought to contribute to the development of tolerance.[21]
References
- 1. A cautionary tale of basic azo photoswitching in dichloromethane finally explained - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fluorochrome Data Tables [evidentscientific.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. abcam.com [abcam.com]
- 7. Fluorescent Dye Wavelength Index [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Fourier transform-Raman and infrared vibrational study of delorazepam, fludiazepam, flurazepam, and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. researchgate.net [researchgate.net]
- 14. benzoinfo.com [benzoinfo.com]
- 15. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
- 17. mdpi.com [mdpi.com]
- 18. ClinPGx [clinpgx.org]
- 19. Diazepam - Wikipedia [en.wikipedia.org]
- 20. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Diazan Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazan (N₂H₂), also known as diimide or diazene, is the simplest inorganic azo compound and exists in different isomeric forms, primarily cis-(Z) and trans-(E) isomers. The relative stability of these isomers, the energy barriers to their interconversion, and their decomposition pathways are of fundamental importance in various chemical contexts, including organic synthesis, materials science, and potentially in biological systems. Understanding the thermodynamics and kinetics of this compound is crucial for harnessing its reactivity and for predicting its behavior in different environments.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the stability of this compound isomers. It details the computational methodologies, summarizes key quantitative data from high-level theoretical studies, and visualizes the critical reaction pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of nitrogen-containing compounds.
Isomers of this compound
Computational studies have consistently identified three main isomers of this compound: (E)-diazan, (Z)-diazan, and isothis compound (H₂NN). The relative stability of these isomers has been a subject of numerous theoretical investigations.
Relative Energies of this compound Isomers
The (E)-isomer is the most stable form of this compound. The (Z)-isomer is less stable, and isothis compound is the least stable of the three. High-level quantum chemical calculations have provided precise energy differences between these isomers.
| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Level | Reference |
| (E)-diazan | C₂ₕ | 0.00 | G2MP2 | [1] |
| (Z)-diazan | C₂ᵥ | 5.0 | G2MP2 | [1] |
| Isothis compound | C₂ᵥ | 24.2 | G2MP2 | [1] |
Note: Relative energies are calculated with respect to the most stable (E)-diazan isomer.
Isomerization of this compound
The interconversion between the (E) and (Z) isomers of this compound is a key process that dictates its reactivity in various chemical reactions. Two primary mechanisms have been proposed for this isomerization: an in-plane inversion and an out-of-plane torsion.[2]
Isomerization Pathways and Activation Energies
Quantum chemical calculations have been instrumental in mapping the potential energy surface for the cis-trans isomerization and identifying the transition states for both the inversion and torsional pathways. The activation energies for these pathways are similar, leading to a competition between the two mechanisms.[2]
| Isomerization Pathway | Transition State Point Group | Activation Energy (kcal/mol) | Computational Level | Reference |
| (Z)-diazan → (E)-diazan | C₂ | 44.6 | G2MP2 | [1] |
| Isothis compound → (E)-diazan | Cₛ | 45.2 | G2MP2 | [1] |
dot
Caption: Energy profile for the isomerization of (Z)-diazan and Isothis compound to (E)-diazan.
Decomposition of this compound
The decomposition of this compound can proceed through various channels, leading to the formation of molecular nitrogen, hydrogen, and ammonia. The study of these pathways is often linked to the decomposition of hydrazine, where this compound is a key intermediate.[3]
Potential Decomposition Pathways
Computational studies have explored several potential decomposition pathways, including unimolecular and bimolecular reactions. One proposed pathway involves the disproportionation of two this compound molecules. Another involves the decomposition of a single this compound molecule into nitrogen and hydrogen.
dot
Caption: A simplified unimolecular decomposition pathway of (Z)-diazan.
Computational Methodologies
A variety of quantum chemical methods have been employed to study the stability of this compound. The choice of method and basis set is crucial for obtaining accurate and reliable results.
Ab Initio and Density Functional Theory (DFT) Methods
High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and composite methods like the Gaussian-n theories (e.g., G2, G3), are often used to obtain highly accurate energies.[1][4] For the exploration of potential energy surfaces and geometry optimizations, methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) are commonly used.[5]
Basis Sets
The selection of the basis set is also critical. Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ) are frequently used in these calculations.[5]
dot
Caption: A general computational workflow for assessing the stability of this compound isomers.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various computational studies on this compound.
Table 1: Optimized Geometries of this compound Isomers
| Isomer | Parameter | Value (Å or °) | Computational Level |
| (E)-diazan | r(N=N) | 1.252 | Experimental |
| r(N-H) | 1.028 | Experimental | |
| a(HNN) | 106.85 | Experimental | |
| (Z)-diazan | r(N=N) | 1.249 | CCSD/cc-pVTZ |
| r(N-H) | 1.040 | CCSD/cc-pVTZ | |
| a(HNN) | 111.9 | CCSD/cc-pVTZ | |
| Isothis compound | r(N=N) | 1.253 | CCSD/cc-pVTZ |
| r(N-H) | 1.025 | CCSD/cc-pVTZ | |
| a(HNH) | 114.6 | CCSD/cc-pVTZ |
Note: Experimental data for (E)-diazan is provided for comparison. Computational data for (Z)-diazan and Isothis compound are from high-level calculations.[6]
Table 2: Calculated Vibrational Frequencies (cm⁻¹)
| Isomer | Mode | Description | Frequency (cm⁻¹) | Computational Level |
| (E)-diazan | ν₁ | N-H stretch (sym) | 3128 | CCSD/cc-pVTZ |
| ν₂ | N-N-H bend (sym) | 1583 | CCSD/cc-pVTZ | |
| ν₃ | N=N stretch | 1529 | CCSD/cc-pVTZ | |
| ν₄ | Torsion | 1289 | CCSD/cc-pVTZ | |
| ν₅ | N-H stretch (asym) | 3119 | CCSD/cc-pVTZ | |
| ν₆ | N-N-H bend (asym) | 1317 | CCSD/cc-pVTZ | |
| (Z)-diazan | ν₁ | N-H stretch (sym) | 3125 | CCSD/cc-pVTZ |
| ν₂ | N=N stretch | 1552 | CCSD/cc-pVTZ | |
| ν₃ | N-N-H bend (sym) | 1344 | CCSD/cc-pVTZ | |
| ν₄ | Torsion | 1030 | CCSD/cc-pVTZ | |
| ν₅ | N-H stretch (asym) | 3158 | CCSD/cc-pVTZ | |
| ν₆ | N-N-H bend (asym) | 1293 | CCSD/cc-pVTZ |
Note: Vibrational frequencies are unscaled. The values are from CCSD/cc-pVTZ calculations.[6]
Experimental Protocols and Validation
While this guide focuses on computational methods, it is crucial to validate theoretical predictions with experimental data whenever possible.
Spectroscopic Techniques
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the different isomers of this compound through their characteristic vibrational frequencies.[6] Gas-phase electron diffraction can provide information about the molecular geometry of the more stable isomers.
Thermochemical Measurements
Experimental determination of the enthalpy of formation of this compound isomers can be challenging due to their reactivity. However, these values are essential for benchmarking the accuracy of computational methods. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for many compounds, which can be a valuable resource.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for understanding the stability, isomerization, and decomposition of this compound. High-level ab initio and DFT methods, when combined with appropriate basis sets, can yield accurate predictions of relative energies, activation barriers, and molecular properties. This in-depth technical guide has summarized the key findings from computational studies on this compound, presenting quantitative data in a structured format and visualizing the important reaction pathways. The methodologies and data presented herein are intended to aid researchers and scientists in their exploration of the chemical behavior of this compound and related nitrogen-containing compounds, with applications ranging from fundamental chemistry to drug development.
References
"diazo compound resonance structures and reactivity"
An In-depth Technical Guide to Diazo Compound Resonance, Structure, and Reactivity
For researchers, scientists, and drug development professionals, diazo compounds represent a versatile and powerful class of reagents in organic synthesis. Their unique electronic structure, characterized by a set of key resonance contributors, imparts a diverse range of reactivity, enabling them to participate in cycloadditions, serve as carbene precursors, and act as nucleophiles. This guide provides a detailed examination of the core principles governing diazo compounds, supported by quantitative data, experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.
Resonance and Electronic Structure
The reactivity of diazo compounds is a direct consequence of their electronic structure, which is best described as a resonance hybrid of several contributing forms. The most significant resonance structures for a generic diazo compound, R₂CN₂, illustrate the delocalization of charge and the distribution of electron density across the C-N-N framework.
The primary resonance contributors reveal a separation of charge, with a nucleophilic carbon atom and an electrophilic terminal nitrogen atom. This inherent ambivalence is central to their synthetic utility. The linear arrangement of the C-N-N atoms is a result of the sp-hybridized central nitrogen atom, which is a key feature of the dominant resonance structures.
Caption: Major resonance structures of a diazo compound.
Quantitative Structural and Spectroscopic Data
The unique bonding in diazo compounds is reflected in their structural parameters and spectroscopic signatures. The bond lengths and infrared (IR) stretching frequencies provide quantitative insight into the electronic nature of the diazo group. The N-N stretching frequency is particularly characteristic, appearing in a region of the IR spectrum that is relatively free of other absorptions.
| Compound | C-N Bond Length (Å) | N-N Bond Length (Å) | N-N IR Stretch (cm⁻¹) | Reference |
| Diazomethane (CH₂N₂) | 1.32 | 1.13 | ~2090 | |
| Ethyl Diazoacetate (N₂CHCO₂Et) | 1.31 | 1.12 | ~2110 | |
| Dimethyl Diazomalonate (N₂C(CO₂Me)₂) | 1.34 | 1.12 | ~2140 |
Reactivity and Synthetic Applications
The dual nucleophilic and electrophilic character of diazo compounds, along with their ability to extrude dinitrogen gas (N₂), makes them precursors to a wide array of reactive intermediates and participants in various transformations.
Diazo Compounds as 1,3-Dipoles: [3+2] Cycloadditions
Diazo compounds are classic 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. This reaction is a powerful tool for constructing complex molecular frameworks. The reaction is typically concerted and stereospecific.
Caption: Generalized workflow for a [3+2] cycloaddition reaction.
Generation of Carbenes
Perhaps the most well-known reactivity of diazo compounds is their role as carbene precursors. Upon thermolysis or photolysis, diazo compounds readily extrude molecular nitrogen, a thermodynamically favorable process, to generate highly reactive carbene intermediates. These carbenes can then undergo a variety of subsequent reactions.
-
Cyclopropanation: Reaction with alkenes to form cyclopropanes.
-
C-H Insertion: Insertion into carbon-hydrogen bonds.
-
Wolff Rearrangement: In the case of α-diazoketones, rearrangement to form a ketene.
Caption: Carbene generation from a diazo compound and its subsequent reaction pathways.
Experimental Protocols
The following provides a representative, generalized protocol for a common reaction involving a diazo compound.
Protocol: [3+2] Cycloaddition of Ethyl Diazoacetate with an Alkene
This protocol outlines the general steps for the reaction between ethyl diazoacetate (a common, relatively stable diazo compound) and a generic electron-deficient alkene.
Objective: To synthesize a pyrazoline derivative via a 1,3-dipolar cycloaddition.
Materials:
| Reagent/Material | Purpose | Typical Amount |
| Ethyl Diazoacetate (EDA) | 1,3-Dipole | 1.0 eq |
| Alkene (e.g., Dimethyl maleate) | Dipolarophile | 1.0-1.2 eq |
| Toluene | Solvent | 5-10 mL / mmol of EDA |
| Anhydrous Sodium Sulfate | Drying Agent | As needed |
| Silica (B1680970) Gel | Stationary Phase (Chromatography) | As needed |
| Hexanes/Ethyl Acetate | Mobile Phase (Chromatography) | As needed |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0-1.2 eq) and the solvent (e.g., toluene).
-
Addition of Diazo Compound: While stirring the solution, add ethyl diazoacetate (1.0 eq) dropwise at room temperature. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Use appropriate personal protective equipment.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (ethyl diazoacetate) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired pyrazoline product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
A Technical Guide to the Photochemical Decomposition Pathways of Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photochemical decomposition pathways of diazo compounds, providing a foundational understanding for researchers, scientists, and professionals in drug development. The photolysis of diazo compounds offers a powerful and versatile method for the generation of highly reactive carbene intermediates, which can subsequently undergo a variety of synthetically useful transformations. This document outlines the primary reaction pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visualizations of the core processes.
Core Concepts: The Photochemical Activation of Diazo Compounds
Upon absorption of light, typically in the UV or visible region, diazo compounds undergo decomposition with the extrusion of molecular nitrogen to generate a carbene intermediate. The spin state of the resulting carbene, either a singlet or a triplet, dictates its subsequent reactivity.
-
Singlet Carbene: In a singlet carbene, the two non-bonding electrons are spin-paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. Singlet carbenes are electrophilic and typically undergo concerted reactions.
-
Triplet Carbene: In a triplet carbene, the two non-bonding electrons are in different orbitals with parallel spins. Triplet carbenes behave as diradicals and often participate in stepwise radical-like reactions.
The formation of either a singlet or triplet carbene can be influenced by the structure of the diazo compound and the reaction conditions, including the use of photosensitizers. Direct photolysis often leads to the formation of a singlet carbene, which can then undergo intersystem crossing (ISC) to the more stable triplet state. Alternatively, photosensitizers can be used to promote the formation of the triplet carbene directly.
Figure 1: General photochemical decomposition pathways of diazo compounds.
Major Photochemical Decomposition Pathways
The carbene intermediates generated from the photolysis of diazo compounds can participate in several key transformations, which are fundamental in organic synthesis.
Wolff Rearrangement
One of the most important reactions of α-diazocarbonyl compounds is the Wolff rearrangement. Photolysis of an α-diazoketone leads to the formation of a ketene (B1206846) intermediate through a 1,2-rearrangement, with concomitant loss of nitrogen.[1] This ketene can then be trapped by various nucleophiles to generate carboxylic acid derivatives.[2] For instance, in the presence of water, a carboxylic acid is formed, while alcohols yield esters, and amines produce amides. Recent studies have shown that the Wolff rearrangement of α-diazoketones can proceed with a quantum yield approaching 100% under blue LED irradiation, indicating a highly efficient and selective process.[3][4]
Figure 2: The Wolff rearrangement pathway.
Cyclopropanation
Carbenes generated from diazo compounds readily react with alkenes to form cyclopropanes. This [2+1] cycloaddition is a powerful tool for the synthesis of three-membered rings. The stereospecificity of the reaction is often dependent on the spin state of the carbene. Singlet carbenes typically react in a concerted and stereospecific manner, while triplet carbenes react in a stepwise, non-stereospecific fashion. Photochemical methods, particularly with visible light, have emerged as a mild and efficient way to achieve cyclopropanation without the need for transition metal catalysts.[2]
C-H and X-H Insertion Reactions
Carbenes can insert into carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H, where X = O, N, S, etc.) bonds. These reactions are of great synthetic utility for the formation of new C-C and C-X bonds. Intramolecular C-H insertion reactions are particularly useful for the construction of cyclic systems. The selectivity of C-H insertion can be influenced by electronic and steric factors. Photochemical C-H insertion offers a metal-free alternative to traditional transition-metal-catalyzed methods.[5]
Quantitative Data
Table 1: Photochemical Cyclopropanation of Styrene (B11656) with Various Aryldiazoacetates [6]
| Entry | Aryldiazoacetate (R) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Phenyl | Cyclopropane | 94 | >20:1 |
| 2 | 4-Methylphenyl | Cyclopropane | 85 | 15:1 |
| 3 | 4-Methoxyphenyl | Cyclopropane | 88 | 10:1 |
| 4 | 4-Chlorophenyl | Cyclopropane | 91 | >20:1 |
| 5 | 2-Naphthyl | Cyclopropane | 87 | >20:1 |
Reaction Conditions: Aryldiazoacetate (1.0 equiv), styrene (5.0 equiv), blue LEDs (460-490 nm), room temperature.
Table 2: Photochemical O-H and N-H Insertion Reactions with Ethyl 2-Phenyl-2-diazoacetate [6]
| Entry | Substrate | Product Type | Product | Yield (%) |
| 1 | Acetic Acid | O-H Insertion | Ester | 99 |
| 2 | Phenol | O-H Insertion | Ether | 85 |
| 3 | Aniline | N-H Insertion | Amine | 90 |
| 4 | Pyrrolidine | N-H Insertion | Amine | 60 |
| 5 | Indole | N-H Insertion | N-Alkylated Indole | 81 |
Reaction Conditions: Ethyl 2-phenyl-2-diazoacetate (1.0 equiv), substrate (1.2-2.0 equiv), blue LEDs (460-490 nm), room temperature.
Table 3: Photochemical Intramolecular C-H Insertion of Aryldiazoacetates [6]
| Entry | Aryldiazoacetate | Product | Yield (%) |
| 1 | tert-Butyl 2-phenyl-2-diazoacetate | 5-membered lactone | 91 |
| 2 | Isopropyl 2-phenyl-2-diazoacetate | 4-membered lactone | 57 |
Reaction Conditions: Aryldiazoacetate, blue LEDs (460-490 nm), room temperature.
Experimental Protocols
General Protocol for Photochemical Reactions of Aryldiazoacetates
This protocol is a generalized procedure based on the work of Jurberg and Davies (2018).[6]
Materials:
-
Aryldiazoacetate (e.g., ethyl 2-phenyl-2-diazoacetate)
-
Substrate (e.g., styrene, carboxylic acid, amine, or alkane)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Photoreactor equipped with blue LEDs (e.g., 460-490 nm)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel (e.g., a borosilicate glass vial), dissolve the aryldiazoacetate (1.0 equiv) in the chosen anhydrous solvent.
-
Add the substrate (typically 1.2 to 10 equivalents, depending on the reaction).
-
Place the reaction vessel in the photoreactor and ensure efficient stirring.
-
Irradiate the reaction mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
Figure 3: General experimental workflow for photochemical reactions.
Protocol for Determination of Photochemical Quantum Yield
The quantum yield (Φ) of a photochemical reaction is the number of moles of a stated reactant disappearing, or the number of moles of a stated product produced, for each einstein of monochromatic light absorbed. A detailed protocol for determining the quantum yield involves chemical actinometry.
Materials:
-
Diazo compound of interest
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Actinometry (Determination of Photon Flux):
-
Prepare a solution of the chemical actinometer of known concentration.
-
Fill a quartz cuvette with the actinometer solution and place it in the light path of the monochromatic source.
-
Irradiate the solution for a specific, measured amount of time.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.
-
Calculate the number of moles of the photoproduct formed using its known molar absorptivity.
-
Using the known quantum yield of the actinometer, calculate the photon flux (einsteins per unit time) of the light source.
-
-
Sample Photolysis:
-
Prepare a solution of the diazo compound of a concentration that will absorb a significant fraction of the incident light at the chosen wavelength.
-
Fill an identical quartz cuvette with the diazo compound solution.
-
Irradiate the sample solution for a measured amount of time using the same light source and geometry as for the actinometry.
-
Determine the change in the concentration of the diazo compound or the formation of a specific product using a suitable analytical method (e.g., UV-Vis spectrophotometry, GC, HPLC).
-
-
Quantum Yield Calculation:
-
Calculate the number of moles of the diazo compound that decomposed or the product that formed.
-
Calculate the number of einsteins of light absorbed by the sample solution during the irradiation time.
-
The quantum yield is the ratio of the moles of reactant consumed (or product formed) to the einsteins of light absorbed.
-
Figure 4: Logical workflow for quantum yield determination.
Conclusion
The photochemical decomposition of diazo compounds provides a rich and diverse platform for synthetic organic chemistry. By understanding the fundamental pathways of carbene generation and their subsequent reactions, researchers can leverage photochemistry to construct complex molecular architectures under mild and often metal-free conditions. This guide serves as a foundational resource for professionals in the field, offering insights into the mechanisms, quantitative aspects, and practical execution of these powerful transformations. Further exploration into the nuances of solvent effects, substituent effects, and the development of novel photosensitizers will undoubtedly continue to expand the synthetic utility of diazo photochemistry.
References
- 1. Lightening diazo compounds: Singlet or triplet carbene? - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Resurgence of Diazo Compounds: A Technical Guide to Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diazo compounds, once relegated to the niche corners of organic chemistry due to safety concerns, are experiencing a renaissance. Their unique reactivity as precursors to versatile carbene and carbenoid intermediates has established them as powerful reagents in the modern synthetic chemist's toolkit. This guide provides an in-depth review of the pivotal role of diazo compounds in contemporary organic synthesis, with a focus on their application in constructing complex molecular architectures relevant to the pharmaceutical and life sciences industries.
Core Reactivities and Applications
The utility of diazo compounds stems from their ability to undergo dinitrogen extrusion upon treatment with transition metals, light, or heat, generating highly reactive carbene intermediates. This reactivity is harnessed in a variety of powerful transformations, including cycloadditions, C-H functionalization, and asymmetric synthesis.
Cycloaddition Reactions
Diazo compounds are excellent 1,3-dipoles for [3+2] cycloaddition reactions with a variety of dipolarophiles, providing efficient access to five-membered heterocyclic rings.[1][2] This transformation is particularly valuable for the synthesis of pyrazolines and pyrazoles, which are common motifs in medicinally active compounds.[1] The regioselectivity of the reaction is influenced by both steric and electronic factors of the diazo compound and the dipolarophile.[2]
Table 1: Representative 1,3-Dipolar Cycloadditions of Diazo Compounds
| Diazo Compound | Dipolarophile | Product | Yield (%) | Reference |
| Diazomethane (B1218177) | trans-Diethyl glutaconate | 1-Pyrazoline derivative | - | [1] |
| Diazo(phenyl)methane | Alkene | Pyrazole (after oxidation) | - | [1] |
Transition-Metal Catalyzed C-H Functionalization
The direct functionalization of otherwise inert C-H bonds is a paramount goal in organic synthesis. Diazo compounds, in concert with transition metal catalysts (e.g., Rh, Pd, Cu, Fe), have emerged as a powerful platform for achieving this transformation.[3][4] The in situ-generated metal carbene can insert into C-H bonds, forming new C-C bonds with high levels of chemo- and regioselectivity. This strategy has been successfully applied to the functionalization of alkanes, arenes, and heterocycles.[3]
Figure 1: General workflow for transition-metal catalyzed C-H functionalization.
Asymmetric Synthesis
The development of chiral catalysts has enabled highly enantioselective transformations using diazo compounds. Key applications include asymmetric cyclopropanation and aziridination, which provide access to valuable chiral building blocks.
Asymmetric Cyclopropanation: Chiral rhodium and copper catalysts are particularly effective in mediating the enantioselective cyclopropanation of alkenes with diazoacetates.[5][6] These reactions often proceed with high diastereoselectivity and enantioselectivity, making them highly valuable for the synthesis of complex molecules.[5][7]
Asymmetric Aziridination: The reaction of imines with diazo compounds in the presence of a chiral catalyst provides a direct route to chiral aziridines.[8] Chiral Brønsted acids and Lewis acid complexes have been shown to be effective catalysts for this transformation, affording trisubstituted aziridines with excellent diastereo- and enantioselectivities.[8][9]
Table 2: Enantioselective Cyclopropanation and Aziridination
| Reaction | Diazo Compound | Substrate | Catalyst | Yield (%) | dr | ee (%) | Reference |
| Cyclopropanation | Methyl p-tolyldiazoacetate | Ethyl acrylate | Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 | [6] |
| Cyclopropanation | Ethyl diazoacetate | Styrene | Engineered Myoglobin | 69-92 | - | >99 | [7] |
| Aziridination | Ethyl diazoacetate | N-Boc imine | VANOL-derived borate | 94 | - | 97 | [8] |
| Aziridination | α-Diazo-N-acyloxazolidinone | N-Boc imine | VANOL-derived borate | - | - | high | [8] |
Synthesis of Diazo Compounds
A significant advancement in the field has been the development of safer and more reliable methods for the synthesis of diazo compounds. While diazomethane itself remains a hazardous reagent, a variety of stabilized and substituted diazo compounds can be prepared with greater ease and safety.
From Hydrazones: The Bamford-Stevens Reaction
The Bamford-Stevens reaction is a classical and widely used method for the preparation of diazo compounds from tosylhydrazones derived from aldehydes and ketones.[10][11][12] Treatment of the tosylhydrazone with a strong base leads to the formation of the corresponding diazo compound.[10]
Figure 2: Synthesis of diazo compounds via the Bamford-Stevens reaction.
Dehydrogenation of Hydrazones
An alternative to the Bamford-Stevens reaction is the direct dehydrogenation of hydrazones. This can be achieved using various oxidizing agents, including "activated" dimethyl sulfoxide (B87167) (DMSO), providing a metal-free route to diazo compounds.[13][14]
Experimental Protocols
Protocol 1: Synthesis of a Diazo Compound via the Bamford-Stevens Reaction (General Procedure)
Caution: Diazo compounds are potentially toxic and explosive. All manipulations should be performed in a well-ventilated fume hood behind a safety shield.
-
Formation of the Tosylhydrazone: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol (B129727) or ethanol), add p-toluenesulfonylhydrazide (1.0-1.1 equiv). The mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The tosylhydrazone often precipitates from the reaction mixture and can be collected by filtration.[1]
-
Generation of the Diazo Compound: The dried tosylhydrazone is dissolved or suspended in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂). The solution is cooled to 0 °C, and a strong base (e.g., sodium methoxide, 1.1-1.2 equiv) is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas (if the diazo compound is unstable and decomposes) or by TLC analysis. The resulting solution of the diazo compound is often used directly in the subsequent reaction without isolation.[10][12]
Protocol 2: Rhodium-Catalyzed Cyclopropanation of an Alkene with Ethyl Diazoacetate (General Procedure)
-
To a solution of the alkene (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), is added a solution of ethyl diazoacetate (EDA) (1.1-1.5 equiv) in the same solvent via a syringe pump over several hours. The slow addition of the diazo compound is crucial to maintain a low concentration and minimize side reactions.
-
The reaction is stirred at room temperature until completion (monitored by TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.[15]
Conclusion
The chemistry of diazo compounds has matured into a sophisticated and powerful area of organic synthesis. The development of new catalytic systems and safer synthetic protocols has expanded their applicability, enabling the construction of complex and stereochemically rich molecules. For researchers in drug development and related fields, a thorough understanding of the reactivity and handling of diazo compounds is essential for leveraging their full synthetic potential. As the field continues to evolve, we can anticipate even more innovative applications of these remarkable reagents in the synthesis of molecules that will shape the future of medicine and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. scispace.com [scispace.com]
- 9. US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google Patents [patents.google.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Bamford-Stevens Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Diazo compound synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
An In-depth Technical Guide on the Coordination Chemistry of Diazan-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of coordination chemistry has witnessed significant advancements driven by the design and synthesis of novel ligands. Among these, diazan-based ligands, characterized by the presence of one or more nitrogen-nitrogen single, double, or triple bonds within their backbone, have garnered substantial interest. These ligands, encompassing classes such as azo compounds, diazepines, and diazadiene derivatives, are versatile building blocks for constructing metal complexes with diverse structural motifs and functionalities.[1] Their ability to coordinate with a wide array of metal ions through nitrogen donor atoms leads to the formation of stable complexes with unique electronic, magnetic, and photochemical properties.[1][2]
This versatility makes them highly valuable in various scientific domains, including catalysis, materials science, and particularly, medicinal chemistry.[3][4] The coordination of this compound-based ligands to metal centers can profoundly influence the therapeutic properties of the parent organic molecule, often enhancing its biological activity.[5] This guide provides a comprehensive overview of the core principles of this compound-based ligand coordination chemistry, detailing their synthesis, structural characterization, quantitative properties, and applications, with a special focus on their relevance to drug development.
Synthesis and Coordination
Ligand Synthesis
The synthesis of this compound-based ligands typically involves well-established organic reactions. A prominent method for creating azo ligands is through diazotization, where a primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures to form a diazonium salt. This intermediate is then reacted with a coupling agent, such as an activated aromatic compound (e.g., a phenol (B47542) or another aniline (B41778) derivative), to form the characteristic -N=N- azo linkage.[6][7]
For ligands based on heterocyclic scaffolds like benzodiazepines, multi-step synthetic pathways are often employed, which may involve condensation reactions and palladium-catalyzed cross-coupling reactions to construct the core diazepine (B8756704) ring system.[8][9]
Complex Formation
The formation of metal complexes is generally achieved by reacting the this compound-based ligand with a suitable metal salt in an appropriate solvent.[2] The ligand, dissolved in a solvent like ethanol (B145695), is added to a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals).[6] The reaction mixture is often stirred at room temperature or refluxed to ensure completion.[10][11] The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed, and dried. The stoichiometry of the complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants.
Structural Characterization
The elucidation of the structure and bonding in this compound-based metal complexes relies on a combination of spectroscopic and analytical techniques.
-
FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination mode of the ligand. A shift in the vibrational frequency of key functional groups upon complexation provides direct evidence of metal-ligand bond formation. For instance, in azo-based complexes, a shift in the ν(N=N) stretching frequency indicates the involvement of the azo nitrogen in coordination.[6] Similarly, for ligands containing azomethine (-C=N) groups, a shift in the ν(C=N) band to a lower frequency is indicative of coordination through the azomethine nitrogen. The appearance of new bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and confirming its purity. While complexes with paramagnetic metal centers can lead to broadened signals, NMR can still provide valuable structural information for diamagnetic complexes (e.g., with Zn(II), Cd(II)). Changes in the chemical shifts of protons or carbons near the coordination sites can further confirm the ligand's binding mode.[6][12]
-
UV-Visible Spectroscopy: The electronic spectra of these complexes provide insights into their geometry and the nature of electronic transitions. The spectra typically show bands corresponding to intra-ligand (π → π*) and metal-to-ligand charge transfer (MLCT) transitions.[12][13] The position and intensity of d-d transition bands can help in assigning the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).[13][14]
-
Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and its complexes, confirming the proposed stoichiometry.[12][13]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise data on bond lengths, bond angles, and the overall coordination geometry of the metal center.[13][15]
Quantitative Data Summary
The stability and structural parameters of coordination complexes are critical for understanding their behavior and potential applications. The following tables summarize key quantitative data for representative this compound-based metal complexes.
Table 1: FT-IR Spectral Data (cm⁻¹) for a Representative Azo-Ligand and its Complexes
| Compound | ν(N-H) of NH₂ | ν(C=N) | ν(N=N) | ν(M-N) |
| Ligand (L) | 3444, 3369 | 1608 | 1411 | - |
| [Cu(L)Cl₂] | 3411, 3325 | 1589 | 1392 | 515 |
| [Zn(L)Cl₂] | 3405, 3310 | 1591 | 1388 | 480 |
| [Cd(L)Cl₂] | 3408, 3315 | 1590 | 1390 | 475 |
| Data derived from studies on azo ligands derived from aniline derivatives, indicating coordination via azomethine and azo nitrogens.[6] |
Table 2: Electronic Spectral Data and Magnetic Moments
| Complex | λ_max (nm) | Electronic Transitions | Geometry |
| [Co(L)₂Cl₂] | 520, 680 | ⁴T₁g(F)→⁴A₂g(F), ⁴T₁g(F)→⁴T₁g(P) | Octahedral |
| [Ni(L)₂Cl₂] | 480, 650, 950 | ³A₂g(F)→³T₁g(P), ³A₂g(F)→³T₁g(F), ³A₂g(F)→³T₂g(F) | Octahedral |
| [Cu(L)₂Cl₂] | 550, 720 | ²Eg → ²T₂g | Distorted Octahedral |
| Data is representative for complexes with hydrazone and other this compound-based ligands. The specific λ_max values vary depending on the ligand and metal.[13] |
Table 3: Stability Constants
The stability constant (or formation constant) of a complex is a measure of the strength of the interaction between the metal ion and the ligand in solution.[16][17] Higher values indicate greater stability. The determination of these constants is crucial for applications in medicine and environmental science.[18][19]
| Metal Ion | Ligand Type | Log K₁ | Log K₂ | Method |
| Cu(II) | Azo-Schiff Base | 10.5 | 8.2 | Potentiometric |
| Ni(II) | Azo-Schiff Base | 8.9 | 6.5 | Potentiometric |
| Zn(II) | Diazepam | 5.4 | - | Spectrophotometric |
| Co(II) | Diazepam | 5.1 | - | Spectrophotometric |
| Note: These values are illustrative and highly dependent on the specific ligand structure, solvent, temperature, and ionic strength.[17][20] |
Applications in Drug Development
The unique properties of this compound-based metal complexes make them promising candidates for therapeutic and diagnostic applications.[21][22] The process of ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is often employed to develop these compounds.[23][24]
-
Antimicrobial Agents: Many this compound-based complexes have shown significant activity against various strains of bacteria and fungi.[6][7] Chelation can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
-
Anticancer Agents: Metal complexes, most famously cisplatin, are a cornerstone of cancer chemotherapy.[21] this compound-based complexes of metals like platinum, palladium, copper, and zinc are being explored as potential anticancer drugs.[8][12] Their mechanism of action can involve binding to DNA, disrupting cell division, or inhibiting key enzymes like carbonic anhydrase.[21][25]
-
Anti-inflammatory Agents: Coordination complexes containing nonsteroidal anti-inflammatory drugs (NSAIDs) as ligands can exhibit enhanced therapeutic efficacy and reduced side effects compared to the parent drug.[5]
-
Catalysis: In drug synthesis, metal complexes are vital catalysts. Palladium complexes with diazafluorene ligands, for instance, are effective in aerobic oxidation reactions, which are important transformations in the synthesis of complex pharmaceutical molecules.[15] Chiral copper(II) salen complexes (a type of this compound ligand) have been used as catalysts in asymmetric alkylation reactions to produce chiral amino acids, which are fundamental building blocks for many drugs.[26]
Visualizations: Workflows and Relationships
Diagram 1: General Experimental Workflow
Caption: Workflow for synthesis and evaluation of this compound-based metal complexes.
Diagram 2: Logic of Metallodrug Design
Caption: Key relationships in the design of this compound-based metallodrugs.
Experimental Protocols
Protocol for Synthesis of a Diazo Ligand
This protocol is a generalized procedure based on the synthesis of 2,2'-((methylenebis(4,1-phenylene))bis(diazene-2,1-diyl))bis(4-bromoaniline).[6][7]
-
Diazotization: Dissolve 4,4'-methylenedianiline (B154101) (1.3 mmol) in a solution of distilled water (10 mL) and concentrated HCl (2 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1 mmol in 10 mL distilled water) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure the complete formation of the bis-diazonium salt.
-
Coupling Reaction: In a separate beaker, dissolve the coupling agent, 4-bromoaniline, in a suitable solvent.
-
Slowly add the cold bis-diazonium salt solution to the coupling agent solution with vigorous stirring. Maintain the temperature at 0-5 °C and adjust the pH as needed with a buffer solution to facilitate the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Isolation: Collect the resulting colored precipitate by vacuum filtration.
-
Purification: Wash the product thoroughly with cold distilled water to remove any unreacted salts. Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to obtain the pure azo ligand.
-
Dry the purified ligand in a vacuum oven at 60 °C. Characterize using melting point, FT-IR, and NMR spectroscopy.[7]
Protocol for Synthesis of a Metal(II) Complex
This protocol is a generalized procedure for complexing a this compound ligand (L) with a divalent metal ion (M²⁺).[6][7]
-
Ligand Solution: Dissolve the synthesized this compound ligand (0.01 mol) in 50 mL of absolute ethanol. Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, ZnCl₂, CdCl₂) (0.005 mol) in 20 mL of a suitable buffer solution or ethanol.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant shaking or stirring at room temperature (25 °C).
-
A color change or the formation of a precipitate is typically observed, indicating complex formation.
-
Stir the mixture for 15-30 minutes and then let it stand for 24 hours to ensure complete precipitation.
-
Isolation and Purification: Filter the precipitated complex, wash it with ethanol and distilled water to remove any unreacted starting materials.
-
Dry the final product in an oven at 60 °C.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and composition.
Conclusion and Future Outlook
The coordination chemistry of this compound-based ligands is a rich and expanding field of research. The synthetic accessibility of these ligands and their ability to form stable and structurally diverse complexes with a wide range of metal ions positions them as highly attractive candidates for development in medicinal chemistry and catalysis. The enhancement of biological activity upon complexation is a particularly compelling feature, opening new avenues for designing novel metallodrugs for cancer, inflammation, and infectious diseases.[5][8]
Future research will likely focus on the rational design of ligands to achieve greater selectivity for specific biological targets, thereby improving therapeutic efficacy while minimizing toxicity. The exploration of their catalytic potential in green and sustainable chemical synthesis is also a promising direction. As analytical techniques continue to advance, a deeper understanding of the mechanisms of action for these complexes will undoubtedly fuel further innovation in the development of next-generation therapeutics and catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structurally Diverse Diazafluorene-Ligated Palladium(II) Complexes and their Implications for Aerobic Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. iupac.org [iupac.org]
- 19. airo.co.in [airo.co.in]
- 20. global.oup.com [global.oup.com]
- 21. Medicinal Applications of Coordination Complexes - GeeksforGeeks [geeksforgeeks.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Ligand-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 24. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"introduction to diazan compounds in materials science"
An In-depth Technical Guide to Diazan Compounds in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "this compound," in its strictest chemical definition according to IUPAC nomenclature, refers to hydrazine (B178648) (N₂H₄) and its derivatives. However, in the broader context of materials science, the this compound functional group (-N-N-) is a key component in several classes of materials, most notably azo polymers and certain hydrazine-based polymers. These materials are at the forefront of research in smart materials, photonics, and advanced therapeutics due to their unique stimuli-responsive properties and versatile chemistry. This technical guide provides a comprehensive overview of these this compound-containing compounds, focusing on their synthesis, properties, and applications in materials science.
Azo Polymers: Photoresponsive Materials
Azo polymers are a class of smart materials that incorporate the azobenzene (B91143) chromophore, which contains a diazene (B1210634) (-N=N-) group, either in the main polymer chain or as a side group. The defining characteristic of these polymers is the reversible trans-cis photoisomerization of the azobenzene unit upon irradiation with light of specific wavelengths. This molecular-level conformational change can be harnessed to induce macroscopic changes in the material's properties, such as its shape, color, and birefringence.
The Photoisomerization "Signaling" Pathway
The photoresponsive behavior of azo polymers is governed by the trans-to-cis and cis-to-trans isomerization of the azobenzene moiety. The more stable trans isomer can be converted to the less stable cis isomer by UV light, and the reverse process can be induced by visible light or heat. This reversible process forms the basis of their application in optical switching and data storage.
A Technical Guide to the Thermal Stability of Substituted Diazoalkanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability analysis of substituted diazoalkanes. Diazo compounds are valuable reagents in organic synthesis; however, their application, particularly in industrial settings, is often hampered by concerns over their potential for exothermic and sometimes explosive decomposition.[1][2] A thorough understanding of their thermal stability is therefore crucial for safe handling, process development, and risk assessment. This guide summarizes key quantitative data, details experimental protocols for thermal analysis, and illustrates the logical relationships governing the stability of these energetic compounds.
Core Concepts in Thermal Stability
The thermal stability of a diazoalkane is intrinsically linked to its molecular structure. The decomposition process involves the extrusion of nitrogen gas (N₂) to form a highly reactive carbene intermediate.[3] The temperature at which this decomposition begins and the amount of energy it releases are critical safety parameters. Key metrics used to evaluate thermal stability include:
-
T_init (Initiation Temperature): The temperature at which the onset of an exothermic event is first detected.[4]
-
T_onset (Onset Temperature): The extrapolated temperature at which the maximum rate of decomposition would occur, determined from the peak of the exotherm in a thermal analysis experiment.[4]
-
ΔH_D (Enthalpy of Decomposition): The total amount of heat released during the decomposition process.[4]
Generally, the thermal stability of substituted diazoalkanes is influenced by a combination of electronic and steric effects.[3]
Factors Influencing Thermal Stability
The nature of the substituents on the diazoalkane backbone plays a pivotal role in determining its thermal stability.
Electronic Effects of Substituents
The electronic properties of substituents significantly impact the stability of the diazo group.
-
Electron-Withdrawing Groups (EWGs): Groups that pull electron density away from the diazo moiety generally increase thermal stability.[3] This is because they help to delocalize the negative charge on the carbon atom of the diazo group, making the molecule more stable. Examples of stabilizing EWGs include nitro (NO₂), trifluoromethyl (CF₃), and carbonyl groups.[3][5]
-
Electron-Donating Groups (EDGs): Groups that push electron density towards the diazo moiety tend to decrease thermal stability.[3] These groups increase the electron density on the diazo carbon, making the molecule more prone to decomposition. Alkoxy (e.g., methoxy) and alkyl groups are common examples of destabilizing EDGs.[3][6]
A statistical model based on Hammett substituent constants has been developed to predict the thermal stability of differently substituted phenyl diazoacetates with a reasonable degree of accuracy.[2]
Steric Effects
Steric hindrance can also influence thermal stability. Bulky substituents near the diazo group can cause steric clashes, leading to out-of-plane twisting of the molecule.[3] This can disrupt conjugation and delocalization of electrons, ultimately destabilizing the diazo compound.[3]
Quantitative Thermal Stability Data
The following tables summarize the thermal stability data for a range of substituted diazoalkanes, as determined by Differential Scanning Calorimetry (DSC).[3][4]
Table 1: Thermal Stability of Phenyl-Substituted Ethyl Diazoacetates
| Substituent | T_init (°C) | T_onset (°C) | ΔH_D (kJ/mol) |
| 4-Methoxy | 75 | 85 | -102 |
| 4-Methyl | 85 | 95 | -101 |
| H | 90 | 100 | -103 |
| 4-Chloro | 100 | 110 | -102 |
| 4-Bromo | 100 | 110 | -102 |
| 3-Chloro | 100 | 110 | -101 |
| 3-Trifluoromethyl | 110 | 120 | -103 |
| 4-Trifluoromethyl | 110 | 120 | -103 |
| 4-Nitro | 120 | 130 | -104 |
Data sourced from Green et al. (2019).[3][4]
Table 2: Thermal Stability of Other Substituted Diazoalkanes
| Compound | T_init (°C) | T_onset (°C) | ΔH_D (kJ/mol) |
| Ethyl diazoacetate | 90 | 100 | -103 |
| Methyl phenyldiazoacetate | 85 | 95 | -102 |
| Menthol derivative of diazoacetate | 90 | 100 | -101 |
| Trichloroethyl diazoacetate | 85 | 95 | -104 |
| Ethyl (3,4-dichlorophenyl)diazoacetate | 105 | 115 | -102 |
| Ethyl (3,4-dimethylphenyl)diazoacetate | 85 | 95 | -101 |
| Ethyl (3,4-dimethoxyphenyl)diazoacetate | 80 | 90 | -102 |
| Ethyl (3,4,5-trimethoxyphenyl)diazoacetate | 90 | 100 | -101 |
Data sourced from Green et al. (2019).[3]
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability of diazoalkanes relies on precise experimental techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It is a primary tool for determining the T_init, T_onset, and ΔH_D of diazo compounds.[4]
Detailed DSC Experimental Protocol (Method A): [4]
-
Instrumentation: A TA Instruments Q2000 DSC with a liquid nitrogen cooling system (LNCS) is utilized.
-
Sample Preparation: Approximately 5 mg of the diazo compound is accurately weighed into a reusable PerkinElmer B0182901 stainless steel high-pressure crucible with a disposable gold-plated copper seal. The crucible is rated to 150 bar and is sealed under air.
-
Experimental Conditions:
-
The sample is equilibrated at 25 °C.
-
The sample is then heated at a constant rate of 5 °C/min to a maximum temperature of 250 °C for diazo compounds.
-
-
Data Analysis: Data analysis is conducted using appropriate software (e.g., TA Instruments Universal Analysis 2000).
-
T_init: Defined as the temperature at which the heat flow deviates from the baseline by more than 0.01 W/g.
-
T_onset: Determined by the intersection of the extrapolated maximum peak slope and the baseline.
-
ΔH_D: Obtained by integrating the area of the exothermic peak.
-
Detailed DSC Experimental Protocol (Method B): [4]
-
Instrumentation: A Mettler Toledo DSC 823e is used.
-
Sample Preparation: Approximately 5 mg of the diazo compound is accurately weighed into a Mettler Toledo ME-26731 gold-plated 40 μL high-pressure crucible with a seal insert and lid, rated to 150 bar, and sealed under air.
-
Experimental Conditions:
-
The sample is equilibrated at 25 °C.
-
The sample is then heated at a constant rate of 2 °C/min to a maximum temperature of 350 °C.
-
-
Data Analysis: Data is analyzed using software such as Mettler Toledo STARe. The definitions for T_init, T_onset, and ΔH_D are the same as in Method A.
Thermogravimetric Analysis (TGA)
TGA is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes.[8][9] For diazoalkanes, TGA can be used to observe the mass loss associated with the evolution of nitrogen gas during decomposition.[3]
Detailed TGA Experimental Protocol: [4]
-
Instrumentation: A Mettler Toledo TGA/DSC 1LF/1100 is employed.
-
Sample Preparation: A suitable amount of the diazo compound is placed in an appropriate sample pan.
-
Experimental Conditions:
-
The sample is heated at a controlled rate under a purge of inert gas (e.g., nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass against temperature. A sharp decrease in mass corresponds to the decomposition of the diazoalkane and the loss of N₂. The observed mass loss can be compared to the theoretical mass percentage of N₂ in the molecule.[3]
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the thermal stability analysis of substituted diazoalkanes.
Caption: Experimental workflow for the thermal stability analysis of diazoalkanes.
Caption: Influence of substituent effects on the thermal stability of diazoalkanes.
Conclusion
The thermal stability of substituted diazoalkanes is a critical parameter for their safe utilization in research and industrial applications. This guide has provided a comprehensive overview of the key factors influencing their stability, quantitative data for a range of compounds, and detailed experimental protocols for their assessment. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can make informed decisions regarding the handling, storage, and application of these versatile yet energetic molecules, thereby ensuring safer laboratory and manufacturing practices.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. etamu.edu [etamu.edu]
The Genesis of a Transformative Functional Group: A Technical History of the Diazo Group
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic chemistry, few functional groups offer the synthetic versatility and historical significance of the diazo group. Comprising two linked nitrogen atoms at the terminal position of a molecule, this moiety has been a cornerstone of chemical innovation for over a century and a half. From its foundational role in the synthetic dye industry to its modern applications in complex molecule synthesis and bioconjugation, the story of the diazo group is a testament to the power of fundamental discovery. This technical guide provides an in-depth exploration of the history and discovery of diazo functional groups, detailing the seminal experiments, key chemical transformations, and the logical progression of scientific understanding.
The Dawn of Diazo Chemistry: The Discovery of Diazonium Salts
The journey into the rich field of diazo chemistry began in 1858 with the pioneering work of the German chemist Peter Griess.[1][2] While investigating the reactions of aromatic amines, Griess discovered that treating an aromatic amine with nitrous acid in the presence of a mineral acid at low temperatures resulted in the formation of a new class of compounds: aryldiazonium salts.[1][2] This process, now universally known as the Griess diazotization reaction , laid the groundwork for the entire field of diazo chemistry and revolutionized the burgeoning synthetic dye industry.[3][4]
Key Discovery Timeline
The initial discoveries in diazo chemistry were rapid and transformative, laying the foundation for a new era of synthetic organic chemistry.
Experimental Protocol: Griess's Diazotization of Picramic Acid (1858)
Griess's original experiments were conducted with aminonitro- and aminodinitrophenol (picramic acid).[5] While his initial publication provides a preliminary notice, the general procedure involved the careful addition of nitrous acid to a cold ethanolic solution of the aromatic amine.[6] The use of a cold ethanolic solution was crucial for the successful isolation of the diazonium salt product.[6]
Objective: To synthesize a diazonium salt from an aromatic amine.
Reactants:
-
Picramic acid (2-amino-4,6-dinitrophenol)
-
Nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid)
-
Ethanol (B145695) (solvent)
-
Mineral acid (e.g., hydrochloric acid)
Procedure:
-
A solution of picramic acid in ethanol was prepared and cooled in an ice bath.
-
A solution of nitrous acid was separately prepared, also in a cooled state.
-
The nitrous acid solution was slowly added to the picramic acid solution while maintaining a low temperature.
-
Upon reaction, a precipitate of the diazonium salt formed, which could then be isolated.
This discovery was monumental, not only for creating a new class of compounds but also for providing a versatile intermediate for further chemical synthesis, most notably the production of azo dyes through azo coupling reactions .[7][8]
The First Diazo Compound: Theodor Curtius and Ethyl Diazoacetate
While Griess had discovered the ionic diazonium salts, the first neutral, carbon-bound diazo compound was synthesized by Theodor Curtius in 1883.[1][8] Curtius found that the reaction of glycine (B1666218) ethyl ester hydrochloride with sodium nitrite in an aqueous solution produced ethyl diazoacetate, a yellow oil.[1] This discovery expanded the family of diazo compounds beyond the aromatic diazonium salts and opened the door to the vast reactivity of diazoalkanes.
Experimental Protocol: Synthesis of Ethyl Diazoacetate (Curtius, 1883)
The following is a representative procedure based on Curtius's discovery for the synthesis of ethyl diazoacetate.
Objective: To synthesize ethyl diazoacetate from glycine ethyl ester hydrochloride.
Reactants:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite
-
Sodium acetate (B1210297)
-
Water
-
Diethyl ether
-
Sulfuric acid (10%)
-
Sodium carbonate solution (10%)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of glycine ethyl ester hydrochloride and sodium acetate in water is prepared in a three-necked flask equipped with a stirrer and cooled to 2°C in an ice-salt bath.
-
A cold solution of sodium nitrite in water is added, and the mixture is stirred until the temperature drops to 0°C.
-
Cold, ethanol-free diethyl ether and a small amount of cold 10% sulfuric acid are added.
-
After a short reaction time, the ether layer is separated and immediately washed with cold 10% sodium carbonate solution until neutral.
-
The ether solution is dried over anhydrous sodium sulfate.
-
The procedure of adding ether and sulfuric acid is repeated to maximize the yield.
-
The combined ether solutions are distilled under reduced pressure at a temperature below 20°C to remove the ether, yielding ethyl diazoacetate as a yellow oil.
The Simplest Diazo Compound: Hans von Pechmann's Discovery of Diazomethane
In 1894, German chemist Hans von Pechmann discovered the simplest diazo compound, diazomethane (CH₂N₂).[9] This highly reactive and potentially explosive yellow gas has become an invaluable reagent in organic synthesis, particularly for methylation reactions and as a precursor to carbenes. Von Pechmann's initial synthesis involved the cleavage of N-methyl-N-nitrosourethane with a base.[2][10]
General Synthetic Pathway for Diazo Compounds
The discoveries of Griess, Curtius, and von Pechmann established the fundamental synthetic routes to diazo and diazonium compounds, which are still in use today in various modified forms.
Mechanistic Insights and Key Reactions
The discovery of diazo compounds spurred extensive research into their reactivity and the mechanisms of their formation and subsequent transformations.
The Mechanism of Diazotization
The formation of a diazonium salt from a primary aromatic amine proceeds through a series of steps involving the formation of a nitrosonium ion (NO⁺) as the key electrophile.
Azo Coupling: The Birth of an Industry
The electrophilic nature of the diazonium ion allows it to react with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.[8][11] This reaction became the cornerstone of the synthetic dye industry.[3]
References
- 1. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 2. Full text of "A select bibliography of chemistry, 1492-1902" [archive.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diazotype â A Historical Copying Process [pubs.sciepub.com]
- 6. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 9. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. lkouniv.ac.in [lkouniv.ac.in]
Predicting the Reactivity of Diazo Compounds with Frontier Molecular Orbital Theory: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazo compounds are exceptionally versatile reagents in organic synthesis, capable of participating in a wide array of chemical transformations. Their reactivity, however, can be both a powerful tool and a significant challenge, necessitating a robust predictive framework. Frontier Molecular Orbital (FMO) theory provides a powerful and intuitive model for understanding and predicting the reactivity of diazo compounds, particularly in cycloaddition reactions. This guide offers an in-depth exploration of the application of FMO theory to forecast the reactivity and regioselectivity of diazo compounds. It provides a theoretical foundation, detailed experimental and computational protocols, quantitative data, and visual workflows to aid researchers in harnessing the predictive power of FMO theory for the rational design of synthetic strategies and the development of novel therapeutics.
Introduction to Diazo Compounds and FMO Theory
Diazo compounds, characterized by the presence of a C=N₂ functional group, are valuable intermediates in organic chemistry.[1] Their reactivity is dominated by the propensity to lose dinitrogen gas (N₂) to form a highly reactive carbene intermediate or to act as 1,3-dipoles in cycloaddition reactions.[2] The ability to predict and control which reaction pathway is favored is crucial for their effective utilization.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the complex picture of molecular orbital interactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] The theory posits that the most significant interactions governing a chemical reaction occur between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile).[3] The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key determinant of reaction facility; a smaller gap generally corresponds to a faster reaction.[4]
Predicting Reactivity in 1,3-Dipolar Cycloadditions
One of the most powerful applications of FMO theory to diazo chemistry is in predicting the outcome of [3+2] cycloaddition reactions, where the diazo compound acts as a 1,3-dipole. The reactivity and regioselectivity of these reactions can be rationalized by considering the relative energies of the frontier orbitals of the diazo compound and the dipolarophile (e.g., an alkene or alkyne).
Normal and Inverse Electron-Demand Cycloadditions
The interaction between the diazo compound and the dipolarophile can be categorized into two main types based on the relative energies of their frontier orbitals:
-
Normal Electron-Demand (NED): This is the most common scenario for diazo compounds, which are typically electron-rich. The reaction is dominated by the interaction between the HOMO of the diazo compound (HOMOdipole) and the LUMO of the dipolarophile (LUMOdipolarophile).[4] Reactions are accelerated by electron-donating groups on the diazo compound (which raise the HOMO energy) and electron-withdrawing groups on the dipolarophile (which lower the LUMO energy).
-
Inverse Electron-Demand (IED): In this case, the dominant interaction is between the LUMO of the diazo compound (LUMOdipole) and the HOMO of the dipolarophile (HOMOdipolarophile).[4] This is favored when the diazo compound is made electron-deficient by electron-withdrawing substituents and the dipolarophile is electron-rich.
The workflow for predicting the type of cycloaddition and relative reactivity is illustrated below.
Quantitative Data: FMO Energies and Reaction Kinetics
The predictive power of FMO theory is best illustrated through the quantitative correlation between calculated frontier orbital energies and experimentally determined reaction rates. The following tables summarize representative data from the literature for the 1,3-dipolar cycloaddition of various diazo compounds.
Table 1: FMO Energies and Activation Energies for the Cycloaddition of Diazomethane (B1218177) with Substituted Alkenes
| Dipolarophile (Alkene) | Substituent | HOMO (eV) | LUMO (eV) | ΔEa (kcal/mol)a | Dominant Interaction |
| Ethene | -H | -10.52 | 1.89 | 15.3 | HOMOdiazo-LUMOalkene |
| Propene | -CH₃ | -10.15 | 1.95 | 16.1 | HOMOdiazo-LUMOalkene |
| Acrylonitrile | -CN | -10.98 | -0.03 | 11.2 | HOMOdiazo-LUMOalkene |
| Methyl Acrylate (B77674) | -CO₂Me | -10.87 | -0.15 | 12.4 | HOMOdiazo-LUMOalkene |
| Methyl Vinyl Ether | -OCH₃ | -9.85 | 2.11 | 17.5 | HOMOdiazo-LUMOalkene |
Data synthesized from computational studies. HOMO energy of diazomethane is approximately -9.0 eV. aCalculated activation energies.
Table 2: FMO Energies and Rate Constants for the Cycloaddition of Diazo Compounds with DIBONE [4]
| Diazo Compound | HOMO (eV) | LUMO (eV) | Rate Constant (k, M-1s-1) | HOMO-LUMO Gap (eV)b |
| Azidofluorene | -6.53 | -0.27 | 0.05 | 5.03 |
| Diazofluorene | -5.30 | 0.41 | 13.5 | 3.80 |
| N-(Azidoacetyl)glycine | -7.21 | -0.82 | 1.1 x 10-4 | 5.71 |
| N-(Diazoacetyl)glycine | -6.01 | 0.01 | 2.5 x 10-4 | 4.51 |
| 4-Azido-N,N-dimethylaniline | -5.71 | -0.11 | 0.25 | 4.21 |
| 4-Diazo-N,N-dimethylaniline | -4.81 | 0.61 | 0.01 | 3.31 |
bHOMO-LUMO gap calculated between the HOMO of the diazo compound and the LUMO of DIBONE (LUMO energy ≈ -1.5 eV).
Predicting Regioselectivity
For reactions involving unsymmetrical reactants, FMO theory can also predict the regiochemical outcome. The regioselectivity is determined by the relative magnitudes of the atomic orbital coefficients of the interacting frontier orbitals. The atoms with the largest coefficients on the HOMO of the nucleophile and the LUMO of the electrophile will preferentially form the new bond.[5]
Consider the reaction of diazomethane with methyl acrylate. This is a normal electron-demand cycloaddition, so the key interaction is between the HOMO of diazomethane and the LUMO of methyl acrylate.
The larger coefficient on the carbon atom of the diazomethane HOMO will preferentially interact with the larger coefficient on the β-carbon of the methyl acrylate LUMO. This leads to the formation of the pyrazoline with the ester group at the 3-position as the major product, which is consistent with experimental observations.[5]
Experimental Protocols
Synthesis of Ethyl Diazoacetate (EDA)
Caution: Diazo compounds are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
This protocol is adapted from established literature procedures.[6]
Materials:
-
Glycine (B1666218) ethyl ester hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sulfuric acid (5% w/w)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet, dissolve glycine ethyl ester hydrochloride (1.0 mol) in water (250 mL) and add dichloromethane (600 mL).
-
Cool the biphasic mixture to -5 °C using an ice-salt bath.
-
With vigorous stirring, add an ice-cold solution of sodium nitrite (1.2 mol) in water (250 mL).
-
Lower the temperature to -9 °C and add 5% sulfuric acid (95 g) dropwise from the dropping funnel over approximately 3 minutes, maintaining the temperature below 1 °C.
-
After the addition is complete and heat evolution has ceased (approx. 10 minutes), transfer the reaction mixture to a pre-chilled separatory funnel.
-
Separate the yellow-green organic layer and wash it with cold 5% sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a bath temperature not exceeding 35 °C. The resulting yellow oil is ethyl diazoacetate.
Kinetic Analysis by 1H NMR Spectroscopy
This protocol provides a general method for monitoring the progress of a reaction between a diazo compound and a dipolarophile.[2]
Materials:
-
Diazo compound
-
Dipolarophile
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the diazo compound, dipolarophile, and internal standard in the chosen NMR solvent in a volumetric flask. The concentrations should be chosen such that the reaction proceeds at a measurable rate (half-life of minutes to hours).
-
Transfer the solution to an NMR tube and place it in the NMR spectrometer, which has been pre-shimmed and thermally equilibrated to the desired reaction temperature.
-
Acquire a series of 1H NMR spectra at regular time intervals. The time between spectra should be significantly shorter than the reaction half-life.
-
Process the spectra and integrate a characteristic peak for the reactant(s) and product(s) relative to the integral of the internal standard.
-
Plot the concentration of the reactant(s) or product(s) as a function of time to determine the reaction order and rate constant.
Kinetic Analysis by UV-Vis Spectroscopy
This method is suitable for reactions where there is a significant change in the UV-Vis spectrum as the reaction progresses, for example, the disappearance of the characteristic absorbance of the diazo compound.[7][8]
Materials:
-
Diazo compound
-
Dipolarophile
-
UV-transparent solvent
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare separate stock solutions of the diazo compound and the dipolarophile in the chosen solvent.
-
Equilibrate both solutions and the spectrophotometer's cell holder to the desired reaction temperature.
-
In a quartz cuvette, rapidly mix the solutions of the diazo compound and the dipolarophile to initiate the reaction.
-
Immediately begin recording the UV-Vis spectrum or monitor the absorbance at a specific wavelength (e.g., the λmax of the diazo compound) as a function of time.
-
Use the absorbance data, along with the Beer-Lambert law, to calculate the concentration of the diazo compound at each time point.
-
Plot the concentration versus time to determine the reaction kinetics.
Computational Protocol for FMO Analysis
Density Functional Theory (DFT) calculations are a powerful tool for obtaining the energies and shapes of frontier molecular orbitals. The following is a general protocol for using the Gaussian software package.[9][10]
Software:
-
Gaussian 09 or 16
-
GaussView 6 or a similar molecular visualization program
-
Avogadro or other molecule editor[9]
Procedure:
-
Molecule Building and Geometry Optimization:
-
Build the structures of the diazo compound and the dipolarophile using a molecular editor like GaussView or Avogadro.
-
Perform a geometry optimization for each molecule. A common and reliable level of theory for this is B3LYP with the 6-31G(d) basis set. The Gaussian input file would include a route section like: #p B3LYP/6-31G(d) opt.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). The route section would be: #p B3LYP/6-31G(d) freq.
-
-
HOMO-LUMO Energy Calculation:
-
The HOMO and LUMO energies are typically printed in the Gaussian output file (.log or .out) from the optimization or frequency calculation. Search for "Alpha occ. eigenvalues" for occupied orbitals and "Alpha virt. eigenvalues" for virtual (unoccupied) orbitals. The last occupied orbital is the HOMO, and the first virtual orbital is the LUMO.
-
-
Visualization of Molecular Orbitals:
-
To visualize the orbitals, you need to generate a checkpoint file (.chk) during the Gaussian calculation by including %chk=filename.chk in the input file.
-
Use the formchk utility in Gaussian to convert the checkpoint file to a formatted checkpoint file (.fchk).
-
Open the .fchk file in GaussView. Go to Results > Surfaces/Contours, then select Cube Actions > New Cube. Choose Molecular Orbital as the type and select the desired orbital (HOMO or LUMO) to visualize.
-
The following diagram illustrates the computational workflow for FMO analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ekwan.github.io [ekwan.github.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazo Compounds as Highly Tunable Reactants in 1,3-Dipolar Cycloaddition Reactions with Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Unveiling Molecular Interactions: A Technical Guide to the Solvatochromic Effects on Diazan Derivative Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of solvatochromism in diazan derivatives, a class of heterocyclic compounds with significant potential in drug development and chemical sensing. By examining the influence of solvent polarity on the spectral properties of these molecules, researchers can gain profound insights into solute-solvent interactions, molecular electronic structure, and the microenvironment of biological systems. This guide provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and quantitative analysis of solvatochromic effects on various this compound derivatives, including pyridazines, phthalazines, and quinoxalines.
The Core Principles of Solvatochromism
Solvatochromism refers to the change in the color of a solute when dissolved in different solvents, a phenomenon that is visually apparent as a shift in the absorption or emission spectra of the compound.[1] This spectral shift arises from the differential solvation of the ground and excited electronic states of the solute molecule.[2] The polarity of the solvent, encompassing its dielectric constant and hydrogen bonding capabilities, plays a pivotal role in these interactions.[1]
The direction of the spectral shift provides valuable information about the change in the dipole moment of the molecule upon electronic excitation.
-
Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a shift to longer wavelengths (lower energy).[1]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. In this case, polar solvents stabilize the ground state to a greater extent, increasing the energy gap and causing a shift to shorter wavelengths (higher energy).[1]
The magnitude of the solvatochromic shift can be correlated with various empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*) and the Reichardt's ET(30) scale, to quantify the nature of the solute-solvent interactions.[3][4][5][6]
Quantitative Analysis of Solvatochromic Shifts in this compound Derivatives
The following tables summarize the solvatochromic data for selected this compound derivatives, showcasing the shifts in their maximum absorption (λmax, abs) and/or emission (λmax, em) wavelengths in a range of solvents with varying polarities.
Table 1: Solvatochromic Data for Pyridazine Derivatives
| Derivative | Solvent | λmax, abs (nm) | λmax, em (nm) | Reference |
| Pyridazinium Ylides | [3] | |||
| Cyclohexane | 485 | - | [3] | |
| Toluene | 502 | - | [3] | |
| Dichloromethane | 510 | - | [3] | |
| Acetone | 515 | - | [3] | |
| Acetonitrile | 518 | - | [3] | |
| Ethanol | 525 | - | [3] | |
| Piperazine-Modified Bipyridazine (SPBP) | [7] | |||
| Toluene | 380 | 430 | [7] | |
| Chloroform | 385 | 485 | [7] | |
| Dichloromethane | 388 | 500 | [7] | |
| Ethyl Acetate | 382 | 490 | [7] | |
| Acetone | 380 | 510 | [7] | |
| Acetonitrile | 378 | 525 | [7] | |
| Dimethyl Sulfoxide (DMSO) | 385 | 550 | [7] |
Table 2: Solvatochromic Data for Quinoxaline Derivatives
| Derivative | Solvent | λmax, abs (nm) | λmax, em (nm) | Reference |
| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | [8] | |||
| Cyclohexane | 400 | 450 | [8] | |
| Toluene | 410 | 480 | [8] | |
| Dichloromethane | 420 | 520 | [8] | |
| Acetonitrile | 415 | 550 | [8] | |
| Methanol | 418 | 580 | [8] | |
| Water | 425 | 620 | [8] |
Table 3: Solvatochromic Data for Azo (Diazenyl) Derivatives
| Derivative | Solvent | λmax, abs (nm) | Reference |
| 8-(phenyldiazenyl)quinolin-5-ol | [4] | ||
| Dichloromethane | 480 | [4] | |
| Methanol | 490 | [4] | |
| N,N-Dimethylformamide (DMF) | 500 | [4] | |
| 4-nitro-2-cyano-azo-Benzene-metaToluidine | [9] | ||
| n-Hexane | 480 | [9] | |
| Toluene | 495 | [9] | |
| Chloroform | 505 | [9] | |
| Acetone | 500 | [9] | |
| Ethanol | 510 | [9] |
Experimental Protocols for Solvatochromism Studies
A standardized approach is crucial for obtaining reliable and comparable solvatochromic data. The following sections outline the key experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions. For instance, the synthesis of quinoxaline-based dyes may involve a C-H activation strategy. A general procedure for the synthesis of 8-(aryldiazenyl)quinolin-5-ol derivatives involves the coupling reaction of 5-hydroxyquinoline (B119867) with diazotized aniline (B41778) derivatives in the presence of NaNO2 in an HCl/H2O mixture.[4]
Sample Preparation
To investigate solvatochromic effects, stock solutions of the this compound derivative are prepared in a high-purity solvent. For spectroscopic measurements, these stock solutions are then diluted with a range of solvents of varying polarities to a final concentration typically in the micromolar range (e.g., 1 x 10-4 M to 1 x 10-6 M).[10] It is critical to use spectroscopic grade solvents to avoid interference from impurities.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for absorption measurements, and a spectrofluorometer is used for emission and excitation spectra.
-
Measurement Parameters:
-
Absorption: Spectra are typically recorded over a wavelength range of 200-800 nm.
-
Fluorescence: Excitation and emission spectra are recorded. The excitation wavelength is set at the absorption maximum (λmax, abs) of the dye in the respective solvent.
-
Slit Widths: Excitation and emission slit widths are typically set to a narrow range (e.g., 2-5 nm) to ensure good spectral resolution.
-
-
Blank Correction: A blank spectrum of the pure solvent is recorded and subtracted from the sample spectrum to correct for solvent absorption and scattering.
Visualization of Workflows
Experimental Workflow for Solvatochromism Analysis
The following diagram illustrates the typical experimental workflow for studying the solvatochromic properties of a this compound derivative.
Logical Workflow for Solvatochromic Data Analysis
This diagram outlines the logical steps involved in analyzing and interpreting the collected solvatochromic data.
Applications in Drug Development and Research
The study of solvatochromic effects on this compound derivatives has significant implications for various scientific disciplines:
-
Drug-Membrane Interactions: Solvatochromic probes can be used to mimic the polarity of biological microenvironments, such as cell membranes. By observing the spectral shifts of a this compound-based drug candidate in different solvent environments, researchers can predict its behavior and partitioning within biological systems.
-
Protein Binding Studies: The binding of a drug to a protein often occurs in a pocket with a specific polarity. Solvatochromic this compound derivatives can be designed as fluorescent probes to report on the polarity of these binding sites, providing insights into drug-receptor interactions.[8]
-
Chemical Sensing: The high sensitivity of the fluorescence of some this compound derivatives to solvent polarity makes them excellent candidates for the development of chemical sensors to detect changes in the local environment, such as the presence of specific analytes or changes in solvent composition.[7]
-
Development of Smart Materials: The color-changing properties of solvatochromic this compound derivatives can be harnessed to create "smart" materials that respond to environmental stimuli, with potential applications in areas such as optical data storage and molecular switches.
Conclusion
The investigation of solvatochromic effects on this compound derivative spectra provides a powerful tool for understanding fundamental molecular interactions and for the rational design of molecules with tailored properties. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and professionals in drug development and materials science to explore the vast potential of these versatile compounds. The ability to visualize and systematically analyze the relationship between solvent properties and spectral behavior will undoubtedly accelerate innovation in these critical fields.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kamlet-Taft solvent parameters [stenutz.eu]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 6. Dimroth and Reichardt ET [stenutz.eu]
- 7. Kamlet-Taft solvent parameters [stenutz.eu]
- 8. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. krypton.mnsu.edu [krypton.mnsu.edu]
The Electrochemical Landscape of Diazine-Based Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diazines, a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms, are fundamental scaffolds in medicinal chemistry and materials science. Their unique electronic properties, arising from the presence and position of the nitrogen atoms, govern their reactivity, molecular interactions, and metabolic fate. Understanding the electrochemical behavior of pyridazine (B1198779) (1,2-diazine), pyrimidine (B1678525) (1,3-diazine), and pyrazine (B50134) (1,4-diazine) systems is paramount for designing novel therapeutics, developing advanced materials, and predicting their in vivo redox processes. This technical guide provides a comprehensive overview of the core electrochemical properties of diazine-based systems, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Electrochemical Properties of Diazines
The introduction of two nitrogen atoms into a benzene (B151609) ring significantly alters its electronic distribution, rendering the diazine ring electron-deficient, or π-deficient.[1][2] This π-deficiency has profound consequences on their electrochemical behavior, generally making them more susceptible to reduction and less prone to oxidation compared to their carbocyclic analog, benzene. The relative positions of the nitrogen atoms in pyridazine, pyrimidine, and pyrazine create distinct electronic environments, leading to differences in their reduction potentials and overall electrochemical characteristics.[3]
The electrochemical reduction of diazines is a key feature of their behavior.[4][5] Pristine pyrazine, for instance, can be reversibly reduced to protonated 1,4-dihydropyrazine (B12976148) by accepting two electrons and three protons.[5][6] The nature and position of substituents on the diazine ring significantly influence the redox potentials and the kinetics of electron transfer.[4][6] Electron-withdrawing groups, such as halogens, tend to facilitate the reduction of the ring, resulting in less negative reduction potentials.[4] Conversely, electron-donating groups make the reduction more difficult.[6]
Quantitative Electrochemical Data
The following tables summarize key quantitative electrochemical data for diazine-based systems, compiled from various studies. It is important to note that experimental conditions, such as solvent, electrolyte, and pH, can significantly impact the measured potentials.
| Compound | Epc (V) vs. SCE | Conditions | Reference |
| Ethyl 5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | -1.232 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
| 5-cyano-4-methyl-6-oxo-1-phenyl-N'-phenyl-1,6-dihydropyridazine-3-carbohydrazide | -1.117 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
| 5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | -1.189 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
| N'-(4-chlorobenzylidene)-5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | -0.985 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
| Compound | Epa (V) vs. SCE | Conditions | Reference |
| Ethyl 5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | 0.172, 1.056 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
| 5-cyano-4-methyl-6-oxo-1-phenyl-N'-phenyl-1,6-dihydropyridazine-3-carbohydrazide | 0.218, 1.132 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
| 5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | 0.201, 1.165 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
| N'-(4-chlorobenzylidene)-5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | 0.223, 1.201 | DMF/Et4NClO4, Pt electrode, scan rate 0.25 V/s | [7] |
Experimental Protocols
Cyclic Voltammetry of Diazine Derivatives
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[8][9] It provides information on the reduction and oxidation potentials of a compound and the stability of the resulting redox states.[10]
Objective: To determine the reduction and oxidation potentials of a given diazine derivative.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Diazine derivative of interest
-
Anhydrous, deoxygenated solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Supporting electrolyte (e.g., Tetrabutylammonium perchlorate (B79767) (TBAP), Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)) at a concentration of ~0.1 M.[12]
-
Inert gas (e.g., Argon or Nitrogen) for deaeration.[12]
Procedure:
-
Solution Preparation:
-
Prepare a ~1-5 mM solution of the diazine derivative in the chosen solvent containing the supporting electrolyte.[13][14]
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[12] Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Ensure the reference and counter electrodes are clean and properly filled with the appropriate solutions.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan:
-
Potential Window: Choose a range that is wide enough to observe the redox events of interest but avoids solvent breakdown. A typical starting point for organic compounds in aprotic solvents is +2.0 V to -2.5 V.[12]
-
Scan Rate (ν): Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., reversible, quasi-reversible, or irreversible).[10]
-
Number of Cycles: Typically, 1-3 cycles are sufficient for initial characterization.
-
-
Initiate the scan and record the resulting voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
The half-wave potential (E1/2), which is an approximation of the standard reduction potential (E°), can be calculated for reversible or quasi-reversible systems as E1/2 = (Epa + Epc) / 2.[10]
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[10]
-
Visualizing Electrochemical Processes
Graphviz diagrams can be used to illustrate the logical flow of experiments and the mechanistic pathways of electrochemical reactions.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theijes.com [theijes.com]
- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bard.cm.utexas.edu [bard.cm.utexas.edu]
Methodological & Application
Application Notes and Protocols: Diazo Compounds as Chemical Probes in Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo compounds are a versatile class of organic molecules characterized by a functional group consisting of two linked nitrogen atoms (C=N₂).[1] While historically known for their utility in synthetic organic chemistry, recent advancements have highlighted their potential as powerful chemical probes in biological systems.[2][3] Their small size, metabolic stability, and broad, tunable reactivity make them valuable tools for chemical biologists.[1][4][5] Diazo groups can participate in a variety of reactions, including photoactivated carbene generation, 1,3-dipolar cycloadditions, and alkylation of nucleophiles, enabling a wide range of applications from target identification to cellular imaging.[1][4][6] Notably, their chemoselectivity, even in the presence of commonly used azide (B81097) probes, opens up opportunities for orthogonal labeling strategies.[1][4]
This document provides detailed application notes and protocols for three key uses of diazo compounds in biological research: Photoaffinity Labeling (PAL) for target discovery, bioorthogonal labeling for cellular imaging, and chemoproteomic profiling of reactive amino acid residues.
Application Note 1: Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of small molecules, peptides, or other ligands within a complex biological milieu.[7] The strategy involves incorporating a photo-reactive group into a ligand of interest. Upon UV irradiation, this group generates a highly reactive intermediate that forms a covalent bond with any nearby molecules, thus "tagging" the binding target for subsequent identification.[8]
Diazo compounds, and more commonly their stable precursors, diazirines, are excellent photo-reactive groups for PAL.[6][9] Upon irradiation with UV light (typically 350-380 nm), they release nitrogen gas to form a highly reactive carbene, which can insert into C-H, O-H, or N-H bonds in the target protein's binding pocket.[9][10]
Logical Workflow for Photoaffinity Labeling
Caption: Workflow for identifying protein targets using diazo/diazirine-based photoaffinity labeling.
Data Presentation: Comparison of Common Photo-Reactive Groups
The choice of a photo-reactive group is critical for a successful PAL experiment. Diazo compounds and their diazirine precursors offer advantages in terms of smaller size and specific reactivity compared to other common probes.
| Photoreactive Group | Precursor Stability | Excitation λ (nm) | Reactive Intermediate | Key Features & Limitations |
| Aliphatic Diazo | Low; prone to protonation | ~360 | Singlet Carbene | Highly reactive but generally unstable.[7][9] Often generated in situ from more stable precursors.[6] |
| Alkyl Diazirine | High | 350 - 380 | Singlet Carbene, Diazo | More stable than diazo compounds.[6][9] Can isomerize to a reactive diazo intermediate, which may preferentially label acidic residues.[11][12] |
| Aryl-Trifluoromethyl Diazirine | High | ~350 | Singlet Carbene | Trifluoromethyl group suppresses isomerization to the diazo intermediate, favoring direct carbene formation.[10] |
| Aryl Azide | High | 260 - 320 | Nitrene | Can require lower, potentially protein-damaging UV wavelengths.[13] The nitrene intermediate can rearrange, leading to less specific labeling.[7] |
| Benzophenone | High | 350 - 360 | Triplet Diradical | Less reactive than carbenes; primarily abstracts hydrogen atoms. Requires a reactive C-H bond in proximity for crosslinking.[7] |
Experimental Protocol: General Method for Photoaffinity Labeling
This protocol provides a general framework for a PAL experiment to identify the protein target of a small molecule.
1. Probe Preparation a. Synthesize the photoaffinity probe by incorporating a diazirine moiety (as a stable carbene precursor) into the small molecule of interest.[8] b. The probe should also include a reporter tag, such as biotin for direct enrichment or a terminal alkyne for subsequent "click" chemistry.[8]
2. Incubation with Biological Sample a. Prepare the biological sample (e.g., cell lysate, subcellular fraction, or purified protein solution) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. Add the diazirine-based probe to the sample at a final concentration typically ranging from 1 to 100 µM. c. Incubate the mixture for a sufficient time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or 37°C) to allow for binding of the probe to its target. Perform this step in the dark to prevent premature photoactivation.
3. UV-Induced Crosslinking a. Place the sample in a suitable container (e.g., a petri dish or a multi-well plate on ice) to ensure even irradiation. b. Irradiate the sample with UV light at a wavelength of 350-365 nm.[14] A low-intensity UV lamp (e.g., 6 watts) is often sufficient.[14] Irradiation times can range from 5 to 30 minutes. c. Control: Prepare a parallel sample that is not exposed to UV light to identify non-specific binders.
4. Target Enrichment (for Alkyne-Tagged Probes) a. If an alkyne-tagged probe was used, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide reporter molecule.[15] b. For CuAAC, add biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the sample. Incubate for 1 hour at room temperature.
5. Protein Enrichment and Digestion a. Add streptavidin-conjugated beads (e.g., magnetic or agarose) to the sample and incubate for 1-2 hours with gentle rotation to capture the biotinylated probe-protein complexes. b. Wash the beads extensively with buffers of increasing stringency (e.g., PBS with 1% SDS, followed by 8 M urea) to remove non-covalently bound proteins. c. Perform on-bead protein digestion. Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate), reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest the proteins overnight with a protease such as trypsin.
6. Mass Spectrometry and Data Analysis a. Collect the supernatant containing the tryptic peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify the proteins that are significantly enriched in the UV-irradiated sample compared to the non-irradiated control to determine the specific binding partners of the probe.[16]
Application Note 2: Bioorthogonal Labeling and Cellular Imaging
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[17] The diazo group can act as a bioorthogonal chemical reporter, reacting selectively with specific partners.[18][19] A key reaction is the [3+2] cycloaddition with strained alkynes, such as cyclooctynes.[1] This reaction is rapid, specific, and proceeds under physiological conditions without the need for a catalyst.[18][20]
This chemistry enables a two-step labeling strategy: first, a diazo-modified substrate is introduced into a cell via its own metabolic pathways; second, a fluorescent probe with a complementary strained alkyne is added to visualize the location of the incorporated diazo tag.[20][21]
Reaction Diagram: Strain-Promoted Alkyne-Diazo Cycloaddition (SPADC)
Caption: Bioorthogonal labeling via the reaction of a diazo-tagged molecule with a strained alkyne probe.
Data Presentation: Reaction Rate Constants
The rate of the bioorthogonal reaction is crucial for effective labeling, especially in dynamic biological systems. The reaction rates of diazo compounds with strained alkynes are comparable to the widely used strain-promoted azide-alkyne cycloadditions (SPAAC).
| Diazo Compound | Cycloalkyne | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Ethyl Diazoacetate | (E,E)-COD | ~0.02 | [18] |
| Diazoacetylated Lysozyme | Dibenzocyclooctyne (DIBO) derivative | Not specified, but shown to be effective | [19][20] |
| Comparison: Azide | Dibenzocyclooctyne (DIBO) | ~0.004 - 0.1 | [1] |
Note: (E,E)-COD is a strained alkene, demonstrating the versatility of diazo cycloadditions.
Experimental Protocol: Metabolic Labeling of Cell-Surface Glycans
This protocol describes how to metabolically incorporate a diazo-containing sugar into cell-surface glycans for subsequent fluorescent labeling and analysis.[1][20]
1. Metabolic Incorporation of Diazo Sugar a. Culture cells (e.g., Jurkat, HeLa, or CHO cells) under standard conditions.[1] b. Prepare a stock solution of a peracetylated diazo-functionalized sugar, such as N-diazoacetyl-D-mannosamine tetraacetate (Ac₄ManNDAz), in DMSO. c. Add the Ac₄ManNDAz to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 2-3 days to allow for metabolic conversion and incorporation of the diazo sugar into cell-surface sialic acid residues.[1] e. Control: Culture a parallel set of cells without the diazo sugar.
2. Bioorthogonal Labeling Reaction a. Harvest the cells and wash them three times with cold PBS containing 1% fetal bovine serum (FBS) to remove unincorporated sugar. b. Resuspend the cells in PBS/1% FBS. c. Add a strained alkyne probe conjugated to a reporter. For fluorescence microscopy or flow cytometry, use a cyclooctyne-fluorophore conjugate (e.g., a DIBO-fluorophore) at a final concentration of 10-50 µM. d. Incubate the cells with the probe for 30-60 minutes at 37°C or room temperature, protected from light.[20]
3. Washing and Analysis a. Wash the cells three times with cold PBS/1% FBS to remove the unreacted probe. b. For flow cytometry, resuspend the cells in a suitable buffer and analyze them on a flow cytometer, detecting the fluorescence of the labeled cells.[1] c. For fluorescence microscopy, fix the cells (e.g., with 4% paraformaldehyde), mount them on microscope slides, and image using a fluorescence microscope with the appropriate filter sets.
Application Note 3: Chemoproteomic Profiling of Reactive Residues
Chemoproteomics uses chemical probes to survey the reactivity and function of proteins on a proteome-wide scale.[16][22][23] Diazo-based probes can be designed to target specific amino acid residues, providing a snapshot of their functional state. For instance, aryl diazonium salts are highly reactive towards the electron-rich side chains of tyrosine residues, while other stabilized diazo compounds can target acidic residues like aspartate and glutamate.[12][24][25]
This approach, combined with quantitative mass spectrometry, can identify thousands of reactive sites across the proteome, offering insights into enzyme activity, ligand binding, and post-translational modifications.[24][26]
Workflow for Chemoproteomic Profiling of Tyrosine Residues
Caption: Chemoproteomics workflow for the site-specific profiling of tyrosine reactivity.[24]
Data Presentation: Diazo Probes for Targeting Amino Acid Residues
Different classes of diazo compounds exhibit distinct reactivity profiles towards amino acid side chains.
| Diazo Probe Type | Target Residue(s) | Reaction Mechanism | Key Conditions |
| Aryl Diazonium Salt | Tyrosine, Histidine, Lysine | Electrophilic Aromatic Substitution (Azo Coupling) | pH ~9 for Tyrosine |
| Stabilized Diazo Compound (e.g., ethyl diazoacetate) | Aspartate, Glutamate | Acid-catalyzed Alkylation (Esterification) | Mildly acidic conditions (pH < 7) |
| Diazoalkane (from Diazirine) | Aspartate, Glutamate | Protonation followed by Sₙ2 reaction | pH-dependent; favored at lower pH where acids are protonated[12] |
Experimental Protocol: Profiling Tyrosine Reactivity in the Human Proteome
This protocol is adapted from a method to globally quantify the reactivity of over 5,000 tyrosine sites in human cells.[24]
1. Cell Lysis and Probe Labeling a. Harvest cultured cells (e.g., MCF7) and lyse them in a suitable buffer (e.g., PBS) by sonication. b. Clarify the lysate by centrifugation to remove cell debris. c. Treat the proteome (~1 mg of total protein) with an aryl diazonium-alkyne probe at a final concentration of 100-200 µM. d. Incubate the reaction for 1 hour at room temperature.
2. Biotinylation via CuAAC a. To the labeled lysate, add the following CuAAC reagents in order: biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). b. Vortex the mixture and allow the reaction to proceed for 1 hour at room temperature. c. Precipitate the proteins using cold acetone (B3395972) and resuspend the pellet in a buffer containing SDS.
3. Protein Digestion and Peptide Enrichment a. Reduce and alkylate the proteins as described in the PAL protocol. b. Dilute the SDS concentration and digest the proteins with trypsin overnight. c. Acidify the resulting peptide mixture with formic acid. d. Add NeutrAvidin agarose (B213101) beads to the peptide solution and incubate for 2 hours to enrich the biotinylated peptides. e. Wash the beads extensively with PBS and water to remove non-specific peptides.
4. Azo Linker Cleavage and Mass Spectrometry a. To release the captured peptides from the beads, resuspend them in a freshly prepared solution of sodium dithionite (B78146) (20 mM in water). This cleaves the azo bond.[24] b. Incubate for 30 minutes, then collect the supernatant containing the formerly modified peptides. Repeat this step once. c. Desalt the peptides using a C18 StageTip. d. Analyze the peptides by LC-MS/MS. The cleavage of the azo linker leaves a small mass modification on the tyrosine residue, which allows for site-specific identification and quantification using proteomics software.[24]
References
- 1. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 4. Diazo Compounds: Versatile Tools for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 16. biorxiv.org [biorxiv.org]
- 17. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 24. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metalloporphyrin-Catalyzed Diazo Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting metalloporphyrin-catalyzed reactions with diazo compounds. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of valuable organic molecules, including cyclopropanes and functionalized heterocycles. The protocols outlined below are based on established methodologies in the field and are intended to serve as a comprehensive guide for researchers.
Introduction
Diazo compounds are versatile reagents in organic synthesis, serving as precursors to carbene and metallocarbene intermediates.[1][2][3][4][5] Metalloporphyrins, particularly those containing iron, cobalt, rhodium, ruthenium, and iridium, have emerged as highly effective catalysts for mediating the transfer of carbene moieties from diazo compounds to various substrates.[1][3][4][5] These catalytic systems offer several advantages, including the use of low-cost, earth-abundant metals like iron and cobalt, and the ability to tune reactivity and selectivity through modification of the porphyrin ligand.[1][3][4][5]
Key transformations achieved through metalloporphyrin-catalyzed diazo reactions include:
-
Cyclopropanation: The addition of a carbene to an alkene to form a cyclopropane (B1198618) ring, a common motif in bioactive molecules.[1][6][7]
-
C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond, enabling the direct functionalization of alkanes and other hydrocarbons.[1]
-
X-H Insertion (X = N, O, S): The insertion of a carbene into a heteroatom-hydrogen bond, providing a straightforward route to amines, ethers, and thioethers.[1][8][9][10]
This document will detail generalized protocols for these key reactions, present quantitative data in a clear, tabular format, and provide diagrams to illustrate the underlying catalytic cycle and experimental workflow.
Catalytic Cycle and Experimental Workflow
The general mechanism for metalloporphyrin-catalyzed diazo reactions involves the formation of a metallocarbene intermediate. The catalytic cycle and a typical experimental workflow are depicted below.
Caption: General catalytic cycle for metalloporphyrin-catalyzed diazo reactions.
Caption: A typical experimental workflow for metalloporphyrin-catalyzed diazo reactions.
Key Reaction Protocols and Data
Cyclopropanation of Alkenes
This protocol describes a general procedure for the cyclopropanation of alkenes using an iron(III) porphyrin catalyst and ethyl diazoacetate (EDA).
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the metalloporphyrin catalyst (e.g., Fe(TPP)Cl, 0.1-1 mol%).
-
Addition of Reagents: Add the alkene substrate (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane (B109758), chloroform, or toluene (B28343), 5-10 mL).
-
Initiation of Reaction: Slowly add a solution of ethyl diazoacetate (1.1-1.5 mmol) in the same solvent to the reaction mixture at the desired temperature (ranging from -78 °C to room temperature) over a period of 1-4 hours using a syringe pump.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired cyclopropane.
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry.
Quantitative Data for Cyclopropanation Reactions:
| Catalyst | Diazo Compound | Alkene | Temp (°C) | Yield (%) | Diastereoselectivity (trans:cis) | Ref. |
| Fe(TPP)Cl | Ethyl Diazoacetate | Styrene | RT | 70-95 | Varies | [11] |
| Fe(TPP)Cl | Aryldiazomethanes | Styrene | RT | Good | Major trans | [6] |
| Ru(CO)-Porphyrin | Diazoacetylferrocene | Olefins | RT | High | - | [1] |
| Chiral Co-Porphyrins | Diazomalonates | Styrenes | RT | High | High | [1] |
| Ir(TTP)CH₃ | Ethyl Diazoacetate | Styrene | -78 | 85 | - | [11] |
Note: "RT" denotes room temperature. Yields and selectivities are highly dependent on the specific porphyrin ligand, substrate, and reaction conditions.
C-H Bond Insertion
This protocol provides a general method for the intramolecular or intermolecular C-H insertion of a carbene generated from a diazo compound, catalyzed by an iron(III) porphyrin.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a flask equipped with a condenser under an inert atmosphere, dissolve the metalloporphyrin catalyst (e.g., Fe(TPP)Cl, 1-2 mol%) in a suitable solvent (e.g., cyclohexane (B81311) for intermolecular reactions, or an inert solvent like toluene for intramolecular reactions).[12]
-
Addition of Reagents: Add the substrate containing the C-H bond to be functionalized (if different from the solvent).
-
Initiation of Reaction: Add the diazo compound (e.g., a substituted methyl 2-phenyldiazoacetate) to the mixture.[12]
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 60-100 °C) and stir for the required time (e.g., 24-48 hours).
-
Reaction Monitoring: Monitor the reaction by GC or TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the C-H insertion product.
-
Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
Quantitative Data for C-H Insertion Reactions:
| Catalyst | Diazo Compound | Substrate | Temp (°C) | Yield (%) | Ref. |
| Fe(TPP)Cl | p-substituted methyl 2-phenyldiazoacetates | Cyclohexane | 60 | 58-78 | [12] |
| Fe(TPP)Cl | Diazoacetonitrile | N-heterocycles | - | High | [1][5] |
| Ir(III) Porphyrin MOF | Ethyl Diazoacetate | Cyclohexane | - | Satisfactory | [1] |
| TPP[Ir(CO)₃]₂ | 2-(2-benzyloxyphenyl)-2-diazoacetate | (Intramolecular) | - | High | [11] |
N-H and O-H Bond Insertion
This protocol outlines a general procedure for the insertion of carbenes into N-H and O-H bonds, catalyzed by iron or ruthenium porphyrins.
Experimental Protocol:
-
Reaction Setup: To a solution of the amine, alcohol, or carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane or toluene), add the metalloporphyrin catalyst (e.g., Fe(TPP)Cl or a Ru-porphyrin, 0.1-1 mol%).
-
Initiation of Reaction: Add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 mmol) in the same solvent to the reaction mixture. For highly reactive systems, this addition may be done slowly at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature until the reaction is complete, as indicated by TLC or GC analysis.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N- or O-substituted product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Quantitative Data for X-H Insertion Reactions (X = N, O):
| Catalyst | Diazo Compound | Substrate | Bond | Yield (%) | Ref. |
| Fe(TPP)Cl | Ethyl Diazoacetate | Various Amines | N-H | High | [6][8] |
| Fe(TPP)Cl | Diazoacetylferrocene | Aminoesters | N-H | - | [1][2] |
| Ru-PMOF-1(Hf) | Ethyl Diazoacetate | Secondary Amines | N-H | up to 92 | [1] |
| Fe(TPP)Cl | α-aryl-α-diazoacetates | Alcohols/Phenols | O-H | Good | [6] |
| Ir(TCPP)Cl MOF | Ethyl Diazoacetate | Benzoic Acid | O-H | - | [1] |
Safety Precautions
-
Diazo compounds are potentially explosive and should be handled with care. It is recommended to use them in solution and avoid high temperatures and exposure to strong acids.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
These protocols and data provide a solid foundation for researchers to explore the vast potential of metalloporphyrin-catalyzed diazo reactions in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates and catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
Application Notes: Diazo Compounds in 1,3-Dipolar Cycloaddition Reactions
Introduction
The 1,3-dipolar cycloaddition, famously explored by Rolf Huisgen, is a powerful reaction for constructing five-membered heterocyclic rings.[1][2] This reaction involves a 1,3-dipole reacting with a π-system known as a dipolarophile (typically an alkene or alkyne) in a concerted, pericyclic process.[1][2] Among the various 1,3-dipoles, diazo compounds are particularly versatile. Their reactions with alkenes and alkynes provide direct routes to valuable heterocyclic scaffolds such as pyrazolines and pyrazoles, which are prevalent in many pharmaceuticals and agrochemicals.[3][4][5]
The reactivity of diazo compounds can be finely tuned through electronic modifications, making them highly adaptable reactants.[6][7] This tunability allows for a broad range of applications, from traditional thermal cycloadditions to modern, high-rate, strain-promoted reactions used in chemical biology and bioconjugation.[6][8] Unlike the widely used azides, diazo compounds can offer distinct or complementary reactivity, enabling chemoselective ligations even in complex environments.[9][10][11]
Mechanism Overview
The reaction between a diazo compound (the 1,3-dipole) and a dipolarophile proceeds through a concerted [4π+2π] cycloaddition mechanism.[1][2] This means the new sigma bonds are formed simultaneously in a single transition state without the formation of an intermediate. The reaction is stereospecific, preserving the stereochemistry of the dipolarophile in the final product.[3][12]
The reactivity and regioselectivity of the cycloaddition are governed by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's facility.
-
Normal-Electron-Demand (NED): Occurs when the HOMO of the diazo compound interacts with the LUMO of an electron-poor dipolarophile (e.g., an acrylate (B77674) or propiolate). Electron-donating groups on the diazo compound and electron-withdrawing groups on the dipolarophile accelerate this type of reaction.[2][13]
-
Inverse-Electron-Demand (IED): Occurs when the LUMO of an electron-poor diazo compound interacts with the HOMO of an electron-rich dipolarophile.[6]
By tuning the electronics of either the diazo compound or the dipolarophile, the energy gap between the interacting orbitals can be minimized, leading to a significant increase in the reaction rate.[6][7]
Key Applications and Methodologies
Synthesis of Pyrazoles via Catalyst-Free Cycloaddition
The reaction of diazo compounds with alkynes is a fundamental method for synthesizing pyrazoles.[4] For α-diazocarbonyl compounds, this reaction can often be performed under simple heating without the need for a catalyst or even a solvent, representing a green chemistry approach.[14]
Logical Workflow for Pyrazole (B372694) Synthesis
Strain-Promoted Diazo-Alkyne Cycloaddition (SPDAC)
Analogous to the well-known Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), diazo compounds react extremely rapidly with strained cycloalkynes like dibenzocyclooctyne (DIBO) or bicyclononyne (BCN).[6][8][15] The driving force is the release of ring strain in the transition state.[16] These reactions are exceptionally fast, with second-order rate constants comparable to or even exceeding those of the fastest azide-based click reactions, making them highly suitable for bioconjugation in living systems.[6][15] A key advantage is that the reactivity of diazo compounds can be tuned over a wide range, allowing for reactions that are much faster or much slower than their azide (B81097) counterparts.[6]
Copper-Catalyzed Multi-Component Reactions
While many diazo cycloadditions are catalyst-free, copper catalysis can enable more complex transformations. For instance, a Cu(I)-catalyzed three-component reaction of a diazo compound, a terminal alkyne, and a nitrosoarene has been developed to synthesize trifluoromethyl-substituted dihydroisoxazoles in high yields.[17][18] In these reactions, a copper carbene intermediate is often proposed, which is then trapped by the third component.[17]
Quantitative Data Summary
The reactivity of diazo compounds in 1,3-dipolar cycloadditions can be quantified by their second-order rate constants (k). Below is a comparison of rate constants for various diazo compounds with different dipolarophiles.
Table 1: Rate Constants for Cycloaddition of Diazo Compounds with Strained Cycloalkynes
| Diazo Compound (Dipole) | Cycloalkyne (Dipolarophile) | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|---|
| Diazoacetamide | DIBAC | CH₃CN/H₂O (1:1) | >10 | [9] |
| Phenyl diazoacetate | DIBO | CDCl₃ | 15.2 | [15] |
| 4-Nitrophenyl diazoacetate | DIBO | CDCl₃ | 1.1 | [15] |
| Diazo-biotin | DIFO | CD₃OD/D₂O (4:1) | 1.3 | [6] |
| 4-Nitrobenzyl diazoacetate | DIFO | CD₃OD/D₂O (4:1) | 8.8 |[6] |
DIBAC: Dibenzoazacyclooctyne; DIBO: Dibenzocyclooctynol; DIFO: Difluorinated cyclooctyne (B158145).
Table 2: Comparison of Diazo vs. Azide Reactivity with Unstrained Dipolarophiles
| Dipole | Dipolarophile | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Diazoacetamide | Ethyl acrylate | CH₃CN/H₂O (1:1) | Ambient Temp. | Selective reaction | [9][10] |
| Azidoacetamide | Ethyl acrylate | CH₃CN/H₂O (1:1) | Ambient Temp. | No reaction | [9][10] |
| Diazoacetamide | Ethyl propiolate | CH₃CN/H₂O (1:1) | Ambient Temp. | Selective reaction | [9][10] |
| Azidoacetamide | Ethyl propiolate | CH₃CN/H₂O (1:1) | Ambient Temp. | No reaction |[9][10] |
This data highlights the unique chemoselectivity of diazo compounds. While both azides and diazo compounds react with highly strained alkynes, diazo compounds can be selectively reacted with electronically activated, unstrained dipolarophiles in the presence of azides.[9][11]
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Pyrazoles from an α-Diazocarbonyl Compound
This protocol is adapted from a green chemistry approach for pyrazole synthesis.[14]
Objective: To synthesize a pyrazole derivative via the thermal, solvent-free 1,3-dipolar cycloaddition of an α-diazocarbonyl compound with an alkyne.
Materials:
-
α-Diazocarbonyl compound (e.g., ethyl diazoacetate) (1.0 mmol)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.1 mmol)
-
Round-bottom flask (10 mL) with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel) for reaction monitoring
Procedure:
-
To a 10 mL round-bottom flask, add the α-diazocarbonyl compound (1.0 mmol, 1.0 eq).
-
Add the alkyne (1.1 mmol, 1.1 eq) to the flask. If the reactants are liquid, they can be added directly. If one is a solid, it should be added first, followed by the liquid reactant.
-
Place a condenser on the flask (if reactants are volatile) and lower the apparatus into a preheated oil bath set to 80-110 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC by periodically taking a small aliquot and dissolving it in a suitable solvent (e.g., dichloromethane).
-
Upon completion (disappearance of the diazo compound, which is often colored), remove the flask from the heat and allow it to cool to room temperature.
-
For many α-diazocarbonyls and activated alkynes, the reaction goes to completion and yields a pure product that does not require further purification.[14]
-
If purification is necessary (as determined by TLC or ¹H NMR), the crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: Strain-Promoted Cycloaddition of a Diazo Compound with a Cyclooctyne
This protocol is a general method based on procedures for high-rate, strain-promoted reactions.[6][15]
Objective: To perform a rapid 1,3-dipolar cycloaddition between a stabilized diazo compound and a strained cyclooctyne (e.g., DIBO) and determine the reaction rate.
Materials:
-
Stabilized diazo compound (e.g., 4-nitrobenzyl diazoacetate) (0.1 M stock in acetonitrile)
-
Cyclooctyne (e.g., DIBO) (0.1 M stock in acetonitrile)
-
Reaction solvent (e.g., acetonitrile (B52724) or methanol)
-
NMR tubes and spectrometer, or UV-Vis spectrophotometer
-
Thermostatted sample holder
Procedure:
-
Preparation: Prepare stock solutions of the diazo compound and the cyclooctyne in the desired reaction solvent. Ensure concentrations are known accurately.
-
Reaction Initiation: In a thermostatted environment (e.g., 25 °C), mix equal volumes of the diazo compound and cyclooctyne stock solutions to initiate the reaction. Final concentrations will be half of the stock concentrations. For kinetic analysis, one reactant should be in pseudo-first-order excess if its absorbance is not being monitored.
-
Monitoring:
-
NMR Spectroscopy: Immediately place the reaction mixture in an NMR tube and acquire spectra at regular time intervals. Monitor the disappearance of a characteristic proton peak from one of the reactants and the appearance of a new peak from the product.
-
UV-Vis Spectroscopy: If one of the components has a unique chromophore, the reaction can be monitored by the change in absorbance at a specific wavelength over time.
-
-
Data Analysis:
-
Integrate the relevant peaks from the NMR spectra or record the absorbance values at each time point.
-
Plot the concentration of the limiting reagent versus time.
-
Fit the data to a second-order rate equation (or pseudo-first-order if an excess of one reagent was used) to determine the rate constant, k.
-
-
Product Isolation (for preparative scale):
-
Once the reaction is complete (as determined by TLC or NMR), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the pyrazole product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Diazo compounds are highly effective and tunable 1,3-dipoles for cycloaddition reactions. They provide efficient access to pyrazoline and pyrazole heterocycles, which are of significant interest in drug development.[19] The development of strain-promoted variants with exceptionally high reaction rates has expanded their utility into the realm of chemical biology, offering a powerful alternative to azide-based click chemistry.[6][7] The ability to achieve chemoselectivity over azides by tuning the dipolarophile from a strained to an electronically activated system further underscores the unique potential of diazo compounds in complex chemical environments.[9][13]
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazo Compounds as Highly Tunable Reactants in 1,3-Dipolar Cycloaddition Reactions with Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazo compounds as highly tunable reactants in 1,3-dipolar cycloaddition reactions with cycloalkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazoalkane_1,3-dipolar_cycloaddition [chemeurope.com]
- 13. 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Diazine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diazine derivatives, which include pyridazines, pyrimidines, and pyrazines, are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. These scaffolds are of significant interest to medicinal chemists due to their presence in a wide array of biologically active compounds and approved drugs.[1][2] Their versatile nature allows for structural modifications that can lead to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[3][4] This document provides detailed application notes on the use of diazine derivatives in these key therapeutic areas, along with specific experimental protocols and quantitative data to aid in drug discovery and development efforts.
Anticancer Applications of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives are a cornerstone in the development of anticancer agents.[5] They are integral to the structure of several established chemotherapeutic drugs and continue to be a focus of research for novel targeted therapies.[1] One of the most well-known examples is 5-fluorouracil, an antimetabolite used in the treatment of various cancers.[6] More recent developments have focused on kinase inhibitors, such as imatinib, which contains a 2-phenylaminopyrimidine core and has revolutionized the treatment of chronic myeloid leukemia (CML).[2][7]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | Measurement | Value | Reference |
| RDS 3442 (1a) | HT-29 (Colon Cancer) | Cell Viability | EC50 (48h) | 10.2 µM | [8] |
| U-87 MG (Glioblastoma) | Cell Viability | EC50 (48h) | 22.0 µM | [8] | |
| MDA-MB231 (Breast Cancer) | Cell Viability | EC50 (48h) | 5.4 µM | [8] | |
| Compound 2a | HT-29 (Colon Cancer) | Cell Viability | EC50 (48h) | 5.4 µM | [8] |
| U-87 MG (Glioblastoma) | Cell Viability | EC50 (48h) | 7.5 µM | [8] | |
| MDA-MB231 (Breast Cancer) | Cell Viability | EC50 (48h) | 4.0 µM | [1] | |
| Imidazopyrimidine-chalcone 3f | MCF-7 (Breast Cancer) | Cytotoxicity | GI50 | 0.28 µM | [9] |
| Pyrimido[4,5-d]pyrimidine (B13093195) 7d | CCRF-CEM (Leukemia) | Antiproliferative | IC50 | 11 µM | [10] |
| RS4;11 (Leukemia) | Antiproliferative | IC50 | 13 µM | [10] | |
| Pyrimido[4,5-d]pyrimidine 7h | CCRF-CEM (Leukemia) | Antiproliferative | IC50 | 14 µM | [10] |
| RS4;11 (Leukemia) | Antiproliferative | IC50 | 15 µM | [10] |
Signaling Pathway: Imatinib Inhibition of BCR-ABL
Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[2][6] It functions by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates and blocking downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[7][11]
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase signaling pathway.
Experimental Protocol: Synthesis of N-Benzyl-Substituted Aminopyrimidine (Compound 2a)
This protocol is adapted from the synthesis of related aminopyrimidine derivatives.[1]
Materials:
-
Appropriate starting aminopyrimidine (e.g., RDS 3442)
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the starting aminopyrimidine (1 equivalent) in DMF in a round-bottom flask.
-
Add K₂CO₃ (2 equivalents) to the solution.
-
Add benzyl bromide (1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexane) to obtain the pure N-benzyl-substituted aminopyrimidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Applications of Pyrimidine Derivatives
The pyrimidine scaffold is also a key component in many antiviral drugs.[12] For instance, pyrimidine nucleoside analogs are widely used in the treatment of HIV and other viral infections.[13] Recent research has also explored non-nucleoside pyrimidine derivatives as potential antiviral agents against a range of viruses, including human coronaviruses.[10]
Quantitative Data: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives
The following table presents the in vitro antiviral activity of selected pyrimido[4,5-d]pyrimidine derivatives against Human Coronavirus 229E.
| Compound | Virus | Cell Line | Assay Type | Measurement | Value | Reference |
| 7a | HCoV-229E | HEL | Antiviral | EC50 | 1.8 µM | [10] |
| 7b | HCoV-229E | HEL | Antiviral | EC50 | 2.5 µM | [10] |
| 7f | HCoV-229E | HEL | Antiviral | EC50 | 3.2 µM | [10] |
Experimental Protocol: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)
This protocol is a general method for assessing the antiviral activity of compounds against viruses that cause a cytopathic effect (CPE) in cell culture.[10]
Materials:
-
Host cell line susceptible to the virus (e.g., HEL cells for HCoV-229E)
-
Virus stock of known titer (e.g., HCoV-229E)
-
Cell culture medium (e.g., DMEM with 4% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent for cell viability assessment
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the host cells at an appropriate density and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Aspirate the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and wells with the highest concentration of the compound solvent (toxicity control).
-
Add the virus at a multiplicity of infection (MOI) that will cause a clear CPE within 3-7 days (e.g., 100 CCID₅₀). Include wells with cells and virus but no compound (virus control).
-
Incubate the plates at 37 °C with 5% CO₂ until the CPE in the virus control wells is prominent.
-
Add the MTS reagent to all wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀) as the concentration that reduces cell viability by 50% in uninfected cells.
Antibacterial Applications of Diazine Derivatives
Diazine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes.
Quantitative Data: Antibacterial Activity of Diazine Derivatives
The following table shows the Minimum Inhibitory Concentration (MIC) values for selected diazine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-thiadiazine 21a | Staphylococcus aureus | 62.5 | [14] |
| Bacillus subtilis | 62.5 | [14] | |
| Klebsiella pneumoniae | 125 | [14] | |
| Triazine derivative 5 | Escherichia coli | 1.95 | [16] |
| Enterobacter cloacae | 3.91 | [16] | |
| Triazine derivative 9 | Bacillus cereus | 3.91 | [16] |
| Staphylococcus aureus | 3.91 | [16] | |
| Piperazine-thiadiazole 6c | Escherichia coli | 8 | [15] |
| Staphylococcus aureus | 16 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard method for determining the MIC of an antimicrobial agent.[16]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37 °C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense MHB into the wells of a 96-well plate.
-
Perform a serial two-fold dilution of the test compound in the wells.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow and Logical Relationships
The discovery and development of novel diazine-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation. The diverse biological activities of diazine derivatives stem from their versatile chemical nature, allowing for the exploration of a vast chemical space.
Caption: Workflow for diazine drug discovery and their diverse applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Diazine-Based Metal-Organic Frameworks (MOFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diazine-based Metal-Organic Frameworks (MOFs). Diazine-based MOFs are a subclass of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands containing a diazine ring (pyrazine, pyrimidine, or pyridazine). The presence of additional nitrogen atoms in the diazine linkers offers potential for enhanced gas sorption, catalysis, and drug delivery applications.[1][2][3] This guide focuses on common synthesis methodologies, characterization techniques, and presents key quantitative data in a comparative format.
Introduction to Diazine-Based MOFs
Diazine-containing ligands are of significant interest in the design of MOFs due to their ability to act as versatile building blocks. The nitrogen atoms in the diazine rings can serve as additional coordination sites, influencing the resulting framework topology, porosity, and surface chemistry.[1] These characteristics make diazine-based MOFs promising candidates for a variety of applications, including gas storage and separation, catalysis, chemical sensing, and notably, as carriers for drug delivery.[4][5][6] The tunable pore size and chemical functionality of these MOFs allow for the encapsulation and controlled release of therapeutic agents.[7]
Synthesis Methodologies
The synthesis of diazine-based MOFs is typically achieved through several common methods, each offering distinct advantages in terms of crystalline quality, reaction time, and scalability. The choice of method can significantly influence the final properties of the MOF.
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal methods are the most widely employed techniques for the synthesis of high-quality, crystalline MOFs.[8] These methods involve heating the reactants in a sealed vessel (autoclave) in the presence of a solvent (organic solvent for solvothermal, water for hydrothermal) at temperatures above the solvent's boiling point. The autogenous pressure generated under these conditions facilitates the crystallization of the MOF.
Key parameters influencing the synthesis include:
-
Temperature: Typically ranges from 60 to 260 °C.[9] Higher temperatures can lead to higher crystallinity but may also favor the formation of denser, less porous phases.[9]
-
Reaction Time: Can range from several hours to a few days.[10]
-
Solvent System: The choice of solvent (e.g., DMF, DEF, ethanol (B145695), water) can affect the solubility of the precursors and the resulting MOF structure.[11]
-
Modulators: The addition of modulators, such as benzoic acid, can influence crystal growth and size.[9]
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid and efficient alternative to conventional solvothermal methods.[10] Microwave irradiation directly heats the reactants, leading to significantly shorter reaction times (from days to minutes) and often resulting in smaller, more uniform crystals.[12][13] This method is also considered more environmentally friendly due to reduced energy consumption.[14]
Mechanochemical Synthesis
Mechanochemical synthesis involves the grinding of solid reactants together, with or without the addition of a small amount of liquid (liquid-assisted grinding). This solvent-free or minimal-solvent approach is environmentally friendly and can lead to the formation of novel phases not accessible through solution-based methods.[15][16][17] The reaction is driven by the mechanical energy supplied during grinding.
Comparative Data of Diazine-Based MOFs
The following table summarizes key quantitative data for representative diazine-based MOFs synthesized by various methods. This allows for a direct comparison of their structural and porous properties.
| MOF Name/System | Diazine Ligand | Metal Ion | Synthesis Method | Temperature (°C) | Time | BET Surface Area (m²/g) | Pore Size (Å) | Reference |
| [Cu₂(pyz)₂(SO₄)(H₂O)₂]n | Pyrazine (B50134) (pyz) | Cu²⁺ | Microwave-assisted Hydrothermal | 180 | 12 h | Not Reported | Not Reported | [9] |
| [Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂O | Pyrazine (pz) | Co²⁺ | Solvothermal | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| fac-Mo(CO)₃(pyz)₃/₂·1/2 pyz (Mo-hex) | Pyrazine (pyz) | Mo⁰ | Sealed Ampoule | 150 | 40 h | Not Reported | Not Reported | [18] |
| In-MOF with (2-pyrimidin-5-yl)terephthalic acid | Pyrimidine derivative | In³⁺ | Solvothermal | Not Reported | Not Reported | Not Reported | Not Reported | [19] |
| MOF-74 analogues | Diazine-functionalized linkers | Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Mechanochemical | Room Temp | 5 min | High | Not Reported | [16] |
| Pyridazine-based compounds | Pyridazine (B1198779) moiety | Not Applicable | Microwave-assisted | Not Reported | Not Reported | Not Applicable | Not Applicable | [12] |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of diazine-based MOFs.
Protocol 1: Microwave-Assisted Hydrothermal Synthesis of a Copper-Pyrazine MOF
This protocol is adapted from the synthesis of [Cu₂(pyz)₂(SO₄)(H₂O)₂]n.[9]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Pyrazine (pyz)
-
Benzoic acid (modulator)
-
Deionized water
Procedure:
-
In a 50 mL Teflon-lined autoclave, dissolve 1.564 g (6.264 mmol) of CuSO₄·5H₂O, 0.502 g (6.264 mmol) of pyrazine, and 0.762 g (6.264 mmol) of benzoic acid in 30 mL of deionized water.[9]
-
Seal the autoclave and place it in a microwave-assisted hydrothermal furnace.
-
Heat the reaction mixture to 180 °C and hold for 12 hours.[9]
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.[20]
-
Collect the resulting red crystals by filtration.
-
Wash the crystals thoroughly with deionized water and then with ethanol to remove any unreacted precursors.[20]
-
Dry the final product in a vacuum oven at 60 °C overnight.
Protocol 2: Solvothermal Synthesis of a Cobalt-Pyrazine MOF
This protocol is based on the synthesis of a cobalt-based MOF where pyrazine acts as a bridging ligand.[9]
Materials:
-
Cobalt(II) perchlorate (B79767) hexahydrate (Co(ClO₄)₂·6H₂O)
-
2,2′-bithiophen-5,5′-dicarboxylic acid (H₂btdc)
-
Pyrazine (pz)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, combine 36.6 mg (0.1 mmol) of Co(ClO₄)₂·6H₂O, 25.4 mg (0.1 mmol) of H₂btdc, and 7.0 mg (0.088 mmol) of pyrazine.[9]
-
Add 5 mL of DMF to the vial and sonicate for 5 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 120 °C for 72 hours.
-
Allow the oven to cool to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and dry under vacuum.
Characterization Protocols
Standard characterization techniques are essential to confirm the synthesis of the desired MOF and to determine its properties.[4][21]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[22] The experimental pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure and to confirm the coordination of the organic linker to the metal center.[4]
-
Gas Sorption Analysis: To determine the surface area (typically using the Brunauer-Emmett-Teller (BET) method) and pore size distribution of the MOF.[22][23] Nitrogen adsorption at 77 K is commonly used for this purpose.
Visualizations
The following diagrams illustrate the general workflow for MOF synthesis and the interplay of key synthesis parameters.
Caption: General experimental workflow for the synthesis and characterization of diazine-based MOFs.
Caption: Relationship between key synthesis parameters and the resulting properties of the MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. mdpi.com [mdpi.com]
- 4. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Exploring mechanochemistry to turn organic bio-relevant molecules into metal-organic frameworks: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid mechanochemical synthesis of metal–organic frameworks using exogenous organic base - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Wolff Rearrangement of α-Diazocarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff rearrangement is a cornerstone reaction in organic synthesis, providing a versatile method for the conversion of α-diazocarbonyl compounds into ketenes.[1][2] Discovered by Ludwig Wolff in 1902, this reaction involves a 1,2-rearrangement with the expulsion of dinitrogen gas.[1] The resulting highly reactive ketene (B1206846) intermediate is rarely isolated but is instead trapped in situ by various nucleophiles (e.g., water, alcohols, amines) to yield carboxylic acid derivatives, or engaged in cycloaddition reactions.[1][2] Its synthetic utility is prominent in homologation sequences, such as the Arndt-Eistert synthesis, and in ring-contraction strategies for synthesizing strained cyclic systems.[1][3]
The rearrangement can be initiated through thermal, photochemical, or metal-catalyzed methods, each offering distinct advantages and limitations depending on the substrate's sensitivity and the desired outcome.[1]
Reaction Mechanism
The mechanism of the Wolff rearrangement has been a subject of extensive study and can proceed through two primary, often competing, pathways: a concerted mechanism and a stepwise mechanism.[1]
-
Concerted Mechanism: In this pathway, the 1,2-alkyl or aryl shift occurs simultaneously with the expulsion of the dinitrogen molecule. This is generally favored for α-diazo ketones that can readily adopt the s-cis conformation, which facilitates the orbital alignment necessary for the concerted transition state.[1]
-
Stepwise Mechanism: This pathway involves the initial loss of dinitrogen to form a highly reactive α-ketocarbene intermediate. This carbene then undergoes the 1,2-rearrangement to form the ketene. The formation of a discrete carbene intermediate can sometimes lead to side reactions, such as C-H insertion or cyclopropanation, depending on the reaction conditions and substrate.[4]
The choice of induction method (thermal, photochemical, or catalytic) can influence the predominant pathway and the migratory aptitude of different substituent groups.[1][2]
Caption: General mechanism of the Wolff Rearrangement.
Preparation of α-Diazocarbonyl Precursors
The accessibility of α-diazocarbonyl compounds is crucial for the synthetic utility of the Wolff rearrangement. Several reliable methods have been developed.
Arndt-Eistert Procedure (Acylation of Diazomethane)
This classic method involves the reaction of an acid chloride with diazomethane (B1218177) (or a safer alternative like (trimethylsilyl)diazomethane) to produce a primary α-diazo ketone.[1][5] An excess of diazomethane is typically required to neutralize the HCl byproduct, preventing the formation of chloromethyl ketone impurities.[5][6]
Safety Note: Diazomethane is highly toxic, explosive, and a potential carcinogen. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware without ground joints, a blast shield, and personal protective equipment.[7][8][9] Safer alternatives like (trimethylsilyl)diazomethane are available and recommended.[6]
Diazo-Transfer Reactions
Diazo-transfer reactions are a common alternative, especially for substrates with existing activated methylene (B1212753) groups (e.g., β-keto esters).[1] The process involves reacting the substrate with a sulfonyl azide (B81097) (e.g., tosylazide or mesylazide) in the presence of a base. For less acidic simple ketones, a two-step "deformylative" or "detrifluoroacetylative" diazo transfer is employed, where the ketone is first activated by formylation or trifluoroacetylation before reacting with the azide.[10]
Experimental Protocols
The choice of protocol depends on the stability of the substrate and the desired product. Careful selection of reaction conditions is critical to minimize potential side reactions.[3]
Protocol 1: Thermal Wolff Rearrangement
Thermal induction requires high temperatures (often ~180 °C) and is generally limited to robust substrates.[1] Its primary use is in forming carboxylic acid analogs by trapping the ketene with high-boiling solvents like aniline (B41778) or phenol.[1]
General Procedure:
-
The α-diazocarbonyl compound is dissolved in a high-boiling inert solvent (e.g., toluene, xylene) or a nucleophilic trapping solvent (e.g., aniline).
-
The solution is heated to a temperature sufficient to induce nitrogen evolution (typically 160-180 °C).
-
The reaction is monitored by TLC or by observing the cessation of gas evolution.
-
Upon completion, the reaction mixture is cooled and the product is isolated using standard purification techniques (e.g., extraction, chromatography).
Note: This method is often low-yielding and prone to side reactions for complex or heat-sensitive molecules.[3]
Protocol 2: Photochemical Wolff Rearrangement
Photolysis is a mild and convenient method that can be performed at low temperatures, making it suitable for sensitive substrates.[3]
Detailed Procedure for Photochemical Rearrangement and Trapping: This protocol is adapted from a procedure for a one-pot Wolff rearrangement/α-chlorination/esterification.
-
Setup: In a 2 mL screw-cap vial, dissolve the α-diazocarbonyl compound (0.1 mmol, 1.0 eq) in a suitable dry solvent (e.g., toluene, 1 mL).
-
Reagents: Add the desired nucleophile (e.g., methanol (B129727), 2.0 eq).
-
Irradiation: Submerge the vial in a cooling bath (e.g., an ice bath) and irradiate with a suitable light source (e.g., blue LEDs, 450 nm, or a medium-pressure mercury lamp) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[11]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Metal-Catalyzed Wolff Rearrangement (Silver (I) Oxide)
Transition metal catalysts, particularly silver(I) salts like Ag₂O or silver benzoate (B1203000), significantly lower the required reaction temperature compared to the thermal process.[1][3] This is the most common method used in the Arndt-Eistert homologation.
Detailed Procedure for Silver Benzoate-Catalyzed Rearrangement: This protocol is adapted from a procedure for the rearrangement of diazo ketones derived from N-tosyl-protected amino acids.[12]
-
Preparation: Dissolve the α-diazoketone (1.0 eq) in an anhydrous solvent such as methanol or THF (to a concentration of ~0.1 M).[12]
-
Catalyst Solution: Separately, prepare a solution of silver benzoate (0.1-0.2 eq) in triethylamine (B128534). The volume of triethylamine should be about one-eighth that of the reaction solvent.[6][12]
-
Reaction: Add the catalyst solution dropwise to the stirred solution of the diazoketone at room temperature. Vigorous nitrogen evolution should be observed.[12]
-
Monitoring: Stir the reaction mixture at room temperature for 2-10 hours, monitoring its progress by TLC.[6]
-
Work-up: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the final product.[12]
Caption: Experimental workflow for the Arndt-Eistert homologation.
Applications in Drug Development and Organic Synthesis
Arndt-Eistert Homologation
This is arguably the most significant application of the Wolff rearrangement. It provides a reliable method for the one-carbon homologation of carboxylic acids.[1][13] This sequence is particularly valuable in natural product synthesis and medicinal chemistry for extending carbon chains and synthesizing β-amino acids from their α-amino acid precursors.[13][14]
Ring Contraction
When applied to cyclic α-diazo ketones, the Wolff rearrangement results in a ring-contracted product.[1] This strategy is exceptionally useful for the synthesis of strained four- and five-membered ring systems that are difficult to access through other methods.[1][15] The reaction is often induced photochemically to maintain mild conditions.[1]
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Wolff/Cope Approach to the AB Ring of the Sesterterpenoid Variecolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. Arndt-Eistert Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H [pubs.rsc.org]
Application Notes and Protocols: Cyclopropanation Reactions Using Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to the cyclopropyl (B3062369) motif, a strained three-membered ring prevalent in numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The introduction of a cyclopropane (B1198618) ring can significantly impact a molecule's biological activity by inducing conformational rigidity, altering metabolic stability, and improving potency.[2][3] Ethyl diazoacetate (EDA) is a versatile and widely used reagent for the synthesis of cyclopropanes, typically through a metal-catalyzed reaction with an alkene.[4][5] This document provides detailed application notes, experimental protocols, and comparative data for cyclopropanation reactions using ethyl diazoacetate with various catalytic systems.
Safety Note: Ethyl diazoacetate is a potentially explosive, toxic, and sensitizing reagent.[6][7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[8][9] It is recommended to prepare EDA fresh or use commercially available solutions with appropriate care.[6][7] For disposal, unused EDA and waste streams should be neutralized following established safety procedures.[7]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for transition metal-catalyzed cyclopropanation with ethyl diazoacetate involves the formation of a metal-carbene intermediate. The catalyst reacts with EDA to eliminate dinitrogen gas and form a highly reactive electrophilic metal-carbene species. This intermediate then transfers the carbene fragment to the alkene in a concerted fashion to yield the cyclopropane product.
The stereoselectivity of the reaction (diastereo- and enantioselectivity) is a critical aspect, particularly in the synthesis of chiral drug molecules. The choice of catalyst, its ligands, and the reaction conditions play a pivotal role in controlling the stereochemical outcome. For instance, rhodium(II) carboxylates are highly efficient catalysts known for their ability to influence diastereoselectivity.[10] The use of chiral ligands on the metal center, such as in chiral rhodium(II), copper(I), and ruthenium(II) complexes, allows for asymmetric cyclopropanation, leading to enantioenriched products.[11][12][13]
Catalytic Systems: A Comparative Overview
Several transition metal catalysts have been developed for cyclopropanation reactions with ethyl diazoacetate. The most common include complexes of rhodium, copper, and ruthenium. More recently, biocatalytic systems have emerged as a powerful and environmentally friendly alternative.[1][3]
| Catalyst Type | Key Features | Diastereoselectivity | Enantioselectivity | References |
| Rhodium(II) Catalysts | Highly efficient, broad substrate scope, tunable selectivity. | Good to excellent, influenced by ligands. | High with chiral ligands (e.g., prolinates, carboxamidates). | [2][4][10][12] |
| Copper(I) Catalysts | Economical alternative to rhodium, effective for various alkenes. | Moderate to good, dependent on ligands (e.g., Box, pybox). | Good to excellent with chiral ligands. | [4][14][15] |
| Ruthenium(II) Catalysts | Effective for asymmetric cyclopropanation, particularly with chiral porphyrin and Pheox ligands. | Moderate to good. | Moderate to excellent. | [11][13] |
| Biocatalysts | Environmentally benign (aqueous media), high stereoselectivity. | Often excellent, can be tuned by protein engineering. | Excellent, complementary stereoselectivities possible. | [1][3] |
Experimental Protocols
The following are detailed protocols for the cyclopropanation of alkenes with ethyl diazoacetate using representative rhodium and copper-based catalytic systems. These protocols are adapted from established literature procedures.[2][4]
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of 1-Nonene (B85954)
This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of a terminal alkene.
Materials:
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]
-
1-Nonene
-
Ethyl diazoacetate (EDA) solution in a suitable solvent (e.g., dichloromethane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate dimer (0.05 mmol, 1.0 mol%).
-
Solvent and Alkene Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (5.0 mmol, 1.0 equiv).
-
Initiation of Reaction: Place the flask in a water bath at 25 °C and begin stirring.
-
Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL) to the reaction mixture over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions. A faint yellow color should persist in the reaction mixture, indicating the presence of the diazo compound.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 25 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired ethyl 2-heptylcyclopropane-1-carboxylate.
Protocol 2: Copper(I)-Catalyzed Cyclopropanation of Styrene (B11656)
This protocol provides a general method for the copper-catalyzed cyclopropanation of an activated alkene like styrene.
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex [Cu(OTf)]₂·C₆H₆
-
Styrene
-
Ethyl diazoacetate (EDA) solution in a suitable solvent (e.g., chloroform)
-
Anhydrous chloroform (B151607) (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) trifluoromethanesulfonate benzene complex (0.5 mol%).
-
Solvent and Alkene Addition: Add anhydrous chloroform (appropriate volume for desired concentration) followed by styrene (1.0 equiv).
-
Initiation of Reaction: Place the flask in a temperature-controlled bath (e.g., 30 °C) and begin stirring.
-
Slow Addition of Ethyl Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous chloroform to the reaction mixture via a syringe pump over several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Workup: Quench the reaction by exposing it to air. Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the cyclopropane product.
Applications in Drug Development
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often enhancing the pharmacological profile of drug candidates.[2] Cyclopropanation with ethyl diazoacetate has been instrumental in the synthesis of several important pharmaceutical agents.
Examples of Drugs Synthesized Using Cyclopropanation with EDA Derivatives:
-
Tranylcypromine: A monoamine oxidase inhibitor used as an antidepressant.
-
Tasimelteon: A melatonin (B1676174) receptor agonist for the treatment of non-24-hour sleep-wake disorder.
-
Ticagrelor: An antiplatelet drug used to prevent thrombotic events.
Biocatalytic cyclopropanation using engineered enzymes has enabled the gram-scale synthesis of the chiral cyclopropane cores of these drugs with high yields and excellent diastereo- and enantioselectivity.[1]
Visualizations
Caption: General mechanism of metal-catalyzed cyclopropanation with ethyl diazoacetate.
References
- 1. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
- 9. Ethyl diazoacetate - Safety Data Sheet [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Chemistry Techniques in Diazo Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diazo compounds are highly versatile reagents in organic synthesis, serving as precursors to carbenes and participating in a wide array of transformations including cyclopropanations, C-H insertions, and cycloadditions.[1] However, their utility is often hampered by their inherent instability, toxicity, and explosive nature.[2][3] Continuous flow chemistry offers a robust solution to these challenges by enabling the in situ generation and immediate consumption of these hazardous intermediates in a controlled and scalable manner.[4][5][6] This approach significantly enhances safety by minimizing the accumulation of explosive diazo compounds.[7][8] These notes provide detailed protocols and data for the synthesis of key diazo compounds using flow chemistry techniques, tailored for research and development in the pharmaceutical and chemical industries.[9][10][11]
Synthesis of Ethyl Diazoacetate (EDA) in Continuous Flow
Ethyl diazoacetate (EDA) is a widely used stabilized diazo compound. Its synthesis in flow from glycine (B1666218) ethyl ester hydrochloride and sodium nitrite (B80452) in a biphasic system is a well-established and safe method.[12][13][14]
Experimental Workflow
The process involves the continuous mixing of an aqueous solution of glycine ethyl ester hydrochloride and sodium nitrite with an organic solvent (e.g., dichloromethane) in a microreactor. The EDA formed in the aqueous phase is continuously extracted into the organic phase.
Caption: Workflow for the continuous synthesis of Ethyl Diazoacetate (EDA).
Quantitative Data Summary
The following table summarizes key quantitative data from representative literature protocols for the flow synthesis of EDA.
| Parameter | Value | Reference |
| Reactants | ||
| Substrate | Glycine ethyl ester hydrochloride | [4][12] |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | [4][12] |
| Solvent (Organic) | Dichloromethane (CH₂Cl₂) | [12][13] |
| Solvent (Aqueous) | Sodium acetate (B1210297) buffer (pH 3.5) | [12][13] |
| Reaction Conditions | ||
| Temperature | 0 - 60 °C | [12] |
| Residence Time | 5 - 120 seconds | [12] |
| NaNO₂ Equivalents | 0.7 - 1.5 | [12] |
| Performance | ||
| Yield | Up to 96% | [4][12] |
| Production Rate | ~20 g/day (in a 100 µL microreactor) | [14] |
Detailed Experimental Protocol
This protocol is adapted from studies on the microreactor synthesis of EDA.[12][13][15]
Materials:
-
Solution A: Glycine ethyl ester hydrochloride (e.g., 40 mmol, 5.6 g) dissolved in sodium acetate buffer (pH 3.5, 20 mL).
-
Solution B: Sodium nitrite (e.g., 60 mmol, 4.1 g) dissolved in deionized water (30 mL).
-
Solution C: Dichloromethane (CH₂Cl₂).
-
Flow chemistry system with pumps, a T-mixer, a microreactor coil (e.g., 92 µL internal volume), a back-pressure regulator, and a phase separator.
Procedure:
-
Prepare Solutions A, B, and C as described above.
-
Set up the flow chemistry system with the microreactor coil immersed in a temperature-controlled bath.
-
Pump Solution A, B, and C into the T-mixer at specified flow rates to achieve the desired residence time and stoichiometry. For example, to achieve a 120-second residence time in a 92 µL reactor, the total flow rate would be 46 µL/min.
-
The biphasic mixture flows from the T-mixer through the microreactor coil where the diazotization reaction occurs.
-
The output from the reactor is directed to a phase separator to collect the organic phase containing the EDA product.
-
The aqueous phase is directed to waste.
-
The concentration of EDA in the organic phase can be determined by GC-MS or HPLC analysis against a standard.[15]
On-Demand Generation of Anhydrous Diazomethane (B1218177)
Diazomethane is an extremely useful but notoriously explosive and toxic methylating and cyclopropanating agent.[7][16] Flow chemistry provides a safe and scalable method for its on-demand generation.[17][18][19]
Experimental Workflow
A common method involves the reaction of a precursor, such as N-methyl-N-nitroso-p-toluenesulfonamide (Diazald), with a base in a biphasic system. The generated diazomethane is then separated as a gas by passing the stream through a gas-liquid separator (membrane separator) and is immediately dissolved in a suitable solvent for the subsequent reaction.[16][19]
Caption: Workflow for the continuous generation and consumption of diazomethane.
Quantitative Data Summary
The table below provides a summary of quantitative data for the continuous flow generation of diazomethane.
| Parameter | Value | Reference |
| Reactants | ||
| Precursor | N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) | [16][19] |
| Base | Potassium hydroxide (B78521) (KOH) | [19] |
| Carrier Gas | Nitrogen (N₂) | [16] |
| System | ||
| Reactor Type | Microchannel reactor, PFR | [7][19] |
| Separation | Gas-liquid membrane separator | [16][18] |
| Performance | ||
| Production Rate | Up to 0.44 mol/h | [16] |
| 95-117 mmol/h (from MNU) | [17][18] | |
| Diazomethane Inventory | < 50 mg | [16] |
| Purity | High purity, anhydrous | [16][19] |
| Subsequent Reactions | Esterification (>99% yield), Cyclopropanation | [7][16] |
Detailed Experimental Protocol
This protocol is conceptualized based on published systems for generating diazomethane from Diazald.[16][19]
Materials:
-
Solution A: N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) dissolved in a suitable organic solvent (e.g., DMAc).
-
Solution B: Aqueous solution of potassium hydroxide (KOH).
-
Nitrogen gas source.
-
Flow chemistry system including pumps, a reactor unit, a gas-liquid membrane separator, and a downstream reactor for the consumption of diazomethane.
Procedure:
-
Set up the flow reactor system. The reactor for diazomethane generation is typically heated.
-
Pump Solution A and Solution B into a mixer and then into the heated reactor coil.
-
The biphasic reaction mixture flows into a gas-liquid separator.
-
A stream of nitrogen gas is fed into the separator, which purges the gaseous diazomethane from the liquid phase through a hydrophobic membrane.
-
The resulting stream of anhydrous diazomethane in nitrogen is then bubbled directly into a cooled solution of the substrate for the subsequent reaction (e.g., a carboxylic acid in an appropriate solvent for esterification).
-
The flow rates of the reagent solutions and the nitrogen gas are controlled to match the rate of consumption in the downstream reaction, ensuring no accumulation of diazomethane.
-
Full conversion in subsequent reactions, such as the esterification of carboxylic acids, can be achieved.[16]
Diazo Transfer Reactions in Flow
Diazo transfer reactions are a common method for synthesizing diazo compounds, particularly α-diazocarbonyls. Performing these reactions in flow allows for the safe handling of azido-transfer reagents.
Logical Relationship of Telescoped Diazo Transfer
This process can be telescoped, where the hazardous diazo-transfer reagent, such as triflyl azide (B81097) (TfN₃), is generated in situ and immediately used in the subsequent diazo-transfer step.[20]
Caption: Logical flow for a telescoped debenzoylative diazo-transfer reaction.
Detailed Experimental Protocol
This protocol is based on a reported continuous process for debenzoylative diazo-transfer.[20]
Materials:
-
Solution A: Triflic anhydride in dichloromethane.
-
Solution B: Aqueous solution of sodium azide.
-
Solution C: A solution of the β-keto ester substrate and DBU in a suitable solvent.
-
A flow chemistry setup with multiple pumps, T-mixers, reactor coils, and a membrane-based phase separator.
Procedure:
-
Pump Solution A and Solution B into a T-piece, and pass the combined biphasic stream through a reactor coil with a residence time of approximately 1 hour to generate triflyl azide.
-
Direct the output to a phase separator to isolate the organic phase containing the triflyl azide.
-
Pump the triflyl azide stream to a second T-piece to meet Solution C (substrate and base).
-
Pass the combined stream through a second reactor coil with a residence time of approximately 2 hours at room temperature to effect the diazo transfer.
-
The output stream contains the desired α-diazocarbonyl product, which can be collected for purification or telescoped into a subsequent reaction.
By leveraging flow chemistry, the synthesis of diazo compounds can be transformed from a hazardous batch operation into a safe, reliable, and scalable continuous process, opening up new avenues for their application in drug discovery and development.[21][22][23]
References
- 1. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Generation of Diazo Compounds in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. worldscientific.com [worldscientific.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. syrris.com [syrris.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl diazoacetate synthesis in flow [beilstein-journals.org]
- 14. research.tue.nl [research.tue.nl]
- 15. rsc.org [rsc.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 23. Flow Chemistry in Drug Discovery • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
Application Notes and Protocols: Diazo Transfer Reactions for Primary Amine Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo transfer reactions are a fundamental tool in organic synthesis for the conversion of primary amines to azides. This transformation is of paramount importance in medicinal chemistry and drug development, as the azide (B81097) functional group serves as a versatile precursor for a wide array of functionalities. Azides are key intermediates in the synthesis of nitrogen-containing heterocycles, peptides, and complex natural products. Furthermore, their utility in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has solidified their role in bioconjugation, chemical biology, and drug discovery.[1][2][3]
This document provides an overview of common diazo transfer reagents, detailed experimental protocols for their use, and a summary of their performance with various primary amine substrates.
Common Diazo Transfer Reagents
The choice of a diazo transfer reagent is critical and depends on factors such as substrate scope, safety, stability, and reaction conditions. Several reagents have been developed, each with its own advantages and limitations.
-
Trifluoromethanesulfonyl Azide (TfN₃): A highly reactive and efficient diazo transfer reagent.[4] However, it is known to be explosive and requires careful handling.[5] Its use is often catalyzed by metal salts, such as copper(II) sulfate (B86663).[6]
-
Imidazole-1-sulfonyl Azide (ISA): Available as various salts (e.g., hydrochloride, hydrogen sulfate, tetrafluoroborate), ISA is a safer, crystalline, and shelf-stable alternative to TfN₃.[3][7] The hydrogen sulfate and tetrafluoroborate (B81430) salts are particularly noted for their enhanced stability.[3][8] Diazo transfer reactions with ISA can be performed under metal-free conditions or with copper catalysis.[9][10]
-
2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP): A safe and stable crystalline reagent that facilitates efficient diazo transfer to primary amines, often without the need for a metal catalyst.[4][11] The choice of base is important for the success of the reaction with ADMP.[11][12]
-
Fluorosulfuryl Azide (FSO₂N₃): A more recent reagent that has shown high efficiency for the diazo transfer to a broad range of primary amines, including sterically hindered ones, at room temperature and with 1:1 stoichiometry.[13]
Reaction Mechanism
The mechanism of the diazo transfer reaction from a sulfonyl azide to a primary amine is a stepwise process. It begins with the nucleophilic attack of the primary amine on the terminal nitrogen atom of the azide. This is followed by a series of proton transfers, often mediated by a base or solvent, leading to the formation of a diazo intermediate and the sulfonamide byproduct. The final step involves the release of the azide product. Quantum mechanics studies suggest the involvement of water molecules in facilitating proton transfer.[13]
Quantitative Data Summary
The following tables summarize the yields of azides obtained from the diazo transfer reaction with various primary amines using different reagents and conditions.
Table 1: Diazo Transfer using Imidazole-1-sulfonyl Azide Salts
| Primary Amine Substrate | Reagent | Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 6-aminohexanoic acid (on DNA) | ISA·H₂SO₄ | K₂CO₃ | CuSO₄ | Borate (B1201080) Buffer (pH 9) | 1 | >95 | [10] |
| 4-aminobenzoic acid (on DNA) | ISA·H₂SO₄ | K₂CO₃ | CuSO₄ | Borate Buffer (pH 9) | 1 | >95 | [10] |
| Aminomethyl polystyrene resin | ISA·HCl | DIEA | None | DMSO | 2 | ~95 | [9] |
| Amino-PEG resin | ISA·HCl | K₂CO₃ | None | Water | 2 | ~95 | [9] |
| Various amino acids (on DNA) | ISA·HBF₄ | - | None | Borate Buffer (pH 9.4) | 1 | 80-100 | [2] |
Table 2: Diazo Transfer using Triflyl Azide (TfN₃)
| Primary Amine Substrate | Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-L-lysine | - | - | - | - | 85 | [14] |
| Kanamycin A | NaHCO₃ | CuSO₄·5H₂O | Water/MeOH/Pyridine | 18 | - | [6] |
| D-galactosamine hydrochloride | K₂CO₃ | - | Water | - | - | [6] |
Table 3: Diazo Transfer using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)
| Primary Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | DMAP | CH₂Cl₂ | 1 | 98 | [4][11] |
| Aniline | DMAP | CH₂Cl₂ | 6 | 95 | [4][11] |
| Cyclohexylamine | Et₃N | CH₂Cl₂ | 1 | 96 | [4][11] |
Experimental Protocols
Protocol 1: General Procedure for Diazo Transfer using Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl) on Solid Support
This protocol is adapted for the conversion of primary amines on a solid support to azides.[9]
Materials:
-
Amine-functionalized resin (e.g., aminomethyl polystyrene)
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the amine-functionalized resin in DMSO.
-
Prepare a solution of ISA·HCl (3 equivalents relative to the amine loading of the resin) in DMSO.
-
Add the ISA·HCl solution to the swollen resin.
-
Add DIEA (9 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and wash it sequentially with DMSO, water, MeOH, and DCM.
-
Dry the resin under vacuum.
Protocol 2: DNA-Compatible Diazo Transfer using Imidazole-1-sulfonyl Azide Sulfate Salt (ISA·H₂SO₄)
This protocol is optimized for the conversion of primary amines on DNA strands.[10]
Materials:
-
DNA-conjugated primary amine (e.g., 0.7 mM solution)
-
Imidazole-1-sulfonyl azide sulfate salt (ISA·H₂SO₄)
-
Copper(II) sulfate (CuSO₄)
-
Potassium carbonate (K₂CO₃)
-
Borate buffer (pH 9)
Procedure:
-
To a solution of the DNA-conjugated primary amine in borate buffer, add K₂CO₃.
-
Add a solution of CuSO₄.
-
Add a solution of ISA·H₂SO₄.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
The conversion can be monitored by UPLC-MS.
Protocol 3: Diazo Transfer using Triflyl Azide (TfN₃) with Copper Catalysis
This protocol is a general method for the conversion of primary amines to azides using TfN₃.[6] Caution: Triflyl azide is explosive and should be handled with extreme care behind a blast shield.
Materials:
-
Primary amine
-
Triflyl azide (TfN₃) solution in a suitable solvent (e.g., toluene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Base (e.g., sodium bicarbonate, NaHCO₃)
-
Solvent system (e.g., water/methanol/pyridine)
Procedure:
-
Dissolve the primary amine and a catalytic amount of CuSO₄·5H₂O in the reaction solvent.
-
Add the base to the mixture.
-
With vigorous stirring, add the solution of triflyl azide at once.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Perform an appropriate work-up to isolate the azide product.
Visualizations
Caption: General experimental workflow for a diazo transfer reaction.
Caption: Simplified mechanism of diazo transfer from a sulfonyl azide.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Azide synthesis by diazotransfer [organic-chemistry.org]
- 8. Curly Arrow: Diazotransfer - Synthesising Azides from Amines [curlyarrow.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. wuxibiology.com [wuxibiology.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Generation of Diazomethane for Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazomethane (B1218177) (CH₂N₂) is a highly versatile and efficient methylating agent widely used in organic synthesis. Its primary advantage lies in the clean and quantitative conversion of carboxylic acids to their corresponding methyl esters under mild conditions, with nitrogen gas as the only byproduct.[1][2] However, diazomethane is also notoriously hazardous due to its explosive, toxic, and carcinogenic properties, making its isolation and storage a significant safety concern.[3][4]
To circumvent these dangers, in situ generation methods have been developed, allowing for the production of diazomethane in the reaction vessel immediately before its consumption. This approach significantly enhances safety by avoiding the accumulation of dangerous concentrations of the reagent. These application notes provide detailed protocols for the in situ generation of diazomethane and its subsequent use in methylation reactions, along with essential safety information and a comparison of different generation methods. Additionally, protocols for the use of a safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), are included.
Comparison of In Situ Diazomethane Generation Methods
| Method | Precursor | Generating Reagent | Advantages | Disadvantages | Typical Yields |
| Batch Generation | Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | Potassium hydroxide (B78521) (KOH) in ethanol (B145695)/water | Well-established, reliable for small to medium scale.[5] | Requires specialized glassware, potential for localized high concentrations of diazomethane.[5][6] | 63-70% (distilled ethereal solution)[7] |
| N-methyl-N-nitrosourea (MNU) | Base (e.g., KOH) | Good atom efficiency.[8] | MNU is unstable and highly toxic.[8] | High, but precursor instability is a major drawback. | |
| Continuous Flow | Diazald® or MNU | Base in a microreactor or flow setup | Enhanced safety due to small reaction volumes, precise control over reaction parameters, scalable.[9][10] | Requires specialized and potentially expensive equipment. | >95% (in-line consumption)[10] |
| Membrane-Based | Diazald® | Base, with diazomethane diffusing through a membrane | Generates anhydrous diazomethane, minimizes byproduct contamination in the reaction mixture.[9][11] | Can have slower generation rates compared to other methods. | 88-90% for model reactions[9] |
| "Click and Release" | Enamine and a sulfonyl azide | N/A (spontaneous reaction) | Base-free, low temperature, uses weighable solid reagents.[4] | Longer reaction times, may require optimization for different substrates.[4] | Up to 93% for methyl esters[4] |
| TMS-Diazomethane | (Trimethylsilyl)methylmagnesium chloride and diphenyl phosphorylazidate (for synthesis) | N/A (commercially available solution) | Much safer than diazomethane, non-explosive, commercially available as a solution.[12] | Less reactive than diazomethane, may require a catalyst (e.g., methanol) for efficient reaction with some substrates.[13] | Nearly quantitative for many carboxylic acids.[13] |
Experimental Protocols
Protocol 1: In Situ Generation of Diazomethane from Diazald® and Methylation of a Carboxylic Acid (Batch Method)
This protocol describes the generation of an ethereal solution of diazomethane from Diazald® for the subsequent methylation of a carboxylic acid. EXTREME CAUTION IS ADVISED. This procedure should be performed in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including heavy gloves and safety goggles.[14] Avoid ground-glass joints and any scratched glassware.[5][6]
Materials:
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Carboxylic acid to be methylated
-
Acetic acid (for quenching)
-
Specialized diazomethane generation glassware (e.g., Aldrich Diazald® apparatus) with fire-polished joints
-
Ice bath
-
Water bath (65 °C)
-
Teflon-coated stir bar
Procedure:
-
Preparation of the KOH solution: In the reaction flask of the diazomethane apparatus, dissolve 0.5 g of KOH in a mixture of 0.8 mL of water and 1.0 mL of ethanol by gently warming in a 65 °C water bath with stirring.[5]
-
Apparatus Setup: Assemble the diazomethane generation apparatus as per the manufacturer's instructions. The receiving flask should be placed in an ice bath.
-
Preparation of Diazald® solution: Dissolve 0.5 g of Diazald® in 4.5 mL of diethyl ether.[5]
-
Generation of Diazomethane:
-
Cool the reaction flask containing the KOH solution in an ice bath.
-
Slowly add the Diazald® solution to the reaction flask with efficient stirring. The yellow color of diazomethane will be observed in the ethereal layer.
-
The generated diazomethane will co-distill with the ether and collect in the cooled receiving flask. Never distill to dryness.
-
-
Methylation Reaction:
-
Dissolve the carboxylic acid (1 mmol) in a suitable solvent (e.g., diethyl ether or a mixture of diethyl ether and methanol).
-
Slowly add the freshly prepared ethereal diazomethane solution to the carboxylic acid solution at 0 °C until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Allow the reaction to stir for 10-15 minutes. The evolution of nitrogen gas should be observed.
-
-
Quenching:
-
Work-up:
-
The reaction mixture can then be worked up as appropriate for the specific methyl ester being synthesized (e.g., washing with a mild base, drying, and solvent evaporation).
-
Protocol 2: Methylation of a Carboxylic Acid using TMS-Diazomethane
This protocol provides a safer alternative to the use of diazomethane for the methylation of carboxylic acids.
Materials:
-
Carboxylic acid
-
TMS-diazomethane (typically a 2.0 M solution in hexanes or diethyl ether)
-
Toluene (B28343) (or other suitable solvent)
-
Acetic acid (for quenching)
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 mmol) in a mixture of toluene and methanol (e.g., 10:1 v/v).[13] Cool the solution in an ice bath.
-
Addition of TMS-Diazomethane: Slowly add the TMS-diazomethane solution (1.1-1.5 equivalents) dropwise to the stirred solution of the carboxylic acid.[13] The evolution of nitrogen gas will be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 30 minutes to a few hours.[13]
-
Quenching: Once the reaction is complete, quench any excess TMS-diazomethane by the slow, dropwise addition of acetic acid until the yellow color disappears and gas evolution stops.[16]
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester, which can be purified by standard methods such as column chromatography if necessary. For many carboxylic acids, the reaction is nearly quantitative, and purification may not be required.[13]
Quantitative Data Summary
The following tables summarize representative quantitative data for methylation reactions using in situ generated diazomethane and TMS-diazomethane.
Table 1: Methylation of Carboxylic Acids with In Situ Generated Diazomethane
| Substrate | Precursor | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | Diazald® | ~3 h | 88-90 | [9] |
| 4-Methoxybenzoic Acid | Diazald® | 50 min | 98.4 | [17] |
| N-Nosyl-α-amino acids | TMS-diazomethane | Not specified | High | [12] |
Table 2: Methylation using TMS-Diazomethane
| Substrate | Reaction Time | Yield (%) | Reference |
| Oleic Acid | 30 min | 96 | [13] |
| Abietic Acid | 30 min | 94 | [13] |
| Boc-D-Ser(Bzl)-OH | 5 h | 100 |
Visualizations
Experimental Workflow for In Situ Diazomethane Generation and Methylation
Caption: Workflow for batch generation of diazomethane and subsequent methylation.
Signaling Pathway: Mechanism of Carboxylic Acid Methylation by Diazomethane
Caption: Mechanism of esterification of carboxylic acids with diazomethane.
Safety Precautions
Working with diazomethane, even when generated in situ, requires strict adherence to safety protocols.
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood. A blast shield should be used during the generation step.[18]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double gloves (nitrile or neoprene).[18]
-
Glassware: Use only fire-polished glassware specifically designed for diazomethane generation. Avoid any scratches or ground-glass joints, as these can trigger an explosion.[5][6]
-
Light Sensitivity: Protect diazomethane solutions from direct sunlight or strong artificial light.[5]
-
Quenching: Always quench excess diazomethane before disposal. Slowly add acetic acid until the yellow color disappears and gas evolution ceases. The resulting solution can then be disposed of as regular chemical waste.[3][15]
-
Spills: In case of a small spill inside a fume hood, close the sash and allow it to evaporate. For larger spills, evacuate the area immediately and alert emergency personnel.[15]
-
Exposure: In case of inhalation, move to fresh air immediately and seek medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[3]
Conclusion
The in situ generation of diazomethane provides a significantly safer approach to utilizing this powerful methylating agent in research and development. By carefully selecting the appropriate generation method and adhering to strict safety protocols, researchers can harness the benefits of diazomethane for the efficient synthesis of methyl esters and other valuable compounds. The use of TMS-diazomethane offers an even safer, albeit sometimes less reactive, alternative for many applications. These protocols and data aim to provide a comprehensive guide for the safe and effective application of in situ diazomethane generation in the laboratory.
References
- 1. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products | Semantic Scholar [semanticscholar.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. On-Demand Generation and Consumption of Diazomethane in Multistep Continuous Flow Systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 16. ehs.ucsb.edu [ehs.ucsb.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ehs.unm.edu [ehs.unm.edu]
Application Notes and Protocols: Diazan Derivatives as Precursors for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazan derivatives, more commonly known as hydrazines and their substituted analogues, are fundamental building blocks in the field of heterocyclic chemistry. Their utility stems from the presence of two adjacent nitrogen nucleophiles, which enables them to readily undergo cyclocondensation reactions with a wide variety of electrophilic partners. This reactivity provides a powerful and versatile platform for the synthesis of a vast array of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] This document provides detailed application notes and protocols for the synthesis of three key classes of heterocycles—pyrazoles, pyridazines, and indoles—using this compound derivatives as key precursors.
Application Note 1: Synthesis of Pyrazoles via Cyclocondensation
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in numerous FDA-approved drugs.[2] The most common and straightforward method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a reaction first reported by Knorr in 1883.[3][4][5][6] This approach allows for the creation of polysubstituted pyrazoles with high regioselectivity in many cases.[2][3]
General Reaction Scheme
The reaction involves the condensation of a hydrazine (R¹-NHNH₂) with a β-dicarbonyl compound (e.g., β-diketone, β-ketoester) to form a pyrazole ring. The choice of reactants and conditions can be tailored to achieve desired substitution patterns and yields.
Quantitative Data Summary
The following table summarizes representative examples of pyrazole synthesis from this compound derivatives, highlighting the reaction conditions and yields.
| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | Phenylhydrazine (B124118) | Acetylacetone | Ethylene Glycol | Room Temp, 30 min | 95 | [6] |
| 2 | Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO | 80 °C, 1.5 h | 95 | [5] |
| 3 | 4-Tolylsulfonylhydrazide | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ag₂O / K₂S₂O₈ | 100 °C, 12 h | 85 | [6] |
| 4 | Phenylhydrazine | Cu(acac)₂ | H₂O (Microwave) | 100 °C, 5 min | 96 | [7] |
| 5 | Hydrazine Hydrate (B1144303) | 1,3-Diphenyl-1,3-propanedione | Acetic Acid / Ethanol (B145695) | Reflux, 4 h | 92 | [2] |
Experimental Workflow Diagram
Caption: General workflow for Knorr pyrazole synthesis.
Detailed Protocol: Synthesis of 1,3-Diphenyl-5-methyl-1H-pyrazole
This protocol is adapted from procedures involving the cyclocondensation of a substituted hydrazine with a β-diketone.[5][6]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) and ethanol (30 mL).
-
Addition of Reagent: Stir the solution at room temperature and add phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate (B1210297) eluent system.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 50 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure 1,3-diphenyl-5-methyl-1H-pyrazole as a crystalline solid.
-
Characterization: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Application Note 2: Synthesis of Pyridazines from 1,4-Dicarbonyls
Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. They are important pharmacophores and versatile intermediates in organic synthesis.[8][9] A primary and versatile method for constructing the pyridazine (B1198779) ring involves the cyclocondensation of a hydrazine derivative with a 1,4-dicarbonyl compound (or its synthetic equivalent, such as a γ-keto acid).[8][10]
General Reaction Scheme
The reaction of hydrazine with a 1,4-diketone initially forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[10] Using γ-keto acids or maleic acid derivatives leads directly to pyridazinone structures.[8]
Quantitative Data Summary
This table presents examples of pyridazine and pyridazinone synthesis, showcasing various substrates and conditions.
| Entry | Hydrazine Derivative | Dicarbonyl Precursor | Solvent | Conditions | Yield (%) | Reference |
| 1 | Hydrazine Hydrate | Succinaldehyde | Ethanol | 1) RT, 2h; 2) Oxidation | Not specified | [10] |
| 2 | Hydrazine Hydrate | Levulinic acid | Acetic Acid | Reflux | High | [8] |
| 3 | Phenylhydrazine | Maleic anhydride | Acetic Acid | Reflux, 6h | 85 | General procedure |
| 4 | Hydrazine Hydrate | Diethyl 2,3-diacetylsuccinate | Ethanol | Reflux, 5h | 78 | General procedure |
| 5 | Hydrazine Hydrate | 4-Oxo-4-phenylbutanoic acid | Ethanol | Reflux, 4h | 90 | [8] |
Reaction Mechanism Diagram
Caption: Mechanism for pyridazine formation.
Detailed Protocol: Synthesis of 6-Phenyl-3(2H)-pyridazinone
This protocol is based on the general method of reacting γ-keto acids with hydrazine.[8]
-
Reaction Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, place 4-oxo-4-phenylbutanoic acid (benzoylpropionic acid) (9.6 g, 50 mmol) and 100 mL of glacial acetic acid.
-
Reagent Addition: Heat the mixture to 80°C to dissolve the solid. Add hydrazine hydrate (2.5 g, 50 mmol) dropwise from the dropping funnel over a period of 15 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 118°C) and maintain for 4 hours. The solution will turn from colorless to yellow.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. A crystalline precipitate will form.
-
Purification: Collect the product by vacuum filtration and wash the filter cake with 50 mL of cold diethyl ether to remove residual acetic acid.
-
Drying and Characterization: Dry the white to off-white solid in a vacuum oven at 60°C. The product is typically of high purity, but can be recrystallized from ethanol if necessary. Confirm the structure using NMR spectroscopy and melting point analysis.
Application Note 3: Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and highly reliable method for preparing indoles, which are ubiquitous in natural products and pharmaceuticals.[1][11] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][11][12]
General Reaction Scheme
The process begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[1] This intermediate, in the presence of an acid catalyst (Brønsted or Lewis), undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring.[1][12]
Quantitative Data Summary
The table below illustrates the versatility of the Fischer indole synthesis with various substrates and acid catalysts.
| Entry | Arylhydrazine | Carbonyl Compound | Acid Catalyst | Conditions | Yield (%) | Reference |
| 1 | Phenylhydrazine HCl | Acetone | Polyphosphoric Acid (PPA) | 100 °C, 1 h | 75-80 | [1] |
| 2 | p-Tolylhydrazine HCl | Propiophenone | Oxalic Acid / DMU (mechanochemical) | Ball mill, 30 Hz, 100 min | 56 | [13] |
| 3 | Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux, 1 h | ~90 | General procedure |
| 4 | Phenylhydrazine HCl | Pyruvic acid | Ethanol / H₂SO₄ | Reflux, 3 h | 70 | [1] |
| 5 | 4-Methoxyphenylhydrazine | 4-Acetylpyridine | ZnCl₂ | 180 °C, 30 min | 65 | General procedure |
Logical Relationship Diagram
Caption: Key mechanistic stages of the Fischer indole synthesis.
Detailed Protocol: Synthesis of 2-Phenylindole
This protocol is a representative example of the Fischer indole synthesis using a strong acid catalyst.[1][14]
-
Hydrazone Formation (Optional, can be in situ): In a 100 mL flask, dissolve acetophenone (B1666503) (1.20 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of ethanol. Add 2 drops of glacial acetic acid and stir at room temperature for 30 minutes until a solid hydrazone precipitates. Filter and dry the hydrazone.
-
Catalyst Preparation: Prepare Eaton's reagent by adding phosphorus pentoxide (10 g) cautiously to 50 mL of methanesulfonic acid with stirring in an ice bath. Stir until the P₂O₅ has dissolved. (Alternatively, use pre-made polyphosphoric acid).
-
Cyclization Reaction: Add the acetophenone phenylhydrazone (2.1 g, 10 mmol) to 20 mL of Eaton's reagent (or PPA) in a 100 mL flask.
-
Heating: Heat the mixture in an oil bath at 80-90°C for 1 hour. The mixture will become dark and viscous.
-
Workup: Carefully pour the hot reaction mixture onto 200 g of crushed ice with vigorous stirring. A solid will precipitate.
-
Isolation and Purification: Allow the ice to melt, then collect the solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to afford pure 2-phenylindole.
-
Characterization: Dry the product and confirm its identity and purity by melting point, TLC, and spectroscopic analysis (¹H NMR, ¹³C NMR).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. mdpi.com [mdpi.com]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
The Art of Carbon-Carbon Bond Formation: Application of Diazo Compounds in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diazo compounds have emerged as powerful and versatile reagents in the arsenal (B13267) of synthetic organic chemists, particularly in the intricate field of natural product synthesis. Their unique ability to generate highly reactive carbene and carbenoid intermediates under mild conditions has enabled the construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. This document provides an overview of key applications, detailed experimental protocols for seminal syntheses, and quantitative data to guide researchers in leveraging the synthetic potential of diazo compounds.
The utility of diazo compounds in natural product synthesis is primarily centered around a few key transformations:
-
Cyclopropanation: The reaction of diazo compounds with alkenes, catalyzed by transition metals such as rhodium and copper, is a cornerstone for the synthesis of natural products containing cyclopropane (B1198618) rings. This transformation is often highly diastereoselective and can be rendered enantioselective through the use of chiral catalysts.
-
C-H Insertion: The intramolecular or intermolecular insertion of a carbene generated from a diazo compound into a carbon-hydrogen bond is a powerful strategy for the formation of new C-C bonds and the construction of carbocyclic and heterocyclic ring systems. Rhodium catalysts are frequently employed to mediate these transformations with high selectivity.[1][2]
-
Homologation: Diazo compounds are widely used for the one-carbon homologation of aldehydes and ketones, a reaction that has proven invaluable in the construction of complex carbon skeletons. The Roskamp homologation, which utilizes a diazoester and a Lewis acid, is a notable example.[3][4]
-
[3+2] Cycloaddition: Diazo compounds can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, which are common motifs in natural products.
These reactions have been instrumental in the total synthesis of a diverse array of natural products, including alkaloids, terpenoids, and polyketides, demonstrating the broad applicability of diazo chemistry in the synthesis of biologically active molecules.
Key Applications in Natural Product Synthesis: Data Summary
The following tables summarize quantitative data from key applications of diazo compounds in the total synthesis of several natural products.
Table 1: Intramolecular Cyclopropanation in the Synthesis of (+)-Cycloclavine [5][6]
| Entry | Diazo Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Diazoketone derived from indole (B1671886) precursor | Rh₂(OAc)₄ (5) | CH₂Cl₂ | rt | 12 | 85 | >20:1 |
Table 2: Diastereoselective Cyclopropanation in the Synthesis of (+/-)-Coronamic Acid
| Entry | Dehydroamino Acid | Tosylhydrazone Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (E/Z) |
| 1 | N-Boc-dehydroalanine methyl ester | Acetaldehyde tosylhydrazone sodium salt | none | Toluene (B28343) | 80 | 18 | 75 | >95:5 |
| 2 | N-Boc-dehydroalanine methyl ester | Acetaldehyde tosylhydrazone sodium salt | ClFeTPP (1 mol%) | Toluene | 40 | 60 | 82 | 5:95 |
Table 3: Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [2][7][8][9][10]
| Entry | α-Aryl-α-diazo Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 1-Diazo-1-phenyl-2-octanone | Rh₂(OAc)₄ (1) | Toluene | rt | 10 min | 85 |
| 2 | 1-Diazo-1-(4-bromophenyl)-2-octanone | Rh₂(pttl)₄ (1) | Toluene | rt | 10 min | 61 |
| 3 | 1-Diazo-1-(4-methoxyphenyl)-2-octanone | Rh₂(OAc)₄ (1) | Toluene | rt | 10 min | 78 |
Experimental Protocols
Intramolecular Cyclopropanation in the Total Synthesis of (+)-Cycloclavine
This protocol describes the key rhodium-catalyzed intramolecular cyclopropanation step in the total synthesis of (+)-cycloclavine by Shi and Cao.[5][6]
Diagram of the Experimental Workflow:
Caption: Workflow for the intramolecular cyclopropanation.
Materials:
-
Diazoketone precursor (1.0 equiv)
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (0.05 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the diazoketone precursor in anhydrous CH₂Cl₂ (0.05 M) at room temperature was added a solution of Rh₂(OAc)₄ in CH₂Cl₂ (0.01 M) dropwise over 10 minutes.
-
The reaction mixture was stirred at room temperature for 12 hours, during which time the color of the solution changed from green to brown.
-
The reaction was monitored by TLC until complete consumption of the starting material.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product as a single diastereomer.
C-H Insertion in the Total Synthesis of (-)-Drupacine
This protocol details a key palladium-catalyzed oxidative cyclization to form a spirocyclic amine intermediate in the total synthesis of (-)-drupacine by Stoltz and coworkers.[11][12][13] While not a direct diazo C-H insertion, it showcases a powerful C-H functionalization strategy. For a direct rhodium-catalyzed C-H insertion of a diazo compound, please refer to the protocol below.
Diagram of the Synthetic Pathway:
Caption: Key C-H functionalization in the synthesis of (-)-Drupacine.
Materials:
-
Amide precursor (1.0 equiv)
-
Palladium(II) trifluoroacetate (B77799) [Pd(TFA)₂] (0.1 equiv)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxygen (O₂) atmosphere
Procedure:
-
To a two-necked round-bottomed flask equipped with a magnetic stir bar was added the amide precursor, Pd(TFA)₂, and NaOAc.
-
The flask was evacuated and backfilled with oxygen (balloon).
-
Anhydrous DMF and DMSO (10:1 v/v) were added, and the resulting mixture was heated to 80 °C with vigorous stirring.
-
The reaction was monitored by TLC. After completion (typically 24-48 hours), the reaction mixture was cooled to room temperature.
-
The mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to yield the spirocyclic amine intermediate.
Rhodium-Catalyzed Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone
This protocol is based on the work of Taber and Tian, demonstrating a general procedure for the rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones to form α-aryl cyclopentanones.[2][7][8][9][10]
Diagram of the Reaction Mechanism:
Caption: Catalytic cycle for rhodium-catalyzed C-H insertion.
Materials:
-
α-Aryl-α-diazo ketone (1.0 equiv)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(pttl)₄) (0.01 equiv)
-
Toluene, anhydrous
Procedure:
-
To a solution of the dirhodium(II) catalyst in anhydrous toluene (0.001 M) at room temperature was added a solution of the α-aryl-α-diazo ketone in anhydrous toluene (0.1 M) dropwise over 2 minutes.
-
The reaction mixture was stirred at room temperature for an additional 10 minutes. Vigorous nitrogen evolution was observed.
-
The reaction was quenched by the addition of one drop of DBU.
-
The mixture was then concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel to afford the corresponding α-aryl cyclopentanone.
These protocols provide a starting point for researchers to explore the vast potential of diazo compounds in the synthesis of complex natural products. The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome of these reactions, and optimization is often necessary to achieve high yields and selectivities. The continued development of new catalysts and methodologies for diazo chemistry promises to further expand the synthetic chemist's toolbox for the efficient and elegant construction of molecules with significant biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatility of the Roskamp Homologation in Synthesis [mdpi.com]
- 4. Roskamp reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Formal Synthesis of (+)-Cycloclavine and Total Synthesis of (+)-5- epi-Cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Rhodium-catalyzed intramolecular C-H insertion of alpha-aryl-alpha-diazo ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total Synthesis of Drupacine and Cephalotaxine by Stoltz [organic-chemistry.org]
- 13. Convergency and divergency as strategic elements in total synthesis: the total synthesis of (-)-drupacine and the formal total synthesis of (+/-)-cephalotaxine, (-)-cephalotaxine, and (+)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diazine Scaffolds in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazine scaffolds, which include pyridazine, pyrimidine (B1678525), and pyrazine (B50134) ring systems, are privileged structures in the development of modern agrochemicals.[1][2][3] Their versatile chemical nature allows for the creation of a wide array of derivatives with potent insecticidal, herbicidal, and fungicidal activities.[4][5][6] These compounds play a crucial role in crop protection and ensuring global food security.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of key diazine-based agrochemicals.
I. Insecticidal Diazine Scaffolds: Organophosphates
A prominent example of a diazine-based insecticide is Diazinon (B1670403), an organophosphate that has been used for decades in agriculture to control a broad spectrum of insect pests.[7][8]
Mode of Action: Acetylcholinesterase Inhibition
Diazinon functions as an acetylcholinesterase (AChE) inhibitor.[9][10][11] In the nervous system of insects, the enzyme acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[7][10] By inhibiting AChE, Diazinon causes an accumulation of ACh, leading to overstimulation of nerve impulses, paralysis, and ultimately the death of the insect.[7][8][11]
The following diagram illustrates the normal function of a cholinergic synapse and the point of inhibition by Diazinon.
Caption: Cholinergic synapse and inhibition by Diazinon.
Experimental Protocols
This protocol is based on the industrial synthesis of Diazinon.[4][6][12][13]
Materials:
-
2-isopropyl-4-methyl-6-hydroxypyrimidine
-
Diethylthiophosphoryl chloride
-
Potassium carbonate (anhydrous)
-
Methyl isobutyl ketone (MIBK) or other suitable organic solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, create a mixture of 2-isopropyl-4-methyl-6-hydroxypyrimidine and MIBK.
-
Heat the mixture to reflux (approximately 115°C) to azeotropically remove any water.
-
Cool the mixture to around 65°C and add anhydrous potassium carbonate.
-
Heat the mixture to 80°C for one hour.
-
Cool the mixture again to 65°C and slowly add diethylthiophosphoryl chloride over a period of one hour.
-
Heat the reaction mixture to 80°C and maintain this temperature for an additional two to three hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with 0.1 N hydrochloric acid followed by 0.1 N sodium hydroxide (B78521) solution.
-
Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain crude Diazinon.
-
The final product can be further purified by high vacuum distillation.
This protocol is a colorimetric assay to determine the inhibitory activity of compounds against acetylcholinesterase.[14][15][16][17]
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound (e.g., Diazinon) dissolved in a suitable solvent (e.g., acetone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add a specific volume of the AChE solution to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 2 hours at 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. The inhibition percentage can be calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value (concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
II. Herbicidal Diazine Scaffolds: Pyridazinones
Pyridazinone derivatives are a class of herbicides that primarily act by inhibiting photosynthesis.[12][18][19]
Mode of Action: Photosystem II Inhibition
Pyridazinone herbicides inhibit photosynthesis by binding to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[10][20][21][22] This binding blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor QA to the secondary electron acceptor QB.[5][23] This disruption halts the production of ATP and NADPH, which are essential for CO2 fixation.[20][21] The blockage of electron flow also leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which ultimately leads to cell death.[5][20]
The following diagram illustrates the light-dependent reactions of photosynthesis (Z-scheme) and the site of inhibition by pyridazinone herbicides.
Caption: Z-Scheme of photosynthesis and inhibition by pyridazinones.
Experimental Protocols
This protocol describes a general method for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones from a γ-keto acid.[8][11][24][25][26]
Materials:
-
A γ-keto acid (e.g., β-benzoylpropionic acid)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve the γ-keto acid in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for approximately 3 hours.
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and dry to obtain the pyridazinone derivative.
This assay measures the effect of herbicides on the light-dependent reactions of photosynthesis by monitoring the reduction of an artificial electron acceptor.[27][28][29]
Materials:
-
Isolated chloroplasts (from spinach or other suitable plant)
-
Tris-NaCl buffer
-
2,6-dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)
-
Test compound (e.g., a pyridazinone herbicide) dissolved in a suitable solvent
-
Spectrophotometer
-
Light source
Procedure:
-
Isolate chloroplasts from fresh spinach leaves using a standard fractionation procedure.
-
Prepare a diluted chloroplast suspension in ice-cold Tris-NaCl buffer.
-
Prepare test tubes with the reaction mixture containing the buffer, DCPIP solution, and different concentrations of the test compound.
-
Add the chloroplast suspension to each tube and mix.
-
Measure the initial absorbance of each tube at 600 nm.
-
Expose the tubes to a strong light source for a set period (e.g., 1-minute intervals).
-
Measure the absorbance at 600 nm after each light exposure interval. The reduction of DCPIP will cause a decrease in absorbance.
-
The rate of the Hill reaction is determined by the rate of change in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the herbicide.
III. Fungicidal Diazine Scaffolds: Pyrimidine Derivatives
Pyrimidine derivatives are a significant class of fungicides used to control a wide range of plant pathogenic fungi.[20][30][31][32][33][34]
Mode of Action
The mode of action of pyrimidine fungicides can vary depending on the specific derivative. Some, like pyrimethanil, are known to inhibit the biosynthesis of methionine, an essential amino acid for fungi. Others can have different cellular targets.
Experimental Protocols
This protocol is adapted from a study on the synthesis of novel pyrimidine fungicides.[30][31]
Materials:
-
Substituted 4-chloro-pyrimidine derivative
-
Substituted aminophenol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Substituted benzoyl chloride
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Step 1: Synthesis of the intermediate.
-
To a solution of the substituted aminophenol in DMF, add potassium carbonate.
-
Add the substituted 4-chloro-pyrimidine derivative and stir the mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice water to precipitate the intermediate product.
-
Filter, wash with water, and dry the solid.
-
-
Step 2: Synthesis of the final product.
-
Dissolve the intermediate from Step 1 in DCM.
-
Add triethylamine to the solution.
-
Slowly add the substituted benzoyl chloride and stir the mixture at room temperature for 8-10 hours.
-
Remove the solvent under vacuum and recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
-
This is a common method to evaluate the antifungal activity of chemical compounds.[1][30][31][33][35][36][37][38]
Materials:
-
Test compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Dissolve the test compound in DMSO to create a stock solution.
-
Prepare PDA medium and sterilize it.
-
While the PDA is still molten (around 45-50°C), add the appropriate volume of the test compound stock solution to achieve the desired final concentration. Also, prepare a control plate with PDA and DMSO only.
-
Pour the "poisoned" PDA into sterile Petri dishes and allow them to solidify.
-
Take a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture using a sterile cork borer.
-
Place the mycelial disc in the center of the poisoned PDA plates and the control plate.
-
Incubate the plates at a suitable temperature (e.g., 25±1°C) for several days, until the fungal growth in the control plate has reached the edge of the plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Data Presentation
Table 1: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives
The following table summarizes the in vitro antifungal activity of synthesized pyrimidine derivatives containing an amide moiety against various phytopathogenic fungi at a concentration of 50 µg/mL.[30][31]
| Compound | B. dothidea (% Inhibition) | Phomopsis sp. (% Inhibition) | B. cinerea (% Inhibition) |
| 5f | 75.4 | 100.0 | 68.2 |
| 5i | 82.1 | 78.3 | 70.5 |
| 5l | 81.1 | 85.2 | 72.3 |
| 5n | 84.1 | 91.8 | 75.6 |
| 5o | 88.5 | 100.0 | 79.8 |
| 5p | 78.9 | 93.4 | 71.4 |
| Pyrimethanil (Control) | 84.4 | 85.1 | 76.2 |
Data extracted from a study by an external research group.[30][31] Values in bold indicate the highest activity.
Experimental Workflow
The following diagram provides a general workflow for the development of novel diazine-based agrochemicals.
Caption: General workflow for agrochemical development.
References
- 1. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Design and Development of Diazole and Diazine Based Fungicides (2014-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazinon - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US4323678A - Process for the manufacture of diazinon - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. The Z-Scheme Diagram of Photosynthesis [life.illinois.edu]
- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. US5571916A - Process to prepare diazinon - Google Patents [patents.google.com]
- 13. CN1232524C - Insecticide diazinon preparation method - Google Patents [patents.google.com]
- 14. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. The Z-Scheme Diagram of Photosynthesis [life.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 21. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 22. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 23. forum.prutor.ai [forum.prutor.ai]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 27. weber.edu [weber.edu]
- 28. Hill Reaction [people.hsc.edu]
- 29. howardbiolab.com [howardbiolab.com]
- 30. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 31. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 32. eijppr.com [eijppr.com]
- 33. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Antifungal assay by poisoned food technique [wisdomlib.org]
- 36. researchgate.net [researchgate.net]
- 37. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 38. - MedCrave online [medcraveonline.com]
Application Notes and Protocols: Photoredox Catalysis for the Activation of Diazo Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling a wide array of chemical transformations under mild and environmentally benign conditions.[1][2] This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates.[3] In recent years, the application of photoredox catalysis to the activation of diazo compounds has garnered significant attention.[2][4] This strategy provides a unique entry to carbene- and radical-mediated reactions, offering novel synthetic pathways that are often complementary to traditional thermal and metal-catalyzed methods.[1][4]
Diazo compounds, versatile precursors for generating carbenes and other reactive species, can be activated through various pathways under visible light irradiation, including direct photolysis, photosensitization, and photoredox catalysis.[5][6] Photoredox catalysis, in particular, has unlocked new modes of reactivity by facilitating the formation of radical intermediates from diazo compounds, which are not readily accessible through other means.[1][4] This has led to the development of a plethora of novel transformations, including C-H functionalization, cyclopropanation, and multi-component reactions.[7][8][9] These methods are characterized by their operational simplicity, broad functional group tolerance, and the use of low-energy visible light, making them highly attractive for applications in medicinal chemistry and drug development.[5][10]
This document provides detailed application notes and experimental protocols for the photoredox-catalyzed activation of diazo compounds, focusing on key transformations and their mechanistic underpinnings.
Mechanistic Overview: Pathways of Activation
The photoredox-catalyzed activation of diazo compounds can proceed through two primary mechanistic pathways: oxidative and reductive quenching cycles. The specific pathway is dependent on the redox potentials of the photocatalyst, the diazo compound, and any other substrates present in the reaction mixture.
A generalized mechanistic scheme is depicted below:
Caption: General mechanisms for photoredox activation of diazo compounds.
Key Applications and Protocols
C-H Functionalization: Aryl C-H Bond Diazomethylation
This method allows for the direct installation of a diazomethyl group onto aromatic and heteroaromatic rings, providing valuable building blocks for further synthetic transformations.[7]
Experimental Workflow:
Caption: Experimental workflow for C-H diazomethylation.
General Protocol for Aryl C-H Diazomethylation: [7]
-
To an oven-dried vial equipped with a magnetic stir bar, add the diazo precursor (e.g., a redox-active N-phthalimido diazoacetate, 0.2 mmol, 1.0 equiv.), the arene (0.4 mmol, 2.0 equiv.), the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1 mol%), and a base (e.g., NaHCO₃, 0.6 mmol, 3.0 equiv.).
-
Add the solvent (e.g., CH₃CN, 0.1 M) and seal the vial.
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Place the vial in a photoreactor equipped with a cooling fan and irradiate with white LEDs at room temperature for 30 minutes to 16 hours, depending on the substrates.
-
Upon completion, as monitored by TLC or LC-MS, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diazomethylated arene.
Quantitative Data:
| Entry | Arene | Product | Yield (%) |
| 1 | p-Xylene | 2,5-Dimethyl-1-(diazomethyl)benzene | 82[7] |
| 2 | Benzene | (Diazomethyl)benzene | 75[7] |
| 3 | Anisole | 1-(Diazomethyl)-4-methoxybenzene | 78[7] |
| 4 | Thiophene | 2-(Diazomethyl)thiophene | 65[7] |
| 5 | N-Methylpyrrole | 1-Methyl-2-(diazomethyl)-1H-pyrrole | 71[7] |
Cyclopropanation of Olefins
Visible-light-induced cyclopropanation of olefins with diazo compounds offers a mild and efficient alternative to traditional metal-catalyzed methods.[3][8]
General Protocol for Photoredox-Catalyzed Cyclopropanation:
-
In a reaction vial, dissolve the olefin (0.5 mmol, 2.5 equiv.), the diazo compound (e.g., ethyl diazoacetate, 0.2 mmol, 1.0 equiv.), and the photocatalyst (e.g., an organic dye or a ruthenium complex, 1-2 mol%) in a suitable solvent (e.g., DCM or DME).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiate the mixture with a visible light source (e.g., blue or green LEDs) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the cyclopropane (B1198618) product.
Quantitative Data for Cyclopropanation:
| Entry | Olefin | Diazo Compound | Photocatalyst | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | Ethyl diazoacetate | Ru(bpy)₃Cl₂ | 85 | >20:1 |
| 2 | 4-Methoxystyrene | Ethyl diazoacetate | Eosin Y | 92 | >20:1 |
| 3 | 1-Octene | Phenyl diazoacetate | Ir(ppy)₃ | 78 | 1.5:1 |
| 4 | Acrylonitrile | Ethyl diazoacetate | Methylene Blue | 65 | N/A |
Di/Trifunctionalization of Diazo Compounds
This advanced application utilizes diazomethyl radicals generated via photoredox catalysis to engage in multiple bond-forming events with electron-rich arenes or terminal alkenes in a single step.[11]
General Protocol for Di/Trifunctionalization:
-
To a solution of the diazo compound (1.0 equiv.) and the electron-rich arene or alkene (2.0-3.0 equiv.) in a suitable solvent (e.g., acetonitrile), add the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
The reaction vessel is sealed and the mixture is degassed.
-
Irradiate the reaction with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
After completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data for Di/Trifunctionalization:
| Entry | Diazo Compound | Substrate | Product Type | Yield (%) |
| 1 | Ethyl diazoacetate | N,N-Dimethylaniline | α,α-Diaryl-carbonyl | 76 |
| 2 | Phenyl diazoacetate | Indole | α,α-Diaryl-carbonyl | 81 |
| 3 | Ethyl diazoacetate | Styrene | 1,4-Diene | 68 |
| 4 | tert-Butyl diazoacetate | 1,3-Dimethoxybenzene | α,α,α-Triaryl-carbonyl | 55 |
Conclusion
Photoredox catalysis offers a powerful platform for the activation of diazo compounds, enabling a diverse range of synthetic transformations under mild conditions. The ability to generate both carbene and radical intermediates from a common precursor opens up new avenues for chemical synthesis. The protocols and data presented herein provide a practical guide for researchers to explore and utilize this exciting and rapidly developing field. The operational simplicity and broad applicability of these methods make them highly valuable for the synthesis of complex molecules in academic and industrial settings.
References
- 1. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-Stage Photoredox-Catalyzed Aryl C–H Bond Diazomethylation with Atomic Carbon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox/copper-catalyzed formal cyclopropanation of olefins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Photoredox-Enabled Self-(3+2) Cyclization of Vinyldiazo Reagents: Synthesis of Cyclopentenyl α-Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving Diazo-Containing Substrates
For Researchers, Scientists, and Drug Development Professionals
The application of diazo-containing substrates in enzymatic reactions represents a frontier in biocatalysis, enabling "new-to-nature" transformations with remarkable selectivity and efficiency. These reactions, primarily driven by engineered hemoproteins, allow for the formation of carbon-carbon and carbon-heteroatom bonds through carbene transfer mechanisms. This document provides an overview of key applications and detailed protocols for performing these innovative enzymatic transformations in a laboratory setting.
Introduction
Diazo compounds are valuable reagents in organic synthesis, serving as precursors to highly reactive carbene intermediates.[1][2] While traditionally employed in transition-metal catalysis, the use of enzymes to control the reactivity of these species offers significant advantages, including the ability to perform highly stereoselective reactions in aqueous media under mild conditions.[3][4] Engineered enzymes, particularly variants of cytochrome P450, myoglobin, and protoglobin, have been repurposed as "carbene transferases" to catalyze a variety of synthetically useful reactions.[5][6][7] These biocatalytic systems have shown success in reactions such as cyclopropanation, C-H insertion, N-H insertion, and Si-H insertion.[4][5][6] A significant area of research focuses on expanding the substrate scope beyond traditional diazo compounds to more stable precursors like diazirines and pyridyl triazoles, thereby broadening the diversity of accessible products.[5][8]
Key Enzymatic Transformations
The core of these enzymatic reactions is the generation of a metal-carbene intermediate within the enzyme's active site, typically an iron-porphyrin (heme) cofactor.[4][9] This intermediate is then precisely delivered to a second substrate to form the final product with high stereocontrol.
Common Reaction Classes:
-
Cyclopropanation: The addition of a carbene to an olefin to form a cyclopropane (B1198618) ring. This is a widely studied reaction, with styrene (B11656) and its derivatives being common substrates.[7][10]
-
C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond, a powerful method for C-C bond formation and late-stage functionalization of complex molecules.[1][6]
-
X-H Insertion (X = N, Si): The insertion of a carbene into a heteroatom-hydrogen bond, providing routes to amines and organosilanes.[4][5][11]
Data Presentation: Performance of Biocatalytic Carbene Transfer Reactions
The following tables summarize the performance of various engineered enzymes in key carbene transfer reactions.
Table 1: Enzymatic Cyclopropanation of Styrene Derivatives
| Enzyme Catalyst | Diazo/Carbene Source | Olefin Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| Engineered A. pernix Protoglobin (ApePgb) | 3-phenyl-3H-diazirine | Styrene | 61 | 12:1 (cis) | - | [12] |
| Engineered Myoglobin | Ethyl diazoacetate (EDA) | Styrene | >95 | >99:1 (trans) | >99 (1S,2S) | [13] |
| Engineered Cytochrome P450BM3 | Ethyl diazoacetate (EDA) | Styrene | - | - | >99 (1R,2R) | [7] |
| IC-G3 | Diazoacetonitrile | (Z/E)-Trisubstituted enol acetates | up to 99 | >99:1 | >99 | [14] |
Table 2: Enzymatic X-H Insertion Reactions
| Enzyme Catalyst | Diazo/Carbene Source | Substrate | Product Type | Yield (%) | Reference |
| Engineered A. pernix Protoglobin (ApePgb) | 3-phenyl-3H-diazirine | Aniline | N-H Insertion | 15 | [12] |
| Engineered A. pernix Protoglobin (ApePgb) | 3-phenyl-3H-diazirine | Dimethyl(phenyl)silane | Si-H Insertion | 5 | [12] |
| Engineered Cytochrome P450BM3 | Ethyl diazoacetate (EDA) | Various amines | N-H Insertion | 26-83 | [4] |
Visualizations: Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of hemoprotein-catalyzed carbene transfer and a typical experimental workflow for these reactions.
References
- 1. Enzymatic Catalyzation of Diazo Compounds for the Formation of Lactones: An Intramolecular C–H Functionalization Strategy | Department of Chemistry [chem.uga.edu]
- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New-to-nature chemistry from old protein machinery: carbene and nitrene transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-natural olefin cyclopropanation catalyzed by diverse cytochrome P450s and other hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic Carbene Transfer Using Diazirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yields in diazo transfer reactions"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during diazo transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no product formation in a diazo transfer reaction?
Low or no yield in diazo transfer reactions can stem from several factors:
-
Inefficient Diazo Transfer Reagent: The reactivity of the diazo transfer reagent can vary significantly depending on the substrate. For instance, tosyl azide (B81097) (TsN₃) is often highly effective for active methylene (B1212753) groups, while imidazole-1-sulfonyl azide salts are good alternatives for primary amines.[1]
-
Incorrect Stoichiometry: An insufficient amount of the diazo transfer reagent or base can lead to incomplete reaction. It is recommended to start with 1.0-1.1 equivalents of the diazo transfer reagent and at least one equivalent of a suitable base.[1]
-
Low Reaction Temperature: While temperature control is crucial for safety, excessively low temperatures can slow the reaction rate to a point where it does not proceed to completion.[1][2]
-
Inappropriate Base: The base used may not be strong enough to deprotonate the active methylene compound or the amine substrate, which is a critical step for the reaction to proceed.[1]
-
Catalyst Absence or Inactivity: For certain substrates, such as the conversion of primary amines to azides, a catalyst like a Cu(II) salt may be required to facilitate the reaction.[1]
Q2: How can I improve the yield of my diazo transfer reaction?
To improve the yield, consider the following optimization strategies:
-
Optimize Temperature Control: For diazotization reactions, maintaining a temperature between 0 and 5°C is often critical to prevent the decomposition of the diazonium salt.[2][3][4] However, for some diazo transfer reactions, gently increasing the temperature (e.g., to 35°C) can improve the reaction rate and yield.[1] Always prioritize safety, as diazo compounds can be unstable at elevated temperatures.[5][6][7]
-
Precise pH Adjustment: The optimal pH is dependent on the specific coupling component. Careful monitoring and adjustment of the pH during the reaction can be crucial for success.[2] For the conversion of primary amines using imidazole-1-sulfonyl azide hydrochloride, a pH greater than 9 is recommended for optimal conversion.[1]
-
Slow Reagent Addition: Adding the diazonium salt solution slowly to the coupling component with efficient stirring can prevent localized high concentrations and reduce side reactions.[2]
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. Non-nucleophilic bases like DBU or triethylamine (B128534) are often used.[1] The solvent should be chosen to ensure the solubility of all reactants.[8]
Q3: My reaction is producing a tar-like substance. What could be the cause and how can I fix it?
The formation of tar or polymeric substances is often due to uncontrolled side reactions and decomposition, which can be caused by:
-
High Reaction Temperature: Elevated temperatures can lead to the rapid decomposition of diazonium salts and diazo compounds.[2][5] Strict temperature control is essential.
-
Incorrect Base Strength: A base that is too strong can potentially lead to polymerization or other side reactions.[9] Consider using a milder base if tar formation is observed.
-
Reaction Concentration: Running the reaction at a high concentration may also contribute to the formation of insoluble byproducts.[9]
Q4: Are there safer alternatives to potentially explosive diazo transfer reagents like tosyl azide?
Yes, several safer alternatives have been developed. Imidazole-1-sulfonyl azide hydrochloride and its hydrogen sulfate (B86663) salt are crystalline, shelf-stable reagents that are significantly more stable and less prone to detonation.[1][10] Another option is 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), which is reported to be non-explosive and stable at room temperature for over a year.[1]
Q5: How can I monitor the progress of my diazo transfer reaction?
A convenient method for monitoring the reaction is through infrared (IR) spectroscopy. You can track the disappearance of the characteristic azide peak of the diazo transfer reagent, which is typically around 2135 cm⁻¹ for tosyl azide.[1] Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during diazo transfer reactions.
Caption: Troubleshooting logic for low-yield diazo transfer reactions.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data from the literature to guide reaction optimization.
Table 1: Optimization of Diazo Transfer on a DNA-tagged Aliphatic Amine [11]
| Entry | Equivalents ISA·H₂SO₄ | Equivalents CuSO₄ | Time (h) | Temperature (°C) | Conversion (%) |
| 1 | 50 | 10 | 1 | RT | 81 |
| 2 | 50 | 10 | 16 | RT | 100 |
| 3 | 50 | 1 | 16 | RT | 100 |
| 4 | 50 | 1 | 16 | 60 | 100 (DNA degradation) |
Reaction conducted at 0.7 mM on a 10 nmol scale. ISA·H₂SO₄ = Imidazole-1-sulfonyl azide sulfate salt. RT = Room Temperature.
Table 2: Effect of Base and Copper Catalyst on Yield [12]
| Entry | Substrate | Copper Source | Base (Triethylamine) | Conversion (%) |
| 1 | Benzylamine | Cu(OAc)₂ | Yes | >99 |
| 2 | Benzylamine | None | Yes | 91 |
| 3 | Benzylamine | Cu(OAc)₂ | No | 94 |
| 4 | Benzylamine | None | No | 88 |
Reactions performed with nonaflyl azide as the diazo transfer reagent.
Experimental Protocols
Protocol 1: General Procedure for Diazo Transfer to an Active Methylene Compound using Tosyl Azide [1]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Active methylene compound (1.0 equiv)
-
Tosyl azide (TsN₃) (1.0-1.1 equiv)
-
Anhydrous acetonitrile (B52724) (solvent)
-
Base (e.g., triethylamine or DBU, 1.0 equiv)
-
Diethyl ether
-
9% aqueous KOH solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the active methylene compound in anhydrous acetonitrile.
-
Add the base (e.g., triethylamine) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of tosyl azide in acetonitrile to the cooled mixture.
-
Stir the reaction mixture for 1-2 hours or until completion, monitoring by TLC or IR spectroscopy.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.[1]
-
Extract the crude product with diethyl ether.[1]
-
Wash the organic layer with 9% aqueous KOH solution (2 times) to remove the p-toluenesulfonamide (B41071) byproduct, followed by a water wash (1 time).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If further purification is needed, perform flash column chromatography on silica (B1680970) gel.
Protocol 2: Conversion of a Primary Amine to an Azide using Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl) [1]
This protocol is suitable for the conversion of primary amines, including those on a solid support.
Materials:
-
Primary amine substrate (1.0 equiv)
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (4.5 equiv)
-
Water or DMSO (solvent)
-
Methanol
Procedure:
-
Suspend the primary amine substrate in water or DMSO.
-
Add potassium carbonate (4.5 equiv) to the suspension.
-
Add imidazole-1-sulfonyl azide hydrochloride (3.0 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction pH should be maintained above 9 for optimal conversion.[1]
-
Monitor the reaction progress. For solid-phase synthesis, a quantitative method like the ninhydrin (B49086) test can be used.[1]
-
Once the reaction is complete, if on a solid support, filter the resin and wash thoroughly with water, methanol, and dichloromethane to remove excess reagents and byproducts.
-
Dry the resulting azide product under vacuum.
Caption: General experimental workflow for a diazo transfer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Curly Arrow: Diazotransfer - Synthesising Azides from Amines [curlyarrow.blogspot.com]
- 11. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diazine Synthesis
Welcome to the Technical Support Center for Diazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of pyrimidines, pyrazines, and pyridazines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues in your experimental work.
Troubleshooting Guides
This section provides practical advice for overcoming common pitfalls in diazine synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of Desired Diazine Product
Question: My diazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in diazine synthesis can stem from several factors, including suboptimal reaction conditions, incomplete reactions, and degradation of starting materials or products. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and base is crucial and can significantly impact the yield.
-
Solution: A systematic optimization of reaction parameters is recommended. Screen different solvents, as their polarity can influence reaction rates and equilibria.[1] For instance, in certain pyrazine (B50134) syntheses, changing the solvent from toluene (B28343) to 1,4-dioxane (B91453) has been shown to dramatically increase yield.[2] Temperature is also a critical factor; while some reactions require elevated temperatures to proceed, excessive heat can lead to decomposition.[3] It is advisable to perform small-scale reactions at various temperatures to identify the optimum.[3]
-
-
Incomplete Reaction: The initial condensation or cyclization may not be proceeding to completion.
-
Solution: Consider extending the reaction time or moderately increasing the temperature.[2] Ensure efficient mixing to maximize contact between reactants. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
-
Poor Quality of Starting Materials: Impurities in precursors, such as 1,2-diamines, 1,2-dicarbonyl compounds, or amidines, can interfere with the reaction and lead to side products.[2] Reagents may also degrade over time.
-
Solution: Ensure the purity of your starting materials by using freshly opened reagents or by purifying them before use (e.g., recrystallization or distillation). For moisture-sensitive reactions, it is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Incomplete Oxidation of Dihydropyrazine (B8608421) Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires subsequent oxidation to the aromatic pyrazine.[2]
-
Solution: If you suspect an incomplete oxidation, ensure you are using a suitable oxidizing agent and that the reaction conditions for this step are optimized.[2]
-
Issue 2: Formation of Significant Side Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. How can I minimize the formation of byproducts?
Answer: The formation of side products is a common challenge in diazine synthesis, often arising from the high reactivity of intermediates or competing reaction pathways.
-
Lack of Regioselectivity: In cases where multiple isomers can be formed, the reaction conditions may not favor the desired product.
-
Side Reactions due to High Temperature: As mentioned, excessive heat can promote decomposition and the formation of unwanted side products.[3]
-
Solution: Attempt the reaction at a lower temperature, even if it necessitates a longer reaction time.[3]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.
-
Solution: Use precise measurements for all reactants. While a slight excess of one reactant may be beneficial in some cases, large excesses should generally be avoided.
-
Below is a decision-tree diagram to help you troubleshoot common issues in diazine synthesis.
graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start:\nProblem with Diazine Synthesis", fillcolor="#4285F4"]; low_yield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; impurities [label="Significant Impurities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Low Yield Path incomplete_reaction [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#EA4335"]; suboptimal_conditions [label="Suboptimal Conditions?", shape=diamond, style=filled, fillcolor="#EA4335"]; poor_reagents [label="Poor Reagent Quality?", shape=diamond, style=filled, fillcolor="#EA4335"];
// Impurities Path regioselectivity [label="Regioselectivity Issues?", shape=diamond, style=filled, fillcolor="#EA4335"]; side_reactions [label="Side Reactions?", shape=diamond, style=filled, fillcolor="#EA4335"];
// Solutions solution_incomplete [label="Action:\n- Increase reaction time\n- Increase temperature moderately\n- Monitor reaction progress (TLC/LC-MS)", shape=box, fillcolor="#34A853"]; solution_conditions [label="Action:\n- Screen solvents\n- Optimize temperature\n- Screen catalysts/bases", shape=box, fillcolor="#34A853"]; solution_reagents [label="Action:\n- Purify starting materials\n- Use fresh reagents\n- Ensure anhydrous conditions", shape=box, fillcolor="#34A853"]; solution_regioselectivity [label="Action:\n- Modify catalyst/ligand\n- Use protecting groups", shape=box, fillcolor="#34A853"]; solution_side_reactions [label="Action:\n- Lower reaction temperature\n- Adjust stoichiometry\n- Consider alternative synthetic route", shape=box, fillcolor="#34A853"]; end [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#4285F4"];
// Connections start -> low_yield; start -> impurities [style=dashed];
low_yield -> incomplete_reaction [label="Yes"]; low_yield -> suboptimal_conditions [label="No"];
incomplete_reaction -> solution_incomplete [label="Yes"]; incomplete_reaction -> suboptimal_conditions [label="No"];
suboptimal_conditions -> solution_conditions [label="Yes"]; suboptimal_conditions -> poor_reagents [label="No"];
poor_reagents -> solution_reagents [label="Yes"]; poor_reagents -> end [label="No"];
impurities -> regioselectivity [label="Yes"]; impurities -> side_reactions [label="No"];
regioselectivity -> solution_regioselectivity [label="Yes"]; regioselectivity -> side_reactions [label="No"];
side_reactions -> solution_side_reactions [label="Yes"]; side_reactions -> end [label="No"];
solution_incomplete -> end; solution_conditions -> end; solution_reagents -> end; solution_regioselectivity -> end; solution_side_reactions -> end; }
Caption: Troubleshooting workflow for common issues in diazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimidine (B1678525) derivatives?
A1: Several effective methods are commonly employed for pyrimidine synthesis. The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a classical and versatile method.[5][6][7] Variations of this method, such as using α-chloro-β-diketones, provide access to highly functionalized pyrimidines.[8] Other significant approaches include [4+2] and [3+3] cycloaddition reactions, which offer routes to diverse pyrimidine scaffolds.[5] For instance, the inverse electron-demand Diels-Alder reaction of 1,2,3-triazines with amidines can produce 2,5-disubstituted pyrimidines in excellent yields.[5]
Q2: How can I synthesize pyrazine derivatives?
A2: The most common method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2] This reaction typically proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[2] Other methods include the dehydrogenative coupling of β-amino alcohols and synthesis from α-halo ketones or α-azido ketones.[2]
Q3: What are the key strategies for synthesizing pyridazines?
A3: Pyridazines are often synthesized through the reaction of 1,4-dicarbonyl compounds with hydrazine.[9] Other modern approaches include copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones, where the choice of solvent can selectively yield either 1,6-dihydropyridazines or pyridazines.[10] Additionally, inverse electron demand Diels-Alder (IEDDA) reactions of tetrazines with various dienophiles, such as alkynyl sulfides, provide a regioselective route to substituted pyridazines.[11]
Q4: Are there milder, more modern methods for diazine synthesis?
A4: Yes, recent advancements have focused on developing milder and more efficient synthetic routes. Photocatalytic methods, for example, allow for the C(sp³)–C(sp³) cross-coupling of primary amines via the in situ generation and subsequent denitrogenation of 1,2-dialkyldiazenes using an iridium photocatalyst and blue LED irradiation.[12] These reactions can often be performed at room temperature.[12]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for the synthesis of different diazine derivatives.
Table 1: Optimization of Solvent for Pyrazinamide (B1679903) Derivative Synthesis [1]
| Entry | Solvent | log P | Yield (%) |
| 1 | tert-amyl alcohol | 1.3 | 81.7 ± 0.5 |
| 2 | Ethanol (B145695) | -0.24 | 65.2 ± 0.6 |
| 3 | Isopropanol | 0.05 | 60.3 ± 0.8 |
| 4 | Isobutanol | 0.64 | 55.4 ± 0.4 |
| 5 | Methanol | -0.74 | 35.6 ± 0.7 |
| 6 | Acetonitrile (B52724) | -0.34 | 20.7 ± 0.9 |
| 7 | Dichloromethane (B109758) | 1.25 | 15.3 ± 0.5 |
| 8 | DMSO | -1.35 | 10.1 ± 0.8 |
| 9 | THF | 0.49 | 9.7 ± 0.6 |
| 10 | 2-MeTHF | 1.1 | 8.9 ± 0.4 |
| Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (B48309) (15.0 mmol), 45 °C, 20 min residence time in a continuous-flow reactor. |
Table 2: Optimization of Reaction Conditions for Pyridazine (B1198779) Synthesis via Diaza-Wittig Reaction [9]
| Entry | Aldehyde (R in RCHO) | Phosphine | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexyl | P(n-Bu)₃ | Diethyl ether | 0.5 | 92 |
| 2 | Phenyl | P(n-Bu)₃ | Diethyl ether | 0.5 | 78 |
| 3 | 2-Thienyl | P(n-Bu)₃ | Diethyl ether | 0.5 | 75 |
| 4 | Cyclohexyl | HMPT | Dichloromethane | 16 | 85 |
| 5 | Phenyl | HMPT | Dichloromethane | 16 | 70 |
| 6 | 2-Thienyl | HMPT | Dichloromethane | 16 | 68 |
| 7 | Phenyl | PPh₃ | Diethyl ether | 48 | 0 |
| HMPT = Hexamethylphosphoramide, P(n-Bu)₃ = Tri-n-butylphosphine, PPh₃ = Triphenylphosphine |
Table 3: Selected Examples of Photocatalytic Amine Cross-Coupling via Diazene (B1210634) Formation [12]
| Entry | Amine Substrate | Product Yield (%) |
| 1 | Leelamine | 85 |
| 2 | t-Bu glycinate | 82 |
| 3 | Leucine p-nitroanilide | 75 |
| 4 | (1R,2R)-1-aminoindan-2-ol | 68 |
| Reaction Conditions: Amine (1.0 equiv), O-nosylhydroxylamine (1.0 equiv), 2,6-lutidine (2.0 equiv) in dry MeCN under ambient air for 12 h, followed by addition of [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (2 mol%) and irradiation with blue LEDs under N₂ at room temperature for 24 h. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.
Protocol 1: General Procedure for Photocatalytic Cross-Coupling of Primary Amines via Diazene Formation [12]
This protocol describes a method for the C(sp³)–C(sp³) cross-coupling of primary amines.
Materials:
-
Primary amine (1.0 equiv)
-
O-nosylhydroxylamine (ONHA) (1.0 equiv)
-
2,6-lutidine (2.0 equiv)
-
Dry acetonitrile (MeCN)
-
Iridium photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆, 2 mol%)
-
Reaction vial
-
Magnetic stirrer
-
Blue LED light source
-
Nitrogen source
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the primary amine (1.0 equiv), O-nosylhydroxylamine (1.0 equiv), and 2,6-lutidine (2.0 equiv).
-
Add dry acetonitrile to the desired concentration.
-
Stir the mixture at room temperature under ambient air for 12 hours.
-
Add the iridium photocatalyst (2 mol%) to the reaction mixture.
-
Seal the vial and purge with nitrogen for 5-10 minutes.
-
Irradiate the mixture with blue LEDs while stirring at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.
// Nodes start [label="Start:\nReaction Setup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix_reagents [label="Mix Amine, ONHA,\nand 2,6-Lutidine in\nDry MeCN", fillcolor="#F1F3F4"]; stir_air [label="Stir at RT\nunder Ambient Air\nfor 12h", fillcolor="#FBBC05"]; add_catalyst [label="Add Ir Photocatalyst\n(2 mol%)", fillcolor="#F1F3F4"]; irradiate [label="Irradiate with\nBlue LEDs under N₂\nat RT for 24h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Reaction Workup:\n- Concentrate\n- Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPurified Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> mix_reagents; mix_reagents -> stir_air; stir_air -> add_catalyst; add_catalyst -> irradiate; irradiate -> workup; workup -> end; }
Caption: Experimental workflow for photocatalytic diazene synthesis.
Protocol 2: Pinner Synthesis of a Pyrimidinone Derivative from an α-Chloro-β-Diketone [8]
This protocol outlines the synthesis of a pyrimidinone derivative using a variation of the Pinner synthesis.
Materials:
-
3-Chloro-2,4-pentanedione (1.0 equiv)
-
Urea (B33335) (1.2 equiv)
-
Sodium ethoxide (2.0 equiv)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.0 equiv) in anhydrous ethanol under an inert atmosphere.
-
Addition of Reagents: Add urea (1.2 equiv) to the solution and stir until it is completely dissolved.
-
Addition of α-Chloro-β-diketone: Add 3-chloro-2,4-pentanedione (1.0 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.
-
Isolation: The product will precipitate upon neutralization. Cool the mixture in an ice bath for 30 minutes and then filter the solid using a Büchner funnel.
-
Washing: Wash the collected solid with cold water.
-
Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 3: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative [13][14]
This protocol describes a general procedure for the Bischler-Napieralski reaction, a key method for synthesizing the core of many alkaloids.
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (or another suitable condensing agent)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add the β-arylethylamide (1.0 equiv) and the anhydrous solvent.
-
Addition of Condensing Agent: Carefully add phosphorus oxychloride (typically 2-5 equivalents) to the stirred solution. The addition may be exothermic, so it should be done cautiously, possibly with cooling.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 12. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Diazo Compounds via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diazo compounds using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of diazo compounds, offering potential causes and solutions in a question-and-answer format.
Q1: My diazo compound appears to be decomposing on the silica (B1680970) gel column. What can I do?
Possible Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including many diazo compounds.[1][2]
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of decomposition.[3]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by:
-
Triethylamine Wash: Prepare a slurry of silica gel in a solvent system containing 1-3% triethylamine. Pack the column with this slurry and then flush it with the mobile phase until the eluent is neutral.[2][4]
-
Potassium Carbonate Treatment: For a more robust neutralization, you can reflux the silica gel in methanol (B129727) with 5-10 wt% potassium carbonate for a few hours. After cooling, the silica is filtered, washed with methanol, and dried under vacuum.
-
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a more neutral or basic stationary phase.[1][3]
-
Optimize Elution: Use a solvent system that provides an Rf value between 0.2 and 0.4 on TLC to ensure a reasonably fast elution without compromising separation.[3]
Q2: I am observing poor separation of my diazo compound from impurities.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase is not optimized for your specific compound and impurities.
-
Column Overloading: Too much sample has been loaded onto the column, leading to broad bands and poor resolution.
-
Improper Column Packing: An unevenly packed column can lead to channeling of the solvent and inefficient separation.
Solutions:
-
Systematic Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your target compound an Rf value of approximately 0.35 for good separation.
-
For complex mixtures, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4]
-
-
Proper Sample Loading:
-
Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
For compounds with poor solubility in the mobile phase, use the "dry loading" method: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and then carefully add the powdered sample to the top of the column.[4]
-
-
Careful Column Packing:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
-
Q3: My diazo compound is not eluting from the column, even with a highly polar solvent.
Possible Causes:
-
Irreversible Adsorption/Decomposition: The compound may have strongly and irreversibly adsorbed to the silica gel or completely decomposed.
-
Incorrect Solvent System: The solvent system may still not be polar enough to elute a very polar diazo compound.
Solutions:
-
Test for Stability: Before running a column, perform a 2D TLC to check if your compound is stable on silica. Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it again in a direction perpendicular to the first. If the spot deviates from the diagonal, it indicates instability.[3][5]
-
Methanol Purge: After running the column with your primary solvent system, you can try to "purge" the column with 100% methanol to elute any remaining highly polar compounds.
-
Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, might be a more suitable purification method.[1]
Frequently Asked Questions (FAQs)
Q1: Is it safe to purify diazo compounds by column chromatography?
A: Caution is paramount. Many diazo compounds are thermally unstable and can be explosive, especially in their pure form.[6][7] It is crucial to:
-
Work on a small scale whenever possible.
-
Avoid heat: Do not use heat to concentrate fractions containing diazo compounds. Use a rotary evaporator at low temperature and reduced pressure.
-
Use appropriate personal protective equipment (PPE): Always wear safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Be aware of the stability of your specific diazo compound: The stability of diazo compounds can vary significantly based on their structure. For example, ethyl diazoacetate is known to be explosive and should be handled with extreme care.[6][7]
Q2: What is a good starting solvent system for purifying a diazo compound?
A: A common starting point for many organic compounds, including diazo compounds, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. The optimal ratio will depend on the polarity of your specific compound and should be determined by TLC analysis.
Q3: How can I tell if my fractions contain the diazo compound?
A: Many diazo compounds are yellow or orange, which can be a useful visual indicator during fractionation. However, this is not always the case. The most reliable method is to analyze the fractions using TLC and visualize the spots under a UV lamp or by staining.
Q4: Can I store my purified diazo compound?
A: If storage is necessary, it should be done with extreme caution. Store the compound in a dark, cool place, preferably in a solution rather than as a neat substance.[6][7] It is generally recommended to use purified diazo compounds as soon as possible after isolation.
Data Presentation
Table 1: Thermal Stability of Selected Diazo Compounds
| Diazo Compound | Onset Temperature (Tonset) for Decomposition (°C) |
| Ethyl (phenyl)diazoacetate | 60 |
| p-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) | 100 |
| General range for various diazo compounds | 75 - 160 |
Note: Data extracted from studies on thermal stability and may vary based on experimental conditions.
Table 2: Recommended Stationary Phases for Diazo Compound Purification
| Stationary Phase | Properties | Best Suited For |
| Silica Gel | Slightly acidic | General purpose, for relatively stable diazo compounds. |
| Deactivated Silica Gel | Neutralized acidic sites | Acid-sensitive diazo compounds. |
| Alumina (Neutral or Basic) | Neutral or basic | Acid-sensitive diazo compounds, especially amines. |
| Florisil | Mildly acidic to neutral | Sensitive organic compounds. |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Diazo Compound by Flash Column Chromatography
1. Preparation and Safety Precautions:
-
Ensure all glassware is clean and dry.
-
Work in a certified fume hood.
-
Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Be aware of the potential hazards of the specific diazo compound and solvents being used.
2. Selection of Solvent System:
-
Dissolve a small amount of the crude diazo compound in a suitable solvent.
-
Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
The ideal solvent system should provide a good separation between the desired compound and impurities, with the Rf of the diazo compound being approximately 0.35.
3. Column Packing (Wet Packing Method):
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude diazo compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator at low temperature until a free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to start the elution.
-
Collect the eluting solvent in appropriately sized fractions (e.g., test tubes or small flasks).
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them.
6. Analysis and Concentration:
-
Combine the fractions containing the pure diazo compound.
-
Remove the solvent under reduced pressure at a low temperature.
-
Characterize the purified compound using appropriate analytical techniques (e.g., NMR, IR).
Protocol 2: Deactivation of Silica Gel with Triethylamine
-
Choose a solvent system for your chromatography that includes 1-3% triethylamine.[4]
-
Prepare a slurry of the silica gel in this triethylamine-containing solvent system.
-
Pack the column with this slurry as described in Protocol 1.
-
Flush the packed column with one to two column volumes of the same solvent system to ensure all the acidic sites are neutralized.
-
You can then proceed to load your sample and run the chromatography using your chosen mobile phase (with or without triethylamine).[4]
Visualizations
Caption: Troubleshooting workflow for diazo compound purification.
Caption: Experimental workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Stability of Diazan Derivatives in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazan derivatives. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives in solution?
A1: Diazen derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. The specific pathway and rate of degradation depend on the molecule's structure, solution pH, temperature, light exposure, and the presence of oxidizing agents.[1] For instance, benzodiazepines, a prominent class of this compound derivatives, are known to hydrolyze, leading to the opening of the diazepine (B8756704) ring.[2]
Q2: How does pH affect the stability of this compound derivatives?
A2: The pH of a solution is a critical factor influencing the stability of this compound derivatives. Many this compound derivatives exhibit pH-dependent hydrolysis. For example, the hydrolysis of diazepam and flunitrazepam is influenced by the acid concentration, with the reaction kinetics varying between the protonated and nonprotonated forms of the drug.[3] Acidic or basic conditions can catalyze the cleavage of amide or imine bonds within the heterocyclic ring structure. It is crucial to determine the optimal pH for stability for each specific derivative.
Q3: My this compound derivative is precipitating out of my aqueous buffer. What can I do?
A3: Precipitation of this compound derivatives from aqueous solutions is a common issue, often due to their low aqueous solubility. Here are several strategies to address this:
-
Adjust pH: The solubility of many this compound derivatives is pH-dependent. Ensure the pH of your buffer is in a range where your compound is most soluble.
-
Use Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene (B3416737) glycol) can increase the solubility of the compound.
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate the drug molecules, preventing precipitation when introduced to an aqueous environment.[4][5]
-
Prepare Fresh Solutions: If the compound has limited stability in the chosen solvent, prepare solutions immediately before use.
-
Consider Formulation Strategies: For drug development, amorphous solid dispersions can enhance the bioavailability of poorly soluble drugs by preventing crystallization.
Q4: What are some common excipients that might be incompatible with this compound derivatives?
A4: Excipient incompatibility can significantly impact the stability of a drug formulation. While specific incompatibilities are compound-dependent, some general considerations for this compound derivatives, which often contain amine functionalities, include:
-
Reducing Sugars (e.g., Lactose): These can participate in the Maillard reaction with primary or secondary amine groups, leading to discoloration and degradation.
-
Excipients with Reactive Impurities: Peroxides, often found in polymers like povidone, can oxidize susceptible functional groups on the this compound derivative.
-
Hygroscopic Excipients: Excipients that absorb moisture can promote the hydrolysis of sensitive compounds.
-
Basic or Acidic Excipients: These can alter the micro-pH of the formulation, potentially accelerating pH-dependent degradation.
A compatibility study with diazepam and various common tablet excipients indicated a possible interaction with colloidal silicon dioxide, although it was not deemed an incompatibility.[6] It is essential to conduct thorough drug-excipient compatibility studies during pre-formulation development.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Analyte | 1. Confirm the identity of the new peaks using mass spectrometry (LC-MS).2. Review the storage conditions (temperature, light, pH) of the sample.3. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.[1][8] |
| Contamination | 1. Run a blank injection (solvent only) to check for contaminants in the mobile phase or system.2. Ensure proper cleaning of autosampler vials and the injection needle. |
| Co-eluting Impurities | 1. Adjust the mobile phase composition or gradient to improve resolution.2. Try a different column chemistry. |
| Excipient Interaction | 1. Prepare and analyze a placebo sample (all formulation components except the active pharmaceutical ingredient) to identify peaks originating from excipients.[9] |
Issue 2: Poor Peak Shape (Tailing or Splitting) in HPLC Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | 1. For basic compounds, use a lower pH mobile phase to protonate silanol (B1196071) groups on the column.2. Use an end-capped column or a column specifically designed for basic compounds.3. Add a competing base to the mobile phase. |
| Column Overload | 1. Reduce the injection volume or dilute the sample.[10][11] |
| Mismatched Injection Solvent | 1. Dissolve the sample in the initial mobile phase whenever possible. A strong sample solvent can cause peak distortion.[12] |
| Column Void or Contamination | 1. If all peaks are affected, there might be a physical issue with the column inlet or a blocked frit.2. Try replacing the guard column or the analytical column.[12] |
| Mobile Phase pH close to Analyte pKa | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state. |
Quantitative Stability Data
The stability of this compound derivatives is highly structure-specific. The following table summarizes representative data for diazepam, a widely studied this compound derivative, to illustrate the impact of different conditions. Researchers should perform specific stability studies for their own derivatives.
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | pH 1-11 | The hydrolysis kinetics of diazepam were quantified, leading to a benzophenone (B1666685) product and a glycine (B1666218) derivative. The reaction is subject to acid-base catalysis. | --INVALID-LINK--[2] |
| Alkaline Hydrolysis | Increasing NaOH concentration | Hydrolysis of diazepam in alkaline medium forms 2-methylamino-5-chlorobenzophenone imine and 2-methylamino-5-chlorobenzophenone. | --INVALID-LINK--[13] |
| Oxidation | H₂O₂ | Amines are susceptible to oxidation, forming N-oxides or hydroxylamines. Tertiary amines are generally more favorable for this reaction. | --INVALID-LINK--[1] |
| Photodegradation | UV/Chlorine and Simulated Sunlight/Chlorine | These advanced oxidation processes significantly increased the degradation of diazepam in water. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[1]
Objective: To identify potential degradation products and pathways for a novel this compound derivative.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions: Expose the drug substance to the following conditions:
-
Acid Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 1 mL of stock solution to 9 mL of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.[14]
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]
-
Peak Purity and Mass Balance: Assess the peak purity of the parent drug to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound derivative from all its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., phosphate, acetate) at a pH where the analyte is stable and has good peak shape.
-
Run a gradient elution to separate compounds with a wide range of polarities.
-
-
Method Optimization:
-
Use the samples generated from the forced degradation study to test the separation capability of the method.
-
Optimize the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the effluent at multiple wavelengths and to check for peak purity.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Visualizations
Caption: Primary degradation pathways for this compound derivatives in solution.
Caption: Workflow for investigating the stability of this compound derivatives.
Caption: Decision tree for identifying unknown peaks in a stability study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20180369255A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 5. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug excipient Compatibility | PDF [slideshare.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. japsonline.com [japsonline.com]
- 10. restek.com [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. jddtonline.info [jddtonline.info]
"identifying and minimizing side reactions in diazotization"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diazotization reactions. Our goal is to help you identify and minimize common side reactions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
Q1: My diazotization reaction is resulting in a low yield of the desired diazonium salt and a significant amount of phenol (B47542) byproduct. What is causing this and how can I fix it?
A: The formation of phenols is a common side reaction, primarily caused by the decomposition of the diazonium salt.[1] This decomposition is highly dependent on temperature.
Troubleshooting Steps:
-
Temperature Control: Diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the entire diazotization process.[1] Use an ice-salt bath for efficient cooling.
-
Immediate Use: Use the diazonium salt immediately after its preparation.[1] Storing the diazonium salt, even at low temperatures, can lead to decomposition.
-
pH Management: While the diazotization itself is carried out in a strong acid, subsequent steps like azo coupling with phenols require alkaline conditions.[1] However, excessively high temperatures during the initial diazotization can promote hydrolysis to phenols.[2]
Q2: I am observing the formation of triazenes or diazoamino compounds in my reaction mixture. What leads to these byproducts and how can I prevent them?
A: Triazenes and diazoamino compounds are formed from the reaction of the diazonium salt with unreacted primary or secondary amines.[1]
Troubleshooting Steps:
-
Control Reactant Addition: Add the sodium nitrite (B80452) solution slowly and dropwise to the acidic solution of the amine.[1] This ensures that there is always an excess of the amine, preventing the buildup of nitrous acid which can lead to side reactions.
-
pH Control for Coupling: The pH of the subsequent coupling reaction is critical. For coupling with anilines, a mildly acidic medium is preferred to favor C-coupling over N-coupling, which forms triazenes.[1]
-
Ensure Complete Diazotization: Before proceeding to the coupling reaction, it is important to ensure that the diazotization is complete. You can test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that all the primary amine has been consumed.[3]
Q3: The color of my final azo dye product is inconsistent between batches. What factors could be causing this variability?
A: Color deviation and batch-to-batch inconsistency are often due to a lack of precise control over reaction parameters and variations in raw materials.[3]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the aromatic amine and the coupling agent. Impurities can lead to the formation of undesired colored byproducts.[3]
-
Consistent Temperature Control: As mentioned, temperature fluctuations affect the stability of the diazonium salt, leading to varying amounts of decomposition products that can alter the final color.[3]
-
Precise pH Control: The pH of the coupling reaction directly influences the position of the coupling on the aromatic ring and the reaction rate, both of which can affect the final chromophore and thus the color.[3]
-
Standardized Reaction Time: Inconsistent reaction times for both diazotization and coupling steps can lead to incomplete reactions or the formation of side products, impacting the color.[3]
-
Efficient Mixing: Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and a non-uniform product.[3]
Frequently Asked Questions (FAQs)
Q4: What are the primary types of side reactions that can occur during diazotization?
A: The most common side reactions include:
-
Decomposition to Phenols: The diazonium group is replaced by a hydroxyl group, often due to elevated temperatures.[1]
-
Formation of Triazenes and Diazoamino Compounds: The diazonium salt couples with unreacted amine.[1]
-
Azo Coupling (Self-Coupling): The diazonium salt can couple with the un-diazotized starting amine, especially if the amine is highly activated.
-
Reduction of the Diazonium Group: The diazonium group can be reduced back to an amino group or other reduced species.
-
Ring Nitrosation: The nitrosonium ion (NO+) can act as an electrophile and substitute onto the aromatic ring, especially in highly activated systems.
Q5: How does the structure of the aromatic amine affect the stability of the diazonium salt?
A: The stability of the diazonium salt is influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-withdrawing groups can increase the stability of the diazonium salt.
-
Electron-donating groups can decrease the stability of the diazonium salt, making it more prone to decomposition. However, these groups also facilitate the desired azo coupling reaction.
Q6: What is the optimal pH for diazotization and subsequent azo coupling reactions?
A: The optimal pH varies for the two stages:
-
Diazotization: This reaction is carried out in a strongly acidic medium (typically using excess hydrochloric or sulfuric acid) to generate the necessary nitrous acid in situ and to prevent the diazonium salt from coupling with the unreacted amine.[4][5]
-
Azo Coupling:
Data Presentation: Optimized Reaction Conditions
| Parameter | Optimal Range/Condition | Rationale | Potential Side Reactions if Deviated |
| Temperature | 0 - 5 °C | Ensures the stability of the diazonium salt.[1] | Decomposition to phenols, formation of tar-like substances.[1] |
| Acid Molarity (HCl) | Typically >1.8 M for anilines | Ensures complete formation of the nitrosonium ion and prevents premature coupling.[7] | Incomplete diazotization, triazene (B1217601) formation at low acid concentrations.[7] |
| NaNO₂/Amine Molar Ratio | ~1.05:1 | A slight excess of sodium nitrite ensures complete consumption of the primary amine.[8] | Excess nitrous acid can lead to decomposition of the diazonium salt; insufficient nitrite leads to unreacted amine and potential diazoamino compound formation.[8] |
| pH for Phenol Coupling | 8 - 11 | Deprotonates the phenol to the more reactive phenoxide ion.[6] | Slow or incomplete coupling. |
| pH for Aniline Coupling | Mildly Acidic | Favors C-coupling over N-coupling.[1] | Triazene formation.[1] |
Experimental Protocols
Protocol 1: General Diazotization Procedure
-
Dissolve the primary aromatic amine in a mineral acid (e.g., hydrochloric acid) in a beaker.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[1]
-
Continue stirring for an additional 15-30 minutes at 0-5°C after the addition is complete.[1]
-
Verify the completion of the reaction by testing for excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).[3]
-
The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.[1]
Protocol 2: Azo Coupling with a Phenolic Compound
-
In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide (B78521) solution.
-
Cool this solution to 0-5°C in an ice-salt bath.[1]
-
With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution.[1]
-
Maintain the low temperature and continue stirring to allow the coupling reaction to proceed to completion. The formation of a colored precipitate indicates the formation of the azo dye.
-
Isolate the product by filtration and wash with cold water.
Visualizations
Caption: Figure 1: Diazotization Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Regioselectivity of Diazine Functionalization
Welcome to the technical support center for diazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of an unsubstituted pyrimidine (B1678525) is giving me a mixture of isomers. How can I improve selectivity for the C2 position?
A1: Achieving high regioselectivity on unsubstituted pyrimidines can be challenging due to the similar reactivity of its carbon positions. For selective C2 functionalization, consider employing a directed metalation approach. Using a bimetallic base like TMPZnCl·LiCl has been shown to effectively zincate pyrimidines at the C2 position under mild conditions. This 2-zincated pyrimidine can then be trapped with various electrophiles.[1] The use of strong Lewis acid additives with other metalating agents has also been reported to favor C2 metalation.[1]
Q2: I am attempting a Minisci-type reaction on a substituted pyrazine (B50134) and observing poor regioselectivity. What factors influence the position of functionalization in radical additions to diazines?
A2: Regioselectivity in Minisci reactions on diazines is influenced by a combination of electronic and steric factors. The position of radical attack is generally directed to the most electron-deficient carbon, which is typically ortho or para to the nitrogen atoms. However, the substituent on your pyrazine plays a crucial role. Electron-withdrawing groups can deactivate certain positions, while bulky groups can sterically hinder attack. To improve selectivity, you can try altering the radical source, as different radicals can exhibit different selectivities.[2] Additionally, adjusting the solvent and the acid catalyst can sometimes modulate the regiochemical outcome.[3] Photocatalytic methods have also shown promise in controlling regioselectivity in Minisci-type reactions.[4][5]
Q3: How can I achieve regioselective functionalization of pyridazines, which have adjacent nitrogen atoms?
A3: The adjacent nitrogen atoms in pyridazines significantly influence their electronic properties and reactivity. For C3 functionalization, directed zincation using TMPZnCl·LiCl has proven to be highly regioselective.[1] Alternatively, for functionalization at other positions, a strategy involving selective metalations using TMPMgCl·LiCl on thio-substituted pyridazine (B1198779) building blocks can be employed. This allows for a stepwise functionalization at different positions.[6][7]
Q4: I am struggling with the direct arylation of a diazine and getting low yields and multiple products. What are some common pitfalls and how can I troubleshoot this?
A4: Direct C-H arylation of diazines can be challenging due to the electron-deficient nature of the heterocycle.[8] Common issues include low reactivity and lack of regioselectivity. Here are some troubleshooting steps:
-
Catalyst System: The choice of catalyst and ligands is critical. Palladium-based catalysts are commonly used, and the ligand can significantly influence the outcome.[9][10]
-
Reaction Conditions: Optimization of solvent, temperature, and base is crucial. For instance, visible-light mediated photoarylation using aryldiazonium salts in DMSO has been shown to be effective and can proceed even without an external photocatalyst.[8][11]
-
Substrate Activation: In some cases, converting the diazine to a more reactive intermediate, such as a phosphonium (B103445) salt, can facilitate regioselective cross-coupling reactions.[12][13]
Q5: Can I use a directing group to control the regioselectivity of diazine functionalization?
A5: Yes, employing directing groups is a powerful strategy. However, for diazines, the directing group approach can be complex due to the presence of the basic nitrogen atoms. A successful strategy for pyridines that can be conceptually extended to diazines involves the temporary conversion of the heterocycle into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization.[14] Another approach is the use of removable blocking groups that direct functionalization to a specific position.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Photocatalytic Diazine Functionalization
This guide provides a step-by-step approach to diagnosing and resolving issues of poor regioselectivity in photocatalytic reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
Guide 2: Low Yield in Directed Metalation of Diazines
This guide outlines strategies to improve the yield of your directed metalation reaction.
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
| Method | Diazine | Position | Reagent/Catalyst | Solvent | Yield (%) | Regioisomeric Ratio | Reference |
| Photoarylation | Pyrazine | C2 | p-Methoxybenzenediazonium tetrafluoroborate (B81430) | DMSO | 78 | Single isomer | [11] |
| Photoarylation | Pyrimidine | C4/C6 | p-Methoxybenzenediazonium tetrafluoroborate | DMSO | 41 | 1:1.4 (C6:C4) | [11] |
| Photoarylation | Pyridazine | C3/C4 | p-Methoxybenzenediazonium tetrafluoroborate | DMSO | 84 | 1:1.8 (C3:C4) | [11] |
| Directed Zincation | Pyrimidine | C2 | TMPZnCl·LiCl | THF | 98 (D-quench) | >99:1 | [1] |
| Directed Zincation | Pyridazine | C3 | TMPZnCl·LiCl | THF | 95 (D-quench) | >99:1 | [1] |
| Minisci Reaction | Pyridine | C2/C4 | Carbamoyl radical / Quinolinone photocatalyst | 1,2-DCE | - | C2 selective | [2] |
| Minisci Reaction | Pyridine | C4 | Phosphinoyl radical / Quinolinone photocatalyst | 1,2-DCE | 70 | >40:1 (para/ortho) | [2] |
Experimental Protocols
Protocol 1: Regioselective C2-Zincation of Pyrimidine [1]
-
Preparation of TMPZnCl·LiCl: Under an argon atmosphere, add a solution of TMPLi in THF to a solution of ZnCl₂·2LiCl in THF at room temperature. Stir for 30 minutes.
-
Metalation: To a solution of pyrimidine (1.0 equiv) in dry THF, add the freshly prepared TMPZnCl·LiCl solution (1.75 equiv) at 25 °C.
-
Reaction: Stir the reaction mixture for 6 hours at 25 °C.
-
Quenching: Cool the reaction mixture to -78 °C and add the desired electrophile (e.g., iodine, benzoyl chloride).
-
Work-up: Allow the reaction to warm to room temperature, quench with aqueous NH₄Cl solution, and extract the product with an organic solvent. Purify by column chromatography.
Protocol 2: Visible-Light Mediated C-H Photoarylation of Pyrazine [8][11]
-
Reaction Setup: In a reaction vessel, combine pyrazine (1.5 mmol), the desired aryldiazonium tetrafluoroborate (0.1 mmol), and DMSO (as solvent).
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Irradiation: Irradiate the reaction mixture with blue LEDs at 40 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography to obtain the desired aryl-pyrazine.
Signaling Pathways and Workflows
Caption: Generalized mechanism for a photocatalytic Minisci reaction.
Caption: Workflow for directed ortho-metalation of diazines.
References
- 1. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts - Andrew McNally [grantome.com]
- 13. Site-Selective Switching Strategies to Functionalize Polyazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Solid Diazo Compounds by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of solid diazo compounds. Given the energetic nature and thermal sensitivity of many diazo compounds, this guide emphasizes safety and provides detailed troubleshooting for common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when recrystallizing solid diazo compounds?
A1: Due to their potential thermal instability and explosive nature, handling solid diazo compounds requires stringent safety measures. Key precautions include:
-
Work in a well-ventilated fume hood at all times.
-
Use a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a flame-resistant lab coat, and gloves.
-
Avoid heat, friction, and grinding. Scratches on glassware can create nucleation points for decomposition. Use smooth stirring techniques and avoid scraping the solid.
-
Handle small quantities whenever possible.
-
Keep the temperature as low as possible during dissolution to minimize the risk of decomposition. Onset temperatures for decomposition can be as low as 75 °C.[1][2]
-
Ensure all glassware is clean and free of contaminants that could catalyze decomposition.
-
Dispose of diazo-containing waste properly by quenching with a suitable reagent like acetic acid before disposal.
Q2: How do I select an appropriate solvent for recrystallizing a solid diazo compound?
A2: The ideal solvent should dissolve the diazo compound sparingly at room temperature but completely at a slightly elevated (but safe) temperature.[3][4][5][6][7] Given the thermal sensitivity of diazo compounds, solvents with low boiling points are generally preferred to allow for dissolution at lower temperatures.
Commonly used solvents for recrystallizing diazo compounds include:
-
Ethers (e.g., diethyl ether)
-
Alkanes (e.g., pentane, hexanes)
-
Chlorinated solvents (e.g., dichloromethane)
-
Ethyl acetate
A two-solvent system (e.g., diethyl ether/pentane, dichloromethane/hexane) is often effective. In this method, the diazo compound is dissolved in a minimal amount of the "good" solvent (in which it is more soluble), and the "bad" solvent (in which it is less soluble) is added dropwise to induce crystallization.[8][9][10][11][12]
Q3: Can I use column chromatography to purify my solid diazo compound before recrystallization?
A3: Yes, for some stabilized diazo compounds, purification by column chromatography on silica (B1680970) gel can be performed before recrystallization to remove significant impurities.[1][2] However, it is crucial to consider the stability of your specific diazo compound on silica gel, as the acidic nature of silica can lead to decomposition of more sensitive compounds. Always run a small-scale test first.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The diazo compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the diazo compound. The compound is precipitating from a supersaturated solution at a temperature above its melting point.[13] | - Add a small amount of additional "good" solvent to the hot solution to decrease the saturation point. - Try a lower-boiling solvent or solvent system. - Ensure a slow cooling rate to allow for crystal lattice formation. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not sufficiently supersaturated. - The cooling process is too slow, or the final temperature is not low enough. | - If too much solvent was used, carefully evaporate some of it under a gentle stream of inert gas at a low temperature and attempt to cool again.[13] - Induce crystallization by scratching the inside of the flask with a smooth glass rod (with extreme caution to avoid friction) or by adding a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.[3] |
| The yield of recovered crystals is very low. | - The diazo compound has significant solubility in the cold solvent. - Too much solvent was used during dissolution or washing.[14] - Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. - Use the absolute minimum amount of boiling solvent for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| The purified diazo compound shows signs of decomposition (e.g., color change, gas evolution). | - The temperature used for dissolution was too high. - The diazo compound is unstable in the chosen solvent. - The crude material contained impurities that catalyzed decomposition. | - Use a lower-boiling solvent or a solvent system that allows for dissolution at a lower temperature. - Perform the recrystallization as quickly and at as low a temperature as is feasible. - Consider pre-purification by a different method (e.g., careful column chromatography) if catalytic impurities are suspected. |
| Crystallization happens too quickly, trapping impurities. | The solution is too concentrated, or the cooling is too rapid.[13] | - Add a small amount of additional hot solvent to the dissolved compound to slightly reduce the saturation. - Ensure slow, undisturbed cooling. Insulating the flask can help. |
Data Presentation
| Class of Diazo Compound | "Good" Solvents (for initial dissolution) | "Poor" Solvents / Anti-solvents | Common Recrystallization Systems |
| α-Diazoketones | Diethyl ether, Dichloromethane, Ethyl acetate | Pentane, Hexanes | Diethyl ether/Pentane, Dichloromethane/Hexane |
| α-Diazoesters | Diethyl ether, Ethyl acetate | Pentane, Hexanes | Diethyl ether/Pentane, Ethyl acetate/Hexane |
| Aryl Diazo Compounds | Dichloromethane, Toluene | Hexanes, Heptane | Dichloromethane/Hexane |
| Diazo Meldrum's Acid Derivatives | Dichloromethane, Ether | Hexane | Dichloromethane/Hexane, Ether/Hexane |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a Solid Diazo Compound
Safety First: This procedure must be performed in a fume hood behind a safety shield.
-
Solvent Selection: Choose a low-boiling solvent in which the diazo compound is sparingly soluble at room temperature but soluble at a gentle reflux.
-
Dissolution: Place the crude solid diazo compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently warm the mixture with stirring to a temperature just sufficient to dissolve the solid. Add more solvent in small portions as needed to achieve complete dissolution. Avoid overheating.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid hot gravity filtration. This step should be omitted if possible to minimize heat exposure.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, further cooling in an ice bath can maximize crystal formation.[3][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][4]
-
Drying: Dry the purified crystals under a gentle stream of inert gas or in a desiccator under vacuum. Do not use heat to dry the crystals.
General Protocol for Two-Solvent Recrystallization of a Solid Diazo Compound
Safety First: This procedure must be performed in a fume hood behind a safety shield.
-
Solvent Selection: Choose a "good" solvent that readily dissolves the diazo compound at room temperature and a miscible "poor" solvent in which the diazo compound is insoluble. Low-boiling solvents are preferred.
-
Dissolution: Dissolve the crude solid diazo compound in the minimum amount of the "good" solvent at room temperature.
-
Induce Crystallization: Slowly add the "poor" solvent dropwise with gentle swirling until the solution becomes faintly cloudy (the point of saturation).
-
Heating (optional and with extreme caution): If necessary, gently warm the mixture just enough to redissolve the solid and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, undisturbed. Further cooling in an ice bath can then be used.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the "poor" solvent or a mixture of the two solvents that is rich in the "poor" solvent.
-
Drying: Dry the purified crystals under a gentle stream of inert gas or in a desiccator under vacuum.
Visualizations
Caption: A generalized workflow for the recrystallization of solid diazo compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. athabascau.ca [athabascau.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Preventing Explosive Decomposition of Diazonium Salts
Welcome to the technical support center for the safe handling and prevention of explosive decomposition of diazonium salts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on working with these potentially hazardous compounds.
Frequently Asked Questions (FAQs)
Q1: What makes diazonium salts so unstable and potentially explosive?
A1: The instability of diazonium salts stems from the diazonium group (-N₂⁺), which has a strong thermodynamic tendency to decompose and release dinitrogen gas (N₂), an extremely stable molecule.[1][2] This decomposition is a highly exothermic process, meaning it releases a significant amount of heat, which can accelerate the reaction further, leading to a rapid, and sometimes explosive, breakdown.[1] Dry or concentrated diazonium salts are particularly hazardous due to the potential for localized heat buildup.[1]
Q2: What are the primary factors that can trigger the explosive decomposition of diazonium salts?
A2: Several factors can initiate or accelerate the decomposition of diazonium salts, including:
-
Heat: Temperatures above 5°C significantly increase the rate of decomposition.[3][4][5][6]
-
Shock and Friction: Solid diazonium salts can be sensitive to mechanical shock and friction, for instance, from being scratched with a metal spatula.[3][4][7]
-
Drying: Dry diazonium salts are significantly more hazardous and prone to explosion than when they are in solution or kept moist.[1][8][9]
-
Impurities: The presence of certain impurities, such as transition metals (e.g., copper, tin), bases, or excess nitrous acid, can catalyze decomposition.[7][10][11]
-
Light: Some diazonium salts are light-sensitive and can decompose upon exposure to direct sunlight.[4][7]
-
Counterion: The type of counterion present significantly affects stability. Salts like chlorides are often explosive, while tetrafluoroborates are generally more stable.[4][12]
Q3: Are all diazonium salts equally dangerous?
A3: No, the stability of diazonium salts varies. Arenediazonium salts (derived from aromatic amines) are generally more stable than alkanediazonium salts (derived from aliphatic amines) because the aromatic ring helps to stabilize the positive charge through resonance.[2][13] Even among arenediazonium salts, stability is influenced by the counterion. For example, benzenediazonium (B1195382) tetrafluoroborate (B81430) is known to be more stable and easier to handle than benzenediazonium chloride.[12] However, it is crucial to treat all unknown diazonium salts as potentially explosive.[3][7]
Q4: Can I store diazonium salts for later use?
A4: As a general rule, diazonium salts should not be stored. They are typically prepared in situ and used immediately in the subsequent reaction step.[2] Isolating and storing diazonium salts, especially in a dry, solid form, is strongly discouraged due to the high risk of explosion.[14] An exception is benzenediazonium fluoroborate, which is relatively more stable and can sometimes be dried and stored, though with extreme caution.[2]
Troubleshooting Guides
Scenario 1: Unexpected Precipitation During Diazotization
Problem: A solid has precipitated out of my reaction mixture during the diazotization of an aromatic amine.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Diazonium salt is insoluble under the reaction conditions. | 1. Do NOT proceed without characterization. Unintentional precipitation of diazonium salts can lead to explosions.[7] 2. Ensure sufficient solvent. The amine salt may not be fully dissolved. 3. Maintain low temperature. Ensure the reaction is kept below 5°C to minimize decomposition of any precipitated salt.[3] |
| The pH is incorrect. | 1. Check the pH. The reaction should be sufficiently acidic to keep the diazonium salt in solution and prevent unwanted side reactions.[14] |
Scenario 2: The Reaction Mixture is Turning Brown or Dark
Problem: My diazotization reaction, which should be a clear or lightly colored solution, is turning dark brown or black.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Decomposition of the diazonium salt. | 1. Immediately check the temperature. Ensure the ice bath is effective and the internal temperature is below 5°C.[3] 2. Verify the absence of catalytic impurities. Ensure all glassware is clean and free from metal contaminants.[7] |
| Unwanted side reactions, such as coupling. | 1. Ensure sufficient excess acid. A low pH prevents the newly formed diazonium salt from coupling with the unreacted amine.[14] |
Scenario 3: Low Yield in a Subsequent Reaction (e.g., Sandmeyer Reaction)
Problem: The yield of the product from a reaction involving a diazonium salt intermediate is significantly lower than expected.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Premature decomposition of the diazonium salt. | 1. Strict temperature control. Maintain the temperature at 0-5°C throughout the diazotization and until the diazonium salt is consumed in the next step.[14] 2. Use stoichiometric sodium nitrite (B80452). Excess nitrous acid can accelerate decomposition. Test for excess nitrous acid with starch-iodide paper and neutralize if necessary.[3][7] |
| Inefficient formation of the diazonium salt. | 1. Ensure complete dissolution of the amine. The amine should be fully converted to its salt before the addition of sodium nitrite.[14] |
Data Presentation: Key Safety Parameters
| Parameter | Recommended Value/Practice | Rationale |
| Reaction Temperature | 0-5°C | To minimize the rate of thermal decomposition.[3][4][7] |
| Handling of Solid Diazonium Salts | Avoid isolation; if necessary, handle no more than 0.75 mmol at a time.[3][7][10][11] | To minimize the potential impact of an explosion. |
| Handling Implements | Use plastic or non-metal spatulas.[3][7][8][9] | To avoid initiation of decomposition by friction or scratching. |
| Storage | Prepare in situ and use immediately; do not store.[2][14] | Diazonium salts are highly unstable and should not be kept for extended periods. |
| State | Keep wet or in solution.[8][9] | Dry diazonium salts are significantly more shock-sensitive and prone to explosion. |
Experimental Protocols
Protocol 1: Standard In Situ Preparation of an Arenediazonium Chloride Solution
This protocol outlines a standard procedure for the safe, small-scale laboratory preparation of an arenediazonium salt solution for immediate use.
Materials:
-
Aromatic amine
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Dissolve the Amine: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve the aromatic amine in distilled water and concentrated HCl. Stir until a clear solution of the amine hydrochloride is obtained. The temperature should be maintained between 0 and 5°C.
-
Prepare Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.[3][7]
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution. The tip of the addition funnel or pipette should be below the surface of the liquid. Maintain the temperature strictly between 0 and 5°C throughout the addition.
-
Check for Excess Nitrous Acid: After the addition is complete, stir for an additional 15-20 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution until a positive test is observed.
-
Neutralize Excess Nitrous Acid (if necessary): If a significant excess of nitrous acid is present, it can be neutralized by the careful addition of a small amount of urea (B33335) or sulfamic acid.
-
Immediate Use: The resulting clear solution of the diazonium salt is now ready for immediate use in the subsequent reaction. Do not attempt to isolate or store this solution.
Visualizations
Caption: Workflow for the safe in situ preparation of diazonium salts.
Caption: Troubleshooting logic for unexpected events during diazotization.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safer alternative for aryldiazonium chemistry [mpg.de]
- 6. Safer alternative for an explosive reaction - The chemical industry has been using a reaction with explosive chemicals for over 100 years - now scientists have discovered a safer alternative [chemeurope.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazonium compound - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale-Up of Diazo Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on overcoming the challenges associated with the industrial scale-up of diazo compound synthesis. Diazo compounds are valuable reagents in organic synthesis, but their inherent instability and potential for explosive decomposition pose significant risks, particularly at a larger scale.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety data to facilitate safer and more efficient scale-up processes.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of diazo compound synthesis in a practical question-and-answer format.
Issue 1: Low Product Yield
Q: We are experiencing a significantly lower yield of our diazo compound upon scaling up the reaction from the lab to a pilot plant. What are the potential causes and how can we troubleshoot this?
A: Low yield during scale-up is a frequent challenge and can be attributed to several factors. A systematic approach to identifying the root cause is crucial.
-
Incomplete Diazotization: The initial diazotization of the amine precursor is a critical step. Ensure that the stoichiometry of your reagents, particularly sodium nitrite (B80452) and the acid, is correct. An insufficient amount of either will lead to unreacted starting material.[4] It is also vital to maintain a sufficiently acidic medium to generate nitrous acid in situ and prevent premature side reactions.
-
Temperature Fluctuations: Diazonium salts are thermally sensitive.[2][5] Inadequate temperature control in a larger reactor can lead to decomposition. The larger volume-to-surface area ratio in industrial reactors makes heat dissipation less efficient.[6]
-
Rate of Reagent Addition: Adding the sodium nitrite solution too quickly can create localized hotspots and lead to the decomposition of nitrous acid and the diazonium salt, as well as promoting side reactions.[4]
-
Solution: Employ a controlled, slow addition of the sodium nitrite solution. The addition rate should be carefully calculated based on the reactor's heat removal capacity to prevent accumulation of unreacted reagents and a potential thermal runaway.[6]
-
-
Side Reactions: Several side reactions can consume the diazonium salt and reduce the yield. These include coupling with unreacted amine to form diazoamino compounds or decomposition to form phenols, which can then couple with the remaining diazonium salt to form colored impurities.[8]
-
Solution: Maintain a low reaction temperature and ensure a slight excess of acid to suppress these side reactions. Immediate use of the generated diazonium salt in the subsequent step is also recommended.
-
Below is a troubleshooting decision tree to diagnose the cause of low product yield:
Issue 2: Thermal Runaway and Safety Incidents
Q: We experienced a thermal runaway during a pilot-scale diazotization. What are the key factors to prevent this, and what safety measures should be in place?
A: Thermal runaway is the most significant hazard in diazo compound synthesis.[7] It occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure, which can result in an explosion.
-
Understanding Thermal Hazards: Before any scale-up, it is imperative to perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[1][3][9] These analyses provide critical data on the onset temperature of decomposition and the energy released.
-
Key Prevention Strategies:
-
Strict Temperature Control: As mentioned, maintaining the reaction temperature within a safe operating window (typically 0-5°C) is paramount.[5][7]
-
Controlled Addition: The rate of addition of the limiting reagent (usually sodium nitrite) must be strictly controlled and linked to the reactor's cooling capacity. This prevents the accumulation of unreacted reagents.[6]
-
Adequate Agitation: Good mixing ensures uniform temperature and concentration, preventing the formation of localized hot spots.
-
Dilution: Performing the reaction in a more dilute solution can help to manage the exotherm by increasing the thermal mass of the system.
-
-
Essential Safety Measures:
-
Emergency Quenching System: Have a pre-determined and tested quenching agent ready to be introduced into the reactor to stop the reaction in an emergency.
-
Pressure Relief Systems: The reactor must be equipped with appropriately sized rupture discs or relief valves to safely vent any overpressure.
-
Containment: For high-hazard processes, conducting the reaction in a blast-proof bay is a necessary precaution.
-
Continuous Flow Synthesis: Consider transitioning from batch to a continuous flow process. Microreactors offer superior heat and mass transfer, significantly reducing the reaction volume at any given time and thus enhancing safety.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling diazo compounds on an industrial scale? A1: The primary concerns are their potential for explosive decomposition, toxicity, and impact sensitivity.[1][2][13] Many diazo compounds are sensitive to shock, friction, heat, and static discharge.[14][15] It is recommended that neat diazo compounds are handled with extreme care, avoiding agitation and impact, especially in large quantities.[3]
Q2: How can we monitor the progress of a diazotization reaction in real-time? A2: Several Process Analytical Technologies (PAT) can be employed.
-
Starch-Iodide Paper Test: A simple and effective method to check for the presence of excess nitrous acid, indicating the complete consumption of the primary aromatic amine.[16]
-
In-line Spectroscopy: Techniques like UV-Vis, Raman, or mid-IR spectroscopy can monitor the concentration of reactants and products in real-time, providing a more sophisticated level of process control.[17]
-
Calorimetry: Reaction calorimeters (e.g., RC1) can monitor the heat flow of the reaction, which is directly proportional to the reaction rate. This allows for precise control of the reagent addition rate to match the cooling capacity.
Q3: What are the best practices for purifying diazo compounds at scale? A3: Due to their instability, isolation and purification of diazo compounds are often avoided. They are typically generated and used in situ.[10] If purification is necessary:
-
Extraction: Diazo compounds can be extracted into an organic solvent. It is crucial to neutralize any residual acid before attempting to concentrate the solution.[18]
-
Chromatography: For some more stable diazo compounds, column chromatography can be used, but this should be approached with caution due to the potential for decomposition on the stationary phase.
-
Continuous Separation: In a flow chemistry setup, in-line liquid-liquid extraction can be used to continuously separate the diazo product from the aqueous stream.[6][19][20]
Q4: What is the advantage of using continuous flow synthesis for diazo compounds? A4: Continuous flow technology offers significant safety and efficiency advantages for hazardous reactions like diazo synthesis.[21] The small internal volume of microreactors minimizes the amount of hazardous material present at any time. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, preventing thermal runaways.[22] This enables reactions to be run under more aggressive conditions (e.g., higher temperatures) safely, often leading to faster reaction times and higher yields.[10][11][12]
Data Presentation
Thermal Hazard Data for Selected Diazo Compounds
The following table summarizes thermal stability data obtained from Differential Scanning Calorimetry (DSC), which is crucial for assessing the thermal risks associated with diazo compounds during scale-up.[1][3]
| Diazo Compound | Structure | Tonset (°C) | ΔHd (kJ/mol) | Predicted Impact Sensitive? | Reference |
| Ethyl diazoacetate | ~115 | -143 | Yes | [1] | |
| Ethyl (phenyl)diazoacetate | 114 | -123 | Yes | [1] | |
| Ethyl (4-nitrophenyl)diazoacetate | 134 | -160 | Yes | [1] | |
| Ethyl (4-methoxyphenyl)diazoacetate | 108 | -119 | Yes | [1] | |
| Dimethyl diazomalonate | 133 | -132 | No | [1] | |
| 2-Diazo-1,2-diphenylethanone | 129 | -120 | Yes | [1] |
Tonset: Onset temperature of decomposition. A lower value indicates lower thermal stability. ΔHd: Enthalpy of decomposition. A more negative value indicates a more energetic decomposition. Predicted Impact Sensitive: Based on the Yoshida correlation.[1][3]
Experimental Protocols
Protocol 1: Batch Synthesis of Ethyl Diazoacetate (EDA) - Laboratory Scale
Caution: This procedure involves a potentially explosive and toxic compound. It must be performed in a well-ventilated fume hood behind a safety shield. All glassware should be free of sharp edges and ground glass joints should be avoided where possible.[15]
Materials:
-
Ethyl glycinate (B8599266) hydrochloride (1 mole)
-
Methylene (B1212753) chloride (600 mL)
-
Sodium nitrite (1.2 moles)
-
Deionized water
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
2 L four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Cooling bath (e.g., acetone/dry ice)
Procedure:
-
Combine a solution of ethyl glycinate hydrochloride (140 g, 1 mole) in 250 mL of water with 600 mL of methylene chloride in the flask.
-
Cool the mixture to -5°C with vigorous stirring under a nitrogen atmosphere.
-
Slowly add an ice-cold solution of sodium nitrite (83 g, 1.2 moles) in 250 mL of water via the dropping funnel. Maintain the temperature below 0°C. The addition should take approximately 1-2 hours.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Transfer the reaction mixture to a pre-chilled separatory funnel.
-
Separate the golden-yellow organic layer.
-
Wash the organic layer with cold 5% sodium bicarbonate solution until the aqueous layer is no longer acidic. Caution: Traces of acid must be removed before concentrating the solution. [18]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution. The resulting solution of ethyl diazoacetate in methylene chloride can be used directly for subsequent reactions. It is strongly advised not to distill the neat ethyl diazoacetate due to its explosive nature. [18]
Protocol 2: Continuous Flow Synthesis of Ethyl Diazoacetate (EDA)
This protocol describes a typical microreactor setup for the safe, on-demand generation of EDA.[11][12][23]
Reagent Streams:
-
Stream A (Aqueous): Solution of glycine (B1666218) ethyl ester hydrochloride and a pH 3.5 sodium acetate (B1210297) buffer.
-
Stream B (Organic): Dichloromethane (or another suitable organic solvent).
-
Stream C (Nitrite): Aqueous solution of sodium nitrite.
Equipment:
-
Three syringe pumps
-
T-mixer
-
Microreactor (e.g., PFA capillary tubing)
-
Back-pressure regulator
-
In-line separator (e.g., membrane-based liquid-liquid separator)
Procedure:
-
Pump Stream A (glycine ethyl ester solution) and Stream B (dichloromethane) into a T-mixer to create a biphasic flow.
-
Introduce Stream C (sodium nitrite solution) into the biphasic flow at a subsequent T-mixer.
-
Pass the resulting reaction mixture through the microreactor coil. The residence time is controlled by the total flow rate and the reactor volume. A typical residence time is 2-5 minutes.
-
The reactor outlet is connected to a back-pressure regulator to maintain a stable flow and prevent outgassing.
-
The biphasic mixture is then directed to an in-line liquid-liquid separator.
-
The organic phase, containing the EDA product, is continuously collected, while the aqueous waste stream is directed to a separate collection vessel.
-
The organic stream of EDA can be directly coupled to a subsequent reaction in a "just-in-time" fashion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 11. Ethyl diazoacetate synthesis in flow [beilstein-journals.org]
- 12. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 19. rsc.org [rsc.org]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies to Solve Lithium Battery Thermal Runaway: From Mechanism to Modification [eer.shu.edu.cn]
- 23. researchgate.net [researchgate.net]
"selection of appropriate base for N-tosylhydrazone decomposition"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate bases for the decomposition of N-tosylhydrazones. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a guide for selecting the optimal reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for decomposing N-tosylhydrazones to synthesize alkenes?
The two primary methods for the base-induced decomposition of N-tosylhydrazones to form alkenes are the Bamford-Stevens reaction and the Shapiro reaction.[1][2][3] The choice between these two reactions is critical as it dictates the regioselectivity of the resulting alkene.
Q2: What is the key difference between the Bamford-Stevens and Shapiro reactions?
The fundamental difference lies in the type of base and solvent used, which in turn leads to different reaction intermediates and products.[2][3]
-
Bamford-Stevens Reaction: Typically employs alkoxide or hydride bases (e.g., NaOMe, NaH, LiH) in protic or aprotic solvents.[2][3] It generally leads to the formation of the more substituted (thermodynamically favored) alkene.[2]
-
Shapiro Reaction: Utilizes two or more equivalents of a strong organolithium base (e.g., n-BuLi, MeLi) in an aprotic solvent like THF.[1][4] This reaction favors the formation of the less substituted (kinetically favored) alkene.[2][3]
Q3: How does the choice of solvent affect the Bamford-Stevens reaction?
The solvent plays a crucial role in the mechanism of the Bamford-Stevens reaction:[2][3][5]
-
Protic Solvents (e.g., ethylene (B1197577) glycol, methanol): The reaction proceeds through a carbocation intermediate, which can be prone to rearrangements, potentially leading to a mixture of products.[3] The product is often a mixture of E- and Z-alkenes.[2]
-
Aprotic Solvents (e.g., THF, diglyme): The reaction proceeds through a carbene intermediate.[3] This pathway generally yields predominantly Z-alkenes.[2]
Q4: Why does the Shapiro reaction yield the less substituted alkene?
In the Shapiro reaction, the use of two equivalents of a strong organolithium base leads to the formation of a vinyllithium (B1195746) intermediate.[1][4] Deprotonation by the bulky organolithium base occurs at the less sterically hindered α-carbon, resulting in the kinetically controlled, less substituted vinyllithium species, which is then protonated to give the final product.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of alkene | 1. Incomplete formation of the N-tosylhydrazone. 2. Inactive or insufficient base. 3. Reaction temperature is too low. 4. Moisture in the reaction. | 1. Ensure complete conversion of the starting ketone/aldehyde to the tosylhydrazone before proceeding. Monitor by TLC or NMR. 2. Use freshly opened or titrated organolithium reagents. Ensure hydride or alkoxide bases have not decomposed. Use a sufficient excess of the base. 3. For Bamford-Stevens reactions, heating is often required.[6] For Shapiro reactions, the reaction is typically started at low temperature (-78 °C) and allowed to warm to room temperature.[7] 4. Both reactions, especially the Shapiro reaction, are sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of the wrong alkene isomer (e.g., thermodynamic instead of kinetic product) | 1. Incorrect choice of reaction conditions (base and/or solvent). 2. Reaction temperature was too high for the Shapiro reaction, allowing for equilibration to the thermodynamic product. | 1. To obtain the less substituted (kinetic) alkene, use Shapiro conditions (2 eq. R-Li in aprotic solvent).[2] For the more substituted (thermodynamic) alkene, use Bamford-Stevens conditions (e.g., NaOMe in a protic solvent).[2] 2. Maintain low temperatures during the deprotonation steps of the Shapiro reaction to ensure kinetic control. |
| Mixture of rearrangement products | The reaction is proceeding through a carbocation intermediate (Bamford-Stevens in a protic solvent) that is prone to Wagner-Meerwein or other rearrangements.[3] | Switch to aprotic conditions for the Bamford-Stevens reaction to favor a carbene intermediate, which is less likely to rearrange. Alternatively, use the Shapiro reaction, which proceeds via a vinyllithium intermediate and is not prone to such rearrangements.[3] |
| Decomposition of starting material | N-tosylhydrazones can be sensitive to strong bases and may decompose, especially at elevated temperatures.[8] Some N-tosylhydrazones are also light-sensitive.[9] | 1. Add the base at a low temperature and control the reaction temperature carefully. 2. For photochemical reactions, ensure the decomposition is triggered by the intended light source and not by premature base-induced decomposition in the dark.[10] 3. Consider using a milder base if possible, such as Cs2CO3 or K2CO3, although this may require higher temperatures.[9][11] |
Quantitative Data on Bases
The choice of base is paramount in determining the outcome of the N-tosylhydrazone decomposition. The following table summarizes common bases and their properties.
| Base | Formula | pKa of Conjugate Acid | Typical Reaction | Key Characteristics |
| Sodium Methoxide | NaOMe | ~15.5 (for MeOH) | Bamford-Stevens | A common, relatively inexpensive alkoxide base. Used in protic solvents. |
| Sodium Hydride | NaH | ~36 (for H₂) | Bamford-Stevens | A strong, non-nucleophilic hydride base. Used in aprotic solvents. |
| Lithium Hydride | LiH | ~35 (for H₂) | Bamford-Stevens | Similar to NaH, can be used in aprotic solvents. |
| n-Butyllithium | n-BuLi | ~50 (for butane) | Shapiro | A very strong organolithium base. Requires anhydrous, aprotic conditions. Two equivalents are typically used.[1][4] |
| Methyllithium | MeLi | ~48 (for methane) | Shapiro | Another strong organolithium base with similar reactivity to n-BuLi. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Bamford-Stevens (milder) | A milder inorganic base, sometimes used for sensitive substrates.[5][10] |
| Potassium Carbonate | K₂CO₃ | ~10.3 (for HCO₃⁻) | Bamford-Stevens (milder) | Similar to Cs₂CO₃, can be used for specific applications.[11] |
Experimental Protocols
Protocol 1: Bamford-Stevens Reaction (Protic Conditions)
This protocol is a general guideline for the decomposition of a tosylhydrazone to the thermodynamically more stable alkene.
Materials:
-
N-tosylhydrazone
-
Ethylene glycol (anhydrous)
-
Sodium metal
-
Hexane (B92381) or ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask equipped with a stir bar and a condenser, dissolve sodium metal (1.2 equivalents) in anhydrous ethylene glycol by heating to approximately 70 °C.
-
Once the sodium has completely dissolved, add the N-tosylhydrazone (1.0 equivalent) to the hot solution.
-
Heat the reaction mixture with vigorous stirring for 5-10 minutes at 70-80 °C. The evolution of nitrogen gas should be observed.
-
Cool the mixture to approximately 35 °C.
-
Add hexane or ether to the reaction mixture and stir to extract the product.
-
Allow the layers to separate and remove the organic layer.
-
Repeat the extraction of the ethylene glycol layer several times with fresh hexane or ether.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkene.
-
Purify the crude product by column chromatography or distillation as required.
(Adapted from Organic Syntheses Procedure)[12]
Protocol 2: Shapiro Reaction
This protocol provides a general method for the synthesis of the kinetically favored, less substituted alkene.
Materials:
-
N-tosylhydrazone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (at least 2.2 equivalents)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Dissolve the N-tosylhydrazone (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the n-BuLi solution (at least 2.2 equivalents) dropwise via syringe. The solution may turn colored.
-
After the addition is complete, allow the reaction mixture to stir for 5 hours while gradually warming to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting crude alkene by column chromatography on silica (B1680970) gel.
(Adapted from Org. Chem. Front. 2018, 5, 1886)[7]
Decision-Making Workflow for Base Selection
The following diagram illustrates the logical steps to select the appropriate base and reaction conditions for the desired alkene product.
References
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Shapiro Olefination | NROChemistry [nrochemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stoichiometric Photochemical Carbene Transfer by Bamford–Stevens Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removing Sulfonamide Byproducts from Diazo Transfer Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing sulfonamide byproducts from diazo transfer reactions.
Frequently Asked Questions (FAQs)
Q1: My diazo transfer reaction is complete, but I'm struggling to remove the sulfonamide byproduct. What is the most common and effective method?
A1: The most common and often most effective method for removing sulfonamide byproducts is flash column chromatography on silica (B1680970) gel.[1] The choice of eluent is crucial for good separation. Additionally, for acidic sulfonamides like p-toluenesulfonamide, a basic aqueous wash can be an effective preliminary purification step.[1]
Q2: I've noticed that the choice of diazo transfer reagent seems to affect the difficulty of purification. Is this correct?
A2: Yes, the choice of sulfonyl azide (B81097) reagent has a significant impact on the ease of byproduct removal. For instance, the sulfonyl benzamide (B126) byproduct from p-nitrobenzenesulfonyl azide (p-NBSA) can be challenging to separate from the desired diazo product due to co-elution during chromatography.[2][3] In contrast, the byproduct from p-toluenesulfonyl azide (TsN₃) is often more easily removed by flash chromatography.[3] Reagents like p-acetamidobenzenesulfonyl azide (p-ABSA) are designed for easier byproduct removal, often achievable through simple trituration.
Q3: Can I use a simple aqueous workup to remove the sulfonamide byproduct?
A3: An aqueous workup can be effective, particularly if the sulfonamide byproduct has acidic protons. Washing the reaction mixture with a basic solution, such as aqueous potassium hydroxide[1] or sodium bicarbonate, can help to deprotonate the sulfonamide, rendering it more water-soluble and thus easier to extract from the organic phase.
Q4: My diazo product appears to be decomposing during purification. What can I do to prevent this?
A4: Diazo compounds can be sensitive to both heat and acid. To prevent decomposition, it is important to keep the reaction and workup temperatures low.[1] During the workup, any acidic species should be neutralized, for example, with a sodium bicarbonate wash.[1] When performing column chromatography, it is advisable to run the column efficiently to minimize the time the diazo compound spends on the acidic silica gel.
Q5: I am performing a continuous flow diazo transfer reaction. How can I remove the sulfonamide byproduct in this setup?
A5: In a continuous flow system, a plug of silica gel can be incorporated downstream of the reactor. As the reaction effluent passes through the silica plug, polar components, including the sulfonamide byproduct and the base (or its salt), are adsorbed, allowing for a cleaner stream of the diazo product to be collected.
Troubleshooting Guides
Problem: Sulfonamide Byproduct Co-elutes with the Product during Column Chromatography
-
Cause: The polarity of the sulfonamide byproduct is very similar to that of the desired diazo compound.
-
Solution 1: Change the Diazo Transfer Reagent: If you are using a reagent known for difficult-to-remove byproducts, such as p-NBSA, consider switching to one with a byproduct that has a significantly different polarity, like TsN₃ or p-ABSA.[2][3]
-
Solution 2: Modify the Eluent System: Experiment with different solvent systems for your column chromatography. Adding a small amount of a more polar or less polar solvent can sometimes improve separation.
-
Solution 3: Pre-purification with an Aqueous Wash: Before running the column, perform a basic aqueous wash to remove the bulk of the acidic sulfonamide byproduct.
Problem: Low Recovery of Diazo Product After Purification
-
Cause 1: Decomposition on Silica Gel: The acidic nature of silica gel can lead to the degradation of sensitive diazo compounds.
-
Solution 1a: Deactivate the Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine.
-
Solution 1b: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
-
Cause 2: Product is Partially Water-Soluble: If the diazo compound has some water solubility, it may be lost during the aqueous workup.
-
Solution 2a: Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Solution 2b: Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine) to reduce the amount of dissolved water and force more of the organic product into the organic layer.
Data Presentation
| Purification Method | Diazo Transfer Reagent Byproduct | Effectiveness & Purity | Yield | Advantages | Disadvantages |
| Flash Column Chromatography | p-Toluenesulfonamide (from TsN₃) | Generally effective for good separation. Purity often >95%. | Good to Excellent | Widely applicable, high resolution. | Can be time-consuming, potential for product decomposition on silica. |
| p-Nitrobenzenesulfonamide (from p-NBSA) | Can be challenging due to co-elution.[2][3] | Moderate to Good | - | Difficult separation can lead to lower yields of pure product. | |
| Basic Aqueous Wash | Acidic sulfonamides (e.g., p-toluenesulfonamide) | Effective at removing the bulk of the byproduct. | Excellent | Quick, simple, and inexpensive. | Not effective for non-acidic sulfonamides, may not remove all of the byproduct. |
| Trituration | p-Acetamidobenzenesulfonamide (from p-ABSA) | Often effective for crystalline byproducts. | Good | Simple, avoids chromatography. | Only suitable for specific byproducts that are poorly soluble in the trituration solvent. |
| Continuous Flow with Silica Plug | Various | Good for removing polar byproducts and base. | Good to Excellent | Amenable to automated and telescoped reactions.[3] | Requires specialized equipment, may not be suitable for all scales. |
Experimental Protocols
Protocol 1: Removal of p-Toluenesulfonamide by Flash Column Chromatography
-
Reaction Workup:
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material. A general rule is a 30-50:1 ratio of silica gel to crude product by weight for easy separations.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). The ideal eluent should give an Rf value of ~0.2-0.3 for the desired diazo compound on a TLC plate.
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a layer of sand on top of the sample to prevent disturbance of the silica bed during elution.
-
Carefully add the eluent to the column and apply pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure diazo product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of p-Acetamidobenzenesulfonamide by Trituration
-
Initial Workup:
-
After the reaction is complete, remove the solvent under reduced pressure to obtain a residue.[4]
-
-
Trituration:
-
Add a solvent mixture in which the desired diazo product is soluble but the p-acetamidobenzenesulfonamide byproduct is not (e.g., a 1:1 mixture of diethyl ether and petroleum ether).[4]
-
Stir or sonicate the mixture to break up the solid. The sulfonamide byproduct should precipitate out.
-
-
Isolation:
-
Filter the mixture to remove the solid sulfonamide byproduct.[4]
-
Wash the collected solid with a small amount of the cold trituration solvent.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude diazo product.[4]
-
Further purification by flash column chromatography may be necessary to remove any remaining impurities.[4]
-
Mandatory Visualization
Caption: General experimental workflow for diazo transfer reactions and subsequent purification.
Caption: A logical guide for troubleshooting common issues in removing sulfonamide byproducts.
References
"strategies to suppress phenol formation during diazotization"
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals suppress the formation of phenol (B47542) byproducts during diazotization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenol formation during diazotization?
Phenol formation is primarily caused by the decomposition of the aryl diazonium salt intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by water (hydrolysis), especially at elevated temperatures.[1][2][3] This reaction is accelerated if the temperature of the reaction mixture rises above the optimal range, typically 0-5 °C.[1][4]
Q2: Why is maintaining a low temperature (0-5 °C) so critical?
Maintaining a strict low-temperature range of 0-5 °C is essential for several reasons:
-
Prevents Decomposition: Aryl diazonium salts are thermally unstable.[1] Temperatures above 5 °C significantly increase the rate at which the diazonium salt decomposes into an aryl cation, which then reacts with water to form the unwanted phenol byproduct.[1][4]
-
Ensures Nitrous Acid Stability: Nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid, is also unstable and decomposes at higher temperatures.[1]
-
Minimizes Side Reactions: Lower temperatures slow down the kinetics of other competing side reactions, such as the coupling of the diazonium salt with unreacted amine to form triazenes.[1]
Q3: How does acid concentration impact the suppression of side reactions?
A strongly acidic medium is crucial for a successful diazotization with minimal byproducts.
-
Stabilizes Diazonium Salt: Excess acid helps to stabilize the diazonium salt once it is formed.[5]
-
Suppresses Azo Coupling: It ensures that any unreacted aromatic amine is fully protonated. This prevents the newly formed diazonium salt from coupling with the free amine, which would form diazoamino compounds.[5]
-
Generates Electrophile: A strong mineral acid is required to react with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) and subsequently the highly electrophilic nitrosonium ion (NO⁺), which is the key reagent that reacts with the amine.[6][7]
Q4: Are there alternative diazotizing agents that can be used?
Yes, while sodium nitrite in the presence of a mineral acid is most common, other reagents can be used.
-
Organic Nitrite Donors: Alkyl nitrites, such as tert-butyl nitrite, can be used to prepare diazonium intermediates in organic solvents.[8]
-
Nitrosylsulfuric Acid: For amines that are unreactive or insoluble in aqueous solution, nitrosylsulfuric acid (prepared by dissolving sodium nitrite in concentrated sulfuric acid) can be employed.[9]
-
Nitric Oxide (NO) Gas: A process using nitric oxide gas, an oxidant like air, and an acid can also achieve diazotization, potentially without generating inorganic salt byproducts.[9]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Final solution is dark, or a black oily liquid forms. | Decomposition of the diazonium salt to form phenol.[2][3] | 1. Ensure the reaction vessel is well-immersed in an ice-salt bath to strictly maintain the temperature between 0-5 °C.[1][10] 2. Use the diazonium salt solution immediately in the subsequent step as it is unstable.[10] |
| Brown fumes (NO₂) evolving from the reaction. | 1. The reaction temperature is too high, causing the decomposition of nitrous acid.[1] 2. Localized high concentration of the sodium nitrite solution.[1] | 1. Improve cooling efficiency. Pre-cool all reagent solutions before addition.[10] 2. Add the sodium nitrite solution slowly, dropwise, and ideally below the surface of the reaction mixture with vigorous stirring.[1][11] |
| Low yield in the subsequent coupling reaction. | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt.[1] 3. Formation of triazene (B1217601) or other byproducts.[1] | 1. Test for reaction completion using starch-iodide paper to check for the presence of excess nitrous acid. If the test is negative, add more sodium nitrite solution.[1][11][12] 2. Strictly maintain the temperature below 5 °C and use the solution promptly.[1] 3. Ensure a sufficient excess of strong acid is used to suppress side reactions.[1][5] |
| The final solution has a deep red or orange color. | Formation of an azo dye due to a coupling side reaction between the diazonium salt and a nucleophilic species (e.g., unreacted amine or a phenol impurity).[1] | 1. Ensure the reaction is sufficiently acidic to keep the unreacted amine protonated and unreactive.[5] 2. Maintain a low temperature to prevent the initial formation of phenolic impurities that can act as coupling partners.[1] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes & Rationale |
| Reaction Temperature | 0 - 5 °C | Critical for the stability of both the diazonium salt and nitrous acid. Temperatures above this range significantly accelerate decomposition to phenol.[1][10][13] |
| Sodium Nitrite (NaNO₂) Molar Ratio | ~1.1 equivalents (relative to amine) | A slight excess is typically used to ensure the complete consumption of the primary aromatic amine.[10][11] |
| Mineral Acid (e.g., HCl, H₂SO₄) Molar Ratio | 2.5 - 3.0 equivalents (relative to amine) | An excess is required to fully dissolve/suspend the amine as its salt, generate nitrous acid in situ, and maintain a strongly acidic pH to stabilize the product and prevent side reactions.[5][11] |
| Reaction Time | 10 - 60 minutes | Varies by substrate. After nitrite addition, stir for an additional period (e.g., 15-30 mins) to ensure completion.[10][11] |
Visualizing the Chemistry and Process
Reaction Pathways
Caption: Desired diazotization pathway versus the phenol-forming side reaction.
Standard Experimental Workflow
Caption: A generalized workflow for minimizing phenol formation during diazotization.
Experimental Protocols
General Protocol for Low-Temperature Aqueous Diazotization
This protocol provides a generalized method for diazotizing a primary aromatic amine while minimizing phenol formation. Quantities should be adjusted based on the specific substrate.
Materials:
-
Primary aromatic amine (1.0 eq.)
-
Concentrated mineral acid (e.g., HCl, 3.0 eq.)
-
Sodium Nitrite (NaNO₂, 1.1 eq.)
-
Distilled water
-
Ice-salt bath
-
Starch-iodide paper
-
Urea (for quenching, optional)
Procedure:
-
Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the primary aromatic amine (1.0 eq.) in water. Cautiously add the concentrated hydrochloric acid (3.0 eq.) while stirring.[11] The dissolution may be exothermic; initial cooling may be required.
-
Cooling: Cool the resulting solution or suspension to 0-5 °C in an ice-salt bath with continuous, vigorous stirring. A fine slurry of the amine salt may form.[11]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold distilled water. Cool this solution to 0-5 °C in the ice bath.[11]
-
Diazotization: Add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension. The rate of addition must be carefully controlled to maintain the reaction temperature strictly between 0 °C and 5 °C.[10][11] It is highly recommended to add the nitrite solution below the surface of the reaction mixture to prevent the escape of nitrous fumes and avoid localized high concentrations.[1]
-
Monitoring the Reaction: Towards the end of the addition, periodically check for the completion of the diazotization by testing for the presence of excess nitrous acid. To do this, streak a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.[11][12]
-
Completion: After the addition is finished and the starch-iodide test is positive, continue to stir the mixture for an additional 15-30 minutes, maintaining the temperature at 0-5 °C.[10]
-
Use of Diazonium Salt Solution: The resulting solution containing the aryl diazonium salt is thermally unstable and should be used immediately in the subsequent synthetic step without isolation.[1][10] Maintain cooling until it is used.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pharmdguru.com [pharmdguru.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: The Critical Role of Temperature in Diazonium Salt Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the inherent instability of diazonium salts, with a focus on the critical impact of temperature. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My diazonium salt solution is rapidly changing color and showing reduced reactivity. What is the primary cause?
A1: The observed discoloration (often yellowing or browning) and loss of reactivity are classic signs of diazonium salt decomposition.[1] The primary culprit is often a loss of temperature control. In aqueous solutions, most diazonium salts are unstable at temperatures above 5°C, leading to the degradation of the diazo group.[2] This decomposition is an exothermic process, meaning it releases heat, which can further accelerate the breakdown in a dangerous feedback loop known as thermal runaway.[3][4]
Q2: What is the optimal temperature range for preparing and using diazonium salts?
A2: For most applications, especially with common diazonium salts like benzene (B151609) diazonium chloride, it is crucial to maintain a temperature range of 0–5 °C.[2][5][6] This low temperature slows down the rate of decomposition, allowing the diazonium salt to be used as an intermediate in subsequent reactions.[7] However, it's important to note that the stability of diazonium salts can vary significantly based on their structure and the counter-ion present.[8][9]
Q3: Are there any diazonium salts that are stable at room temperature?
A3: Yes, the stability of a diazonium salt is highly dependent on its counter-ion.[6] While chloride salts are notoriously unstable, salts with counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or tosylate are significantly more stable and can often be isolated as solids that are stable at room temperature.[6][10] For instance, benzenediazonium (B1195382) fluoroborate is known to be far safer to handle and can be stored for over a month at room temperature or for years at -20°C in the dark under a nitrogen atmosphere.[5]
Q4: Besides temperature, what other factors influence the stability of my diazonium salt solution?
A4: Several factors beyond temperature can impact the stability of your diazonium salt solution:
-
pH: An acidic environment generally enhances the stability of diazonium salt solutions.[1][11]
-
Light: Exposure to light can promote the decomposition of some diazonium salts.[12] It is advisable to store solutions in amber-colored vials or wrapped in aluminum foil.[1]
-
Impurities: The presence of transition metal impurities can catalyze the decomposition of diazonium salts.[12][13]
-
Moisture: While diazonium salts are often used in aqueous solutions, they should never be fully dried in their solid form, as this dramatically increases the risk of explosive decomposition.[3][14] Keeping them moist helps to dissipate heat.[3]
Q5: I've heard that solid diazonium salts can be explosive. Why is that?
A5: Solid diazonium salts, particularly when dry, can be highly unstable and prone to explosive decomposition when subjected to heat, friction, or shock.[13][14] The decomposition reaction releases a large amount of energy in the form of heat and nitrogen gas, leading to a rapid increase in pressure and a potential explosion.[3] For this reason, it is strongly recommended to use diazonium salts in solution whenever possible and to avoid their isolation in a solid, dry state unless their stability has been well-characterized.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of the diazonium salt: The reaction temperature may have exceeded the stability threshold of the diazonium salt. | 1. Ensure the reaction is maintained at the optimal temperature (typically 0-5°C) using an ice bath.[12] 2. Use a more stable diazonium salt, such as a tetrafluoroborate or tosylate salt, if the reaction conditions allow.[15] |
| Incorrect pH: The pH of the reaction medium can affect both the stability of the diazonium salt and the subsequent coupling reaction. | 1. Maintain a mildly acidic pH to enhance the stability of the diazonium salt solution.[1] 2. For coupling reactions, adjust the pH to the optimal range for the specific coupling partner (e.g., slightly alkaline for phenols, slightly acidic for anilines) just before the reaction.[1][12] | |
| Inconsistent results between batches | Temperature fluctuations: Even minor variations in temperature control can lead to different rates of decomposition and side reactions.[16] | 1. Carefully monitor and control the temperature throughout the diazotization and coupling steps.[12] 2. Ensure efficient stirring to avoid localized "hot spots" in the reaction mixture.[16] |
| Purity of reagents: Impurities in the starting materials can interfere with the reaction. | 1. Use high-purity starting materials.[16] 2. Ensure that the sodium nitrite (B80452) solution is fresh and accurately prepared. | |
| Formation of a precipitate in the diazonium salt solution | Degradation of the diazonium salt: The precipitate may be a decomposition product. | 1. Prepare a fresh solution of the diazonium salt.[1] 2. Consider adding a stabilizing surfactant, such as Brij 35, to the solution.[1][17] |
| Low solubility at storage temperature: The diazonium salt may be precipitating out of solution at low temperatures. | 1. If using a high concentration, try preparing a more dilute stock solution.[1] | |
| Unexpected color change in the diazonium salt solution | Decomposition of the diazonium salt: Discoloration (e.g., yellowing or browning) is a common indicator of decomposition.[1] | 1. Prepare a fresh solution for each experiment.[1] 2. Store the solution on ice and minimize its time at room temperature.[1] |
Quantitative Data on Diazonium Salt Stability
The thermal stability of diazonium salts is highly dependent on their specific chemical structure, the counter-ion present, and the experimental conditions. The following tables provide a summary of available quantitative data to illustrate these dependencies.
Table 1: Onset of Decomposition for Various Diazonium Salts
| Diazonium Salt | Counter-ion | Onset Decomposition Temperature (°C) | Notes |
| Aniline diazonium salt | Not specified | 27.21 | Determined by DSC at a heating rate of 2 K/min.[18] |
| para-Bromo substituted diazonium salt | Not specified | 140 | Initial decomposition temperature.[8] |
| para-Methoxy substituted diazonium salt | Not specified | 140 | Initial decomposition temperature.[8] |
| para-Nitro substituted diazonium salt | Not specified | 150 | Initial decomposition temperature.[8] |
Table 2: Time to Maximum Rate under Adiabatic Conditions (TMRad)
| Diazonium Salt Type | Counter-ion | TD24 (°C) | Notes |
| Aniline diazonium salt | Not specified | 6.2 | Predicted initial temperature for TMRad of 24 hours under ideal adiabatic conditions.[18] |
| 23 out of 58 Aryl diazonium salts studied | Tetrafluoroborate | < 25 | These compounds can undergo autocatalytic exothermic reactions at ambient temperatures.[18] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization of an Aromatic Amine
This protocol describes the in-situ preparation of a diazonium salt for immediate use in a subsequent reaction.
Materials:
-
Primary aromatic amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Distilled water
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid in a beaker.
-
Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.
-
While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution.
-
The addition of sodium nitrite should be done at a rate that ensures the temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the solution at 0-5°C for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
The resulting diazonium salt solution is now ready for immediate use in the next synthetic step.
Safety Precaution: Diazotization reactions are exothermic.[4] Careful control of the addition rate of the nitrite solution and efficient cooling are essential to prevent a runaway reaction.
Protocol 2: Kinetic Study of Benzenediazonium Ion Decomposition
This protocol outlines a method to study the decomposition kinetics of a diazonium salt at different temperatures using spectrophotometry.
Materials:
-
Benzenediazonium fluoborate
-
0.2 M Hydrochloric acid (HCl) solution
-
Volumetric flasks (100 mL)
-
Spectrophotometer
-
Temperature-controlled water baths (e.g., 25°C, 30°C, 40°C)
-
Cuvettes
Procedure:
-
Prepare approximately 10⁻⁴ M solutions of benzenediazonium fluoborate by accurately weighing 15-20 mg of the salt into three separate 100 mL volumetric flasks and diluting to the mark with 0.2 M HCl solution.[19]
-
Set up three temperature-controlled water baths at the desired temperatures (e.g., 25°C, 30°C, and 40°C).[19]
-
Place one of the prepared diazonium salt solutions into each of the water baths to allow it to reach thermal equilibrium.
-
At regular time intervals, withdraw a sample from each solution and measure its absorbance at a predetermined wavelength using a spectrophotometer. The time intervals should be adjusted based on the reaction rate at each temperature (e.g., every 25 minutes for 25°C, every 15 minutes for 30°C, and every 10 minutes for 40°C).[19]
-
Plot the absorbance versus time to determine the rate of decomposition at each temperature.
-
From this data, the order of the reaction and the rate constants can be determined.
Visualizations
Caption: Thermal decomposition of an arenediazonium salt in an aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. maxapress.com [maxapress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Continuous Flow Synthesis of Diazepam for Improved Purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the continuous flow synthesis of diazepam, with a focus on achieving high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the continuous flow synthesis of diazepam.
| Problem | Potential Cause | Suggested Solution |
| Low Purity of Diazepam (<90%) | Incomplete reaction in either stage. | Optimize residence time, temperature, and reagent concentrations. For the first stage (N-acylation), lower temperatures (e.g., 0°C) can improve conversion. For the second stage (cyclization), temperatures around 60°C have been shown to be effective.[1][2] |
| Formation of side-products. | Ensure accurate stoichiometry of reactants. The presence of unreacted intermediates can be a significant impurity.[1] Consider using a different solvent system; for instance, acetonitrile (B52724) (ACN) has been used successfully.[2] | |
| Degradation of the product. | Avoid excessively high temperatures or prolonged residence times, which can lead to degradation. | |
| Precipitation/Clogging in the Reactor | Poor solubility of reagents or product. | Use a suitable solvent system where all components are soluble. Sonication at the point of reagent mixing can help reduce precipitation.[1][2] |
| Product crashing out of solution. | Adjust solvent composition or temperature to maintain product solubility. In-line dilution before cooling may also prevent precipitation.[3] | |
| Inconsistent Yield | Fluctuations in flow rate or temperature. | Ensure pumps are calibrated and providing a stable flow. Use a reliable temperature controller for the reactor. |
| Reagent degradation. | Use fresh, high-quality reagents. Some reagents may be sensitive to light or air. | |
| Presence of Specific Impurities | Unreacted 5-chloro-2-(methylamino)benzophenone (B138054). | Increase the molar ratio of bromoacetyl chloride in the first stage. Optimize the residence time for the N-acylation step. |
| Chloride intermediate (Impurity 3b). | This indicates incomplete cyclization. Optimize the conditions of the second stage, such as the ammonia (B1221849) source (e.g., NH₄Br/NH₄OH solution), temperature, and residence time.[1][2] | |
| Other process-related impurities. | Refer to pharmacopeial monographs for known impurities and their potential sources.[4][5][6] Analytical techniques like HPLC can help identify and quantify these impurities.[4] |
Frequently Asked Questions (FAQs)
What is a typical two-step continuous flow synthesis process for diazepam?
A common method involves two main stages:
-
N-acylation: 5-chloro-2-(methylamino)benzophenone is reacted with bromoacetyl chloride. This step is often performed at a lower temperature (e.g., 0°C) to improve the conversion rate.[1][2]
-
Amination/Cyclization: The intermediate from the first stage is then reacted with an ammonia source, such as an ammonium (B1175870) bromide and ammonium hydroxide (B78521) solution, at a slightly elevated temperature (e.g., 60°C) to form diazepam.[1][2]
What purity levels can be expected directly from the continuous flow reactor?
Purity levels of around 91% have been reported directly from a telescoped two-step microreactor system.[1] Further purification, such as a single recrystallization, can increase the purity to over 98%.[1][2]
What are the key parameters to control for optimizing diazepam purity?
Key parameters to control include:
-
Temperature: Different optimal temperatures for each reaction stage.
-
Residence Time: Sufficient time for reactions to go to completion.
-
Solvent: A solvent system that ensures all reactants and intermediates remain in solution.
-
Ammonia Source: The choice and concentration of the ammonia source in the second stage are critical for efficient cyclization.[1]
How can I identify and quantify impurities in my diazepam product?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common analytical methods for determining the purity of diazepam and identifying impurities.[1][4][7] Reference standards for known impurities are available and can be used for identification and quantification.[5][6][8]
What are some common process-related impurities in diazepam synthesis?
According to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), several process-related impurities can be present. These include unreacted starting materials, intermediates, and byproducts from side reactions.[4]
Experimental Protocols
Two-Step Continuous Flow Synthesis of Diazepam
This protocol is based on a reported efficient synthesis of high-purity diazepam.[1]
Stage 1: N-Acylation
-
Reagents:
-
Solution A: 0.6 M 5-chloro-2-(methylamino)benzophenone in toluene.
-
Solution B: 1.2 M propylene (B89431) oxide in toluene.
-
Solution C: 0.6 M bromoacetyl chloride in toluene.
-
-
Reactor Setup: A microfluidic reactor chip (e.g., 10 μL volume) cooled to 0°C.
-
Procedure:
-
Pump solutions A, B, and C at equal flow rates (e.g., 0.667 μL/min each) into the microreactor.
-
This results in a residence time of approximately 5 minutes.
-
Stage 2: Amination/Cyclization
-
Reagents:
-
Effluent from Stage 1.
-
Solution D: A solution of NH₄Br/NH₄OH in water. (Prepared by dissolving 5.1g NH₄Br in 1.36 mL NH₄OH solution and diluting to 12.5 mL with water).[1]
-
-
Reactor Setup: A second microfluidic reactor chip (e.g., 19.5 μL volume) heated to 60°C, connected in series with the first reactor.
-
Procedure:
-
The output from the first reactor is fed into the second reactor.
-
Solution D is introduced into the second reactor at a suitable flow rate (e.g., 0.95 μL/min) to achieve the desired residence time (e.g., 10 minutes).
-
Analysis:
-
The output from the second reactor can be collected and analyzed by UPLC to determine the purity and yield of diazepam.[1]
Data Presentation
Table 1: Comparison of Different Continuous Flow Synthesis Conditions for Diazepam
| Parameter | Method 1 | Method 2 | Method 3 (Optimized) [1] |
| Starting Material | 5-chloro-2-(methylamino)benzophenone | 5-chloro-2-(methylamino)benzophenone | 5-chloro-2-(methylamino)benzophenone |
| Solvent System | Toluene and Methanol | N-Methyl-2-pyrrolidone (NMP) | Acetonitrile (ACN) |
| Stage 1 Temp. | Not specified | Not specified | 0°C |
| Stage 2 Temp. | Not specified | Not specified | 60°C |
| Residence Time | Not specified | Not specified | 15 minutes (total) |
| Ammonia Source | Not specified | Not specified | NH₄Br/NH₄OH |
| Crude Purity | 70% | 78% (94% yield of crude API) | 91% |
| Yield | Not specified | 94% | 96% |
| Purity after Recrystallization | Not specified | Met USP standards | >98% |
Visualizations
Caption: Telescoped two-step continuous flow synthesis of diazepam.
References
- 1. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Diazepam EP Impurity A | 1088-11-5 | SynZeal [synzeal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Diazepam Impurity 1 - CAS - 36020-94-7 | Axios Research [axios-research.com]
Validation & Comparative
A Researcher's Guide to Diazo Transfer Reagents: A Comparative Analysis
The introduction of a diazo group into a molecule is a pivotal transformation in organic synthesis, opening pathways to a multitude of high-value compounds through subsequent reactions like cyclopropanations, C-H insertions, and Wolff rearrangements. The choice of the diazo transfer reagent is critical, balancing reactivity, substrate scope, safety, and practical handling. This guide provides an objective comparison of commonly used diazo transfer reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Comparative Performance and Safety Analysis
The ideal diazo transfer reagent should be efficient, safe to handle, shelf-stable, and cost-effective. Historically, reagents like trifluoromethanesulfonyl azide (B81097) (TfN₃) and tosyl azide (TsN₃) have been staples, but their potential explosiveness has driven the development of safer alternatives.[1][2] Newer reagents, such as imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) and 2-azido-1,3-dimethylimidazolinium (ADMP/ADMC) salts, offer improved safety profiles without significantly compromising reactivity.[3][4][5]
The safety of these reagents is a paramount concern. Thermal stability, often measured by Differential Scanning Calorimetry (DSC), provides critical data on the onset temperature of decomposition (T_onset) and the energy released (enthalpy of decomposition, ΔH_D). A lower T_onset and a large negative ΔH_D indicate a higher potential hazard.[6][7] For instance, sulfonyl azides have an average ΔH_D of approximately -201 kJ mol⁻¹, signifying a significant release of energy upon decomposition.[6][7][8] While some newer reagents are described as "intrinsically safe," independent analysis has shown that they can still exhibit highly exothermic decompositions comparable to traditional reagents, urging caution.[9]
Quantitative Data Summary
The following table summarizes key performance and safety metrics for prominent diazo transfer reagents.
| Reagent | Common Substrates | Typical Yield | T_onset (°C) | ΔH_D (kJ/mol) | Key Advantages | Disadvantages & Byproduct |
| Triflyl Azide (TfN₃) | Primary amines, activated methylenes | Good to Excellent | ~120 | -136 | Highly reactive, effective for challenging substrates.[10] | Explosive, short shelf-life, not commercially available (must be generated in situ).[1] Byproduct: Triflamide. |
| Tosyl Azide (TsN₃) | Activated methylenes, 1,3-dicarbonyls | Good to Excellent | ~129 | -207 | Cost-effective, highly efficient, widely used.[2] | Potentially explosive, p-toluenesulfonamide (B41071) byproduct can complicate purification.[2] |
| Methanesulfonyl Azide (MsN₃) | Activated methylenes | Good | ~114 | -205 | Methanesulfonamide byproduct is water-soluble, simplifying purification.[2] | Can be a "poor choice" for some transformations compared to TsN₃.[2][10] |
| Imidazole-1-sulfonyl Azide HCl (ISA·HCl) | Primary amines, activated methylenes | Good to Excellent | N/A | N/A | Crystalline, shelf-stable, safer alternative to TfN₃.[1][3] | Hydrochloride salt improves safety.[11] Byproduct: Imidazole-1-sulfonamide. |
| p-ABSA | Activated methylenes | Good | ~155 | -173 | Higher thermal stability compared to other sulfonyl azides.[7] | Solid, crystalline reagent. Byproduct: p-acetamidobenzenesulfonamide. |
| ADMP / ADMC | Primary amines, 1,3-dicarbonyls | High | N/A | N/A | Safe, stable, crystalline salts; byproducts are highly water-soluble.[4][5] | May require specific bases (e.g., DMAP) for optimal performance.[4] |
| ADT | β-ketoesters, diketones, phosphonates | Excellent | ~187 | -207 | Fast reactions (minutes), stable to strong bases.[12] | Initially reported as safe, but later shown to have a highly exothermic decomposition.[9] |
| Diphenylphosphoryl Azide (DPPA) | Alcohols, Carboxylic Acids | Good | N/A | N/A | One of the safer azide-transfer reagents, thermally stable.[11] | Primarily used for Curtius rearrangement and Mitsunobu reactions, less common for diazo transfer.[11] |
T_onset and ΔH_D values are averaged from multiple sources and can vary based on experimental conditions (e.g., heating rate).[6][9]
Visualizing the Diazo Transfer Process
To better understand the chemical transformation and the experimental procedure, the following diagrams illustrate the general reaction mechanism and a typical laboratory workflow.
Caption: General mechanism of a base-mediated diazo transfer reaction.
Caption: A typical experimental workflow for a diazo transfer reaction.
Experimental Protocols
Detailed and reproducible protocols are essential for success. Below are representative procedures for diazo transfer reactions using modern, safer reagents.
Protocol 1: Diazo Transfer to an Activated Methylene Compound using ISA·HCl
This protocol is adapted from procedures for converting activated methylene compounds into their corresponding diazo derivatives.
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the active methylene substrate (1.0 eq.) and the chosen solvent (to make a ~0.5 M solution).
-
Add the base (e.g., K₂CO₃, 2.0 eq.) to the stirred solution.
-
At room temperature, add the imidazole-1-sulfonyl azide hydrochloride (1.2 eq.) in small portions over 5-10 minutes.[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the resulting residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure diazo compound.
-
Protocol 2: Conversion of a Primary Amine to an Azide using ADMP
This protocol outlines the synthesis of organic azides from primary amines using a safe and crystalline reagent.[4]
-
Materials:
-
Primary amine substrate (1.0 eq.)
-
2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) (1.1 eq.)
-
Base (e.g., 4-(N,N-dimethyl)aminopyridine (DMAP) or DBU, see note) (1.5 eq.)
-
Solvent (e.g., Dichloromethane, DCM)
-
-
Procedure:
-
In a flask, dissolve the primary amine (1.0 eq.) in the solvent.
-
Add the appropriate base (1.5 eq.). The choice of base is important; DMAP is generally efficient, but stronger, non-nucleophilic bases like DBU may be required for less reactive amines.[4]
-
Add the ADMP reagent (1.1 eq.) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent. The byproducts are water-soluble, simplifying the workup.[5]
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
If necessary, purify the resulting organic azide by column chromatography.
-
Conclusion
The field of diazo transfer chemistry has evolved significantly, moving towards reagents that offer a better balance of reactivity and safety. While classic reagents like TsN₃ remain powerful and economical for a wide range of applications, the water-soluble nature of the byproduct from MsN₃ offers a distinct advantage in purification.[2] For enhanced safety without a major compromise in performance, crystalline and shelf-stable reagents like ISA·HCl and ADMP are excellent choices, particularly for the conversion of primary amines to azides and reactions with activated methylene compounds.[3][4] Researchers should carefully consider the substrate, scale, purification strategy, and, most importantly, the safety implications when selecting a diazo transfer reagent. The data and protocols provided herein serve as a guide to navigate these choices effectively.
References
- 1. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. scientificupdate.com [scientificupdate.com]
A Comparative Guide to the Reactivity of Diazo and Azide Compounds for Researchers and Drug Development Professionals
An objective analysis of the performance and applications of diazo and azide (B81097) compounds in chemical synthesis and bioconjugation, supported by experimental insights.
In the landscape of chemical synthesis and bioconjugation, diazo and azide compounds stand out for their unique reactivity and versatility. While both are nitrogen-rich functional groups capable of a diverse range of transformations, their reactivity profiles exhibit crucial differences that dictate their suitability for specific applications. This guide provides a comprehensive comparison of diazo and azide compounds, focusing on their reactivity in key chemical transformations, supported by available experimental data and methodologies to aid researchers in selecting the optimal functional group for their synthetic and biological investigations.
1,3-Dipolar Cycloaddition Reactions
One of the most prominent reactions for both diazo and azide compounds is the 1,3-dipolar cycloaddition. However, their reactivity and selectivity with different dipolarophiles vary significantly.
Key Findings:
-
Reactivity with Strained Alkynes: Both diazo and azide compounds readily undergo 1,3-dipolar cycloadditions with strained alkynes, such as cyclooctynes, in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC) or strain-promoted alkyne-diazo cycloaddition (SPADC). In some cases, the reaction of a diazo compound with a strained alkyne can be as fast or even faster than that of its analogous azide.[1]
-
Reactivity with Unstrained/Electron-Deficient Alkenes and Alkynes: Stabilized diazo compounds exhibit remarkable reactivity towards electron-deficient alkenes and unstrained alkynes, a reaction that is often sluggish or non-existent for azides under similar conditions.[2][3][4][5] This enhanced reactivity is attributed to the higher HOMO energy and greater nucleophilicity of the diazo group.[6] This allows for chemoselective reactions where a diazo compound can react in the presence of an azide.[2][3][4][5] For example, diazoacetamide (B1201003) reacts selectively with dehydroalanine (B155165) residues in the natural product nisin, while the corresponding azidoacetamide does not.[2][3][4][5]
-
Tunable Reactivity: The reactivity of diazo compounds in cycloadditions is highly tunable by modifying the electronic properties of the substituents on the diazo carbon.[6][7] This allows for fine-tuning the reaction rates to be either much higher or much lower than their azide analogues.[6]
Table 1: Comparison of Reactivity in 1,3-Dipolar Cycloadditions
| Feature | Diazo Compounds | Azide Compounds |
| Reaction with Strained Alkynes | Fast, comparable to or faster than azides.[1] | Fast, the basis of SPAAC. |
| Reaction with Unstrained/Electron-Deficient Alkynes/Alkenes | Generally reactive.[2][3][4][5] | Generally unreactive without a catalyst. |
| Chemoselectivity | Can be selectively reacted in the presence of azides with suitable dipolarophiles.[2][3][4][5] | Less tunable for selective cycloadditions in the presence of diazo groups. |
| Key Advantage | Broader range of reactive partners beyond strained alkynes.[6] | High specificity for alkynes in bioorthogonal chemistry. |
Experimental Protocol: Chemoselective 1,3-Dipolar Cycloaddition of a Diazo Compound in the Presence of an Azide
A representative experimental procedure for a chemoselective cycloaddition is described by Aronoff et al. (2016).[2][3][4][5] In a typical experiment, a 1:1 mixture of a diazoacetamide and its analogous azidoacetamide is prepared in a 1:1 mixture of acetonitrile (B52724) and water. The unstrained dipolarophile (e.g., an electron-deficient alkene like dehydroalanine) is then added to the solution. The reaction is allowed to proceed at ambient temperature for up to 72 hours. The progress of the reaction is monitored by techniques such as HPLC or NMR to determine the selective consumption of the diazo compound over the azide.
Caption: Comparative reactivity of diazo and azide compounds in 1,3-dipolar cycloadditions.
Carbene/Nitrene Formation and Subsequent Reactions
A defining characteristic of diazo compounds is their ability to form carbenes upon thermolysis or photolysis, leading to a variety of insertion and cyclopropanation reactions. Azides, on the other hand, can form nitrenes under similar conditions.
-
Diazo Compounds (Carbene Formation): The loss of dinitrogen from a diazo compound generates a highly reactive carbene intermediate. These carbenes can undergo a range of synthetically useful transformations, including:
-
C-H Insertion: Intramolecular or intermolecular insertion into C-H bonds is a powerful method for C-C bond formation.[8][9][10]
-
Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings.
-
Wolff Rearrangement: Rearrangement to form a ketene, which can be trapped by nucleophiles.[11]
-
-
Azide Compounds (Nitrene Formation): Thermolysis or photolysis of azides can lead to the formation of nitrenes, which are the nitrogen analogues of carbenes. Nitrenes can also undergo C-H insertion and other reactions, but their reactivity is often different from that of carbenes. Acyl azides, upon photolysis or thermolysis, can undergo the Curtius rearrangement to form isocyanates.[12]
Table 2: Comparison of Carbene and Nitrene Reactivity
| Feature | Diazo Compounds (Carbenes) | Azide Compounds (Nitrenes) |
| Intermediate | Carbene | Nitrene |
| Key Reactions | C-H insertion, cyclopropanation, Wolff rearrangement.[8][9][10][11] | C-H insertion, aziridination, Curtius rearrangement (for acyl azides).[12] |
| Synthetic Utility | Widely used for the synthesis of complex organic molecules. | Important in the synthesis of nitrogen-containing heterocycles and amines. |
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Insertion of a Diazo Compound
A general procedure for a rhodium-catalyzed intramolecular C-H insertion of a diazo compound involves dissolving the diazo substrate in a suitable solvent (e.g., dichloromethane). A catalytic amount of a rhodium(II) catalyst, such as rhodium(II) octanoate, is then added to the solution. The reaction mixture is stirred at room temperature or gently heated until the diazo compound is consumed, as indicated by the cessation of nitrogen evolution and confirmed by TLC or other analytical methods. The product, a nitrogen-containing heterocycle, is then isolated and purified by column chromatography.
Caption: Thermal and photolytic decomposition of diazo and azide compounds.
Nucleophilicity and Electrophilicity
The nucleophilic and electrophilic nature of diazo and azide compounds also differs, leading to distinct reaction pathways.
-
Diazo Compounds: The terminal nitrogen of a diazo compound is nucleophilic, while the carbon atom can exhibit both nucleophilic and electrophilic character depending on the substituents. The nucleophilicity of diazo compounds spans a wide range, from being comparable to styrene (B11656) to as reactive as enamines.[13][14]
-
Azide Compounds: The terminal nitrogen of an azide is nucleophilic and is the site of attack in reactions like the Staudinger ligation. The internal nitrogen atoms are electrophilic. Overall, organic azides are generally considered to be weak nucleophiles.[15]
Table 3: Comparison of Nucleophilicity and Electrophilicity
| Feature | Diazo Compounds | Azide Compounds |
| Nucleophilic Center | Terminal Nitrogen, Carbon | Terminal Nitrogen |
| Electrophilic Center | Carbon | Internal Nitrogens |
| Overall Nucleophilicity | Highly variable and tunable, can be strongly nucleophilic.[13][14] | Generally weak nucleophiles.[15] |
| Key Nucleophilic Reaction | Reaction with electrophiles at the carbon atom. | Staudinger reaction with phosphines.[16][17] |
Staudinger Reaction: A Unique Transformation of Azides
The Staudinger reaction is a hallmark of azide chemistry and involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide.[16][17][18] This intermediate can then be hydrolyzed to an amine (Staudinger reduction) or trapped with an electrophile (Staudinger ligation), a reaction widely used in bioconjugation.[17] There is no direct analogue of the Staudinger reaction for diazo compounds.
Caption: The Staudinger reaction of azides with phosphines.
Conclusion
Both diazo and azide compounds are powerful tools in the arsenal (B13267) of synthetic and medicinal chemists. The choice between them depends critically on the desired transformation.
-
Azides are the workhorses of bioorthogonal chemistry, primarily through the highly specific and reliable Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. Their stability and selective reactivity make them ideal for complex biological systems.
-
Diazo compounds offer a broader and more tunable reactivity profile. Their ability to engage in cycloadditions with a wider range of dipolarophiles and to form carbenes for C-H insertion and other transformations provides access to a diverse array of molecular architectures. While their stability can be a concern, stabilized diazo compounds have shown promise for in vivo applications.[1][6]
For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of synthetic routes and the development of novel bioconjugation strategies. The continued exploration of the reactivity of both diazo and azide compounds will undoubtedly lead to new and innovative solutions in chemistry and biology.
References
- 1. Diazo Groups Endure Metabolism and Enable Chemoselectivity in Cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazo compounds as highly tunable reactants in 1,3-dipolar cycloaddition reactions with cycloalkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis and thermolysis of pyridyl carbonyl azide monolayers on single-crystal platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How nucleophilic are diazo compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 18. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to LC-MS Methods for Analyzing Nitrogen-Containing Heterocyclic Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing nitrogen-containing heterocycles is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of common LC-MS methodologies, supported by performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The analysis of nitrogen-containing heterocycles, particularly polar ones, presents a significant challenge in liquid chromatography, primarily concerning their retention on conventional reversed-phase columns. Therefore, the choice of chromatographic mode is a critical parameter that dictates the success of the analysis. This guide will compare three principal modes: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Comparison of LC-MS Methods: Performance Data
The selection of an appropriate LC-MS method depends on the specific physicochemical properties of the analytes in the reaction mixture. The following table summarizes key performance characteristics of Reversed-Phase (C18), HILIC, and Mixed-Mode columns for the analysis of nitrogen-containing heterocycles.
| Performance Metric | Reversed-Phase (C18) | HILIC | Mixed-Mode (RP/Ion-Exchange) |
| Retention of Polar N-Heterocycles | Poor to moderate; often requires ion-pairing agents which can suppress MS signal. | Good to excellent retention of highly polar and charged analytes. | Excellent; provides both hydrophobic and ion-exchange retention mechanisms. |
| Sensitivity | Can be high for non-polar to moderately polar analytes. | Generally good; highly organic mobile phases can enhance ESI efficiency. | Can be significantly higher for polar analytes compared to HILIC (e.g., ~2.5x increase for acetylcholine).[1][2] |
| Peak Shape | Good for moderately polar to non-polar compounds; can be poor for very polar analytes. | Can be variable; sensitive to sample solvent composition and injection volume. | Often provides improved peak shape over HILIC for polar analytes.[1][2] |
| Method Development Complexity | Relatively straightforward for a wide range of compounds. | More complex; requires careful control of water content in the mobile phase and longer column equilibration times.[1][2] | Can be more complex than RP due to multiple retention mechanisms, but often less problematic than HILIC regarding equilibration. |
| Method Detection Limits (MDLs) | Analyte-dependent; may be higher for poorly retained polar compounds. | Generally low for polar analytes. | Reported in the low µg/L range (3-6 µg/L) for various N-heterocycles in aqueous samples.[3][4] |
| Recovery | High for analytes with good retention. | Can be affected by matrix effects and sample preparation. | Reported in the range of 77-96% for a variety of N-heterocycles.[3][4] |
| Peak Capacity | Generally high. | Can be lower than RP and other modes. | Generally high, offering good resolving power. |
Experimental Protocols
Sample Preparation from a Crude Reaction Mixture
A generic and robust sample preparation protocol is crucial for obtaining reliable and reproducible LC-MS data from complex reaction mixtures.
Objective: To dilute the reaction mixture, remove particulate matter, and ensure solvent compatibility with the LC-MS system.
Materials:
-
Crude reaction mixture
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 or 0.45 µm, PTFE or other chemically resistant membrane)
-
Autosampler vials with septa
Procedure:
-
Initial Dilution: Take a small aliquot (e.g., 1-10 µL) of the crude reaction mixture and dilute it with a suitable LC-MS grade solvent to a concentration of approximately 1 mg/mL. This initial dilution can be adjusted based on the expected concentration of the analytes.[5]
-
Serial Dilution: Perform a serial dilution to achieve a final concentration in the range of 1-50 µg/mL.[5] The optimal concentration should be determined empirically to avoid detector saturation and ion suppression.
-
Solvent Selection: The final dilution should be done in a solvent that is compatible with the initial mobile phase of the LC gradient. For HILIC methods, the final sample solvent should have a high organic content (e.g., >80% acetonitrile) to ensure good peak shape.[6]
-
Filtration/Centrifugation: Filter the final diluted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.[5] Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes and carefully transfer the supernatant to an autosampler vial.
-
Blank Injections: It is good practice to run blank injections (of the sample solvent) before and after the sample to check for carryover.[5]
Reversed-Phase LC-MS/MS Method
Application: Suitable for non-polar to moderately polar nitrogen-containing heterocycles.
-
LC System: Agilent 1290 Infinity UHPLC or equivalent.
-
Column: Agilent Zorbax SB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 135 V
-
Collision Energy: Optimized for each analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
HILIC-MS/MS Method
Application: Ideal for the separation of highly polar and charged nitrogen-containing heterocycles that are poorly retained in reversed-phase.
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in 95:5 acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 50:50 acetonitrile:water.
-
Gradient: 0-50% B over 8 minutes, hold at 50% B for 2 minutes, return to 0% B and re-equilibrate for 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole MS or equivalent.
-
Ionization Source: ESI, positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Energy and MRM transitions: Analyte-specific.
-
Mixed-Mode LC-MS Method
Application: Offers a versatile approach for analyzing mixtures containing a wide range of polarities.
-
Column: Primesep 200 (2.1 × 150 mm, 5-µm) or similar mixed-mode column with RP and cation exchange characteristics.[3][4]
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate. The exact gradient profile should be optimized for the specific separation.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.[3][4]
-
MS Parameters:
Mandatory Visualizations
Experimental Workflow
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. opentrons.com [opentrons.com]
A Comparative Guide to the NMR Spectroscopic Characterization of Diazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of the three diazine isomers: pyridazine, pyrimidine, and pyrazine. Understanding the distinct NMR spectral features of these fundamental heterocyclic scaffolds is crucial for the unambiguous structure elucidation of novel drug candidates and functional materials. This document outlines key differences in their ¹H and ¹³C NMR spectra, supported by tabulated data, and details the application of advanced 2D NMR techniques for their differentiation.
Distinguishing Diazine Isomers: A Tale of Two Nitrogens
The position of the two nitrogen atoms within the six-membered aromatic ring of diazine isomers—1,2- for pyridazine, 1,3- for pyrimidine, and 1,4- for pyrazine—creates unique electronic environments that are readily distinguishable by NMR spectroscopy. These differences manifest in the chemical shifts of the ring protons and carbons, as well as in the spin-spin coupling patterns.
Data Presentation: Comparative NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for pyridazine, pyrimidine, and pyrazine, typically recorded in deuterated chloroform (B151607) (CDCl₃). These values serve as a baseline for the identification of substituted diazine derivatives.
Table 1: ¹H NMR Spectral Data of Diazine Isomers (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyridazine | H-3/H-6 | ~9.21 | Multiplet | ³J₃₄ = 5.0 Hz, ⁴J₃₅ = 1.9 Hz, ⁵J₃₆ = 1.4 Hz |
| H-4/H-5 | ~7.54 | Multiplet | ³J₄₅ = 8.2 Hz | |
| Pyrimidine | H-2 | ~9.27 | Triplet | ⁴J₂₄ = ⁴J₂₆ = 2.6 Hz |
| H-4/H-6 | ~8.78 | Doublet | ³J₄₅ = ³J₅₆ = 5.0 Hz | |
| H-5 | ~7.38 | Triplet | ³J₄₅ = ³J₅₆ = 5.0 Hz | |
| Pyrazine | H-2/H-3/H-5/H-6 | ~8.62 | Singlet | - |
Table 2: ¹³C NMR Spectral Data of Diazine Isomers (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Pyridazine | C-3/C-6 | ~150.5 |
| C-4/C-5 | ~126.8 | |
| Pyrimidine | C-2 | ~158.5 |
| C-4/C-6 | ~156.9 | |
| C-5 | ~121.8 | |
| Pyrazine | C-2/C-3/C-5/C-6 | ~145.2 |
Experimental Protocols
A general protocol for the NMR analysis of diazine isomers is provided below. This can be adapted based on the specific compound and the information required.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified diazine isomer.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). CDCl₃ is a common choice for these parent heterocycles.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: For accurate chemical shift referencing, the solvent typically contains a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: 0-10 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0-160 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR (as needed):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are in close spatial proximity, which is essential for differentiating isomers.
-
III. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mandatory Visualization
The following diagrams illustrate the structural differences between the diazine isomers and the logical workflow for their characterization using NMR spectroscopy.
Caption: Molecular structures of the three diazine isomers.
Caption: Logical workflow for NMR-based characterization.
Differentiating Isomers with 2D NMR
While 1D NMR provides a foundational dataset, 2D NMR techniques are indispensable for the definitive characterization of diazine isomers, especially in substituted analogs where signal overlap can occur.
-
COSY: This experiment reveals which protons are coupled to each other. In pyridazine, for instance, a cross-peak between the multiplets at ~9.21 ppm and ~7.54 ppm would confirm their adjacency. In pyrimidine, COSY would show a correlation between the H-4/H-6 doublet and the H-5 triplet. Pyrazine, with its magnetically equivalent protons, would not show any cross-peaks in a COSY spectrum.
-
HSQC: This technique correlates each proton with the carbon to which it is directly attached. This is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum.
-
HMBC: HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity around nitrogen atoms and any quaternary carbons (carbons with no attached protons). For example, in pyridazine, the H-3 proton would show a correlation to C-5, and H-4 would correlate to C-6. In pyrimidine, the H-2 proton would show correlations to both C-4 and C-6.
-
NOESY: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that is observed between protons that are physically close to each other (< 5 Å), regardless of whether they are directly bonded.[2] This is a powerful tool for distinguishing positional isomers. For instance, in a substituted diazine, a NOE between a substituent's proton and a specific ring proton can definitively establish the substituent's position. In the parent diazines, the through-space proximity of protons can be used for confirmation. In pyridazine, a NOE would be expected between H-3 and H-4, and between H-5 and H-6. In pyrimidine, NOEs would be observed between H-4 and H-5, and between H-5 and H-6. Pyrazine would show NOEs between adjacent protons around the ring. While these correlations might seem straightforward in the parent molecules, they become critical in substituted derivatives for determining the relative positions of different groups.
By systematically applying this suite of NMR experiments, researchers can confidently distinguish between the diazine isomers and fully characterize the structure of their derivatives, a critical step in modern drug discovery and materials science.
References
A Comparative Guide to Validating the Structure of Novel Diazan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For newly synthesized diazan derivatives, which hold significant promise in various therapeutic areas, unambiguous confirmation of their atomic arrangement is paramount. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these heterocyclic compounds. We present supporting experimental data in a comparative format and detail the methodologies for each key experiment.
Core Analytical Techniques for Structural Validation
The structural confirmation of novel this compound derivatives typically relies on a combination of spectroscopic and crystallographic methods. The three pillars of this process are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and their collective application leads to a comprehensive and definitive structural assignment.
Comparison of Analytical Techniques
The following table summarizes the key quantitative data obtained from each technique for a hypothetical novel this compound derivative, "this compound-X."
| Parameter | ¹H NMR | ¹³C NMR | High-Resolution Mass Spectrometry (HRMS) | Single-Crystal X-ray Crystallography |
| Information Provided | Proton environment, connectivity (via coupling) | Carbon skeleton, chemical environment of carbons | Elemental composition, molecular weight | 3D atomic arrangement, bond lengths, bond angles |
| Chemical Shift (δ) | 1.5-9.0 ppm | 20-170 ppm | N/A | N/A |
| Coupling Constants (J) | 1-15 Hz | N/A | N/A | N/A |
| Mass-to-Charge (m/z) | N/A | N/A | e.g., 250.1234 [M+H]⁺ | N/A |
| Mass Accuracy | N/A | N/A | < 5 ppm | N/A |
| Crystal System | N/A | N/A | N/A | e.g., Monoclinic |
| Space Group | N/A | N/A | N/A | e.g., P2₁/c |
| Unit Cell Dimensions | N/A | N/A | N/A | a, b, c (Å); α, β, γ (°) |
| Resolution | N/A | N/A | N/A | < 1.0 Å |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024-4096) is typically required due to the lower natural abundance of the ¹³C isotope.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, signal multiplicities (splitting patterns), and coupling constants to deduce the molecular structure.[3]
-
-
2D NMR (if necessary): If the 1D spectra are insufficient for complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivities between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[1][2] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of a molecule, which can be used to determine its elemental composition.[5]
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like many this compound derivatives.[6]
-
Mass Analysis:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Use a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio with high accuracy.[5]
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the exact mass measurement (typically with an accuracy of < 5 ppm) to calculate the possible elemental compositions using specialized software.
-
Compare the calculated elemental composition with the expected formula of the synthesized this compound derivative.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights and confirm the connectivity of different parts of the molecule.[1][7]
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[8] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[9]
Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.[9] The crystals should be of high quality, with well-defined faces and free of defects.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray diffractometer.
-
Maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.[9]
-
An intense beam of monochromatic X-rays is directed at the crystal.[8]
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.[10]
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[9]
-
Refine the structural model against the experimental data using full-matrix least-squares on F².[9] All non-hydrogen atoms are typically refined anisotropically.
-
-
Structure Validation and Analysis:
-
Validate the final refined structure using crystallographic software to ensure its quality and accuracy.[9]
-
Analyze the resulting structure to determine precise bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Visualizing the Validation Workflow
The structural validation of a novel this compound derivative is a logical and often iterative process. The following diagrams illustrate the general workflow and the interplay between the different analytical techniques.
Caption: Integrated workflow for the structural validation of novel this compound derivatives.
Caption: Decision-making process in spectroscopic structure elucidation.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether [mdpi.com]
- 7. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Diazo Compound Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic studies on the decomposition of diazo compounds, a critical class of reagents in organic synthesis and drug development. Understanding the kinetics of their decomposition under various conditions—thermal, photochemical, and catalytic—is paramount for controlling reactivity, optimizing reaction yields, and ensuring safety. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in the selection of appropriate methodologies for your research needs.
Comparison of Decomposition Methods
The decomposition of diazo compounds to generate reactive carbene intermediates can be initiated through thermal, photochemical, or catalytic means. Each method offers distinct advantages and is suited for different substrates and desired outcomes. The choice of method significantly impacts reaction rates, product distributions, and scalability.
Quantitative Comparison of Kinetic Parameters
The following tables summarize key kinetic data for the decomposition of various diazo compounds under different activation modes.
Table 1: Thermal Decomposition Data for Selected Diazo Compounds
| Diazo Compound | Method | Tonset (°C) | ΔHD (kJ/mol) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) |
| Ethyl diazoacetate (EDA) | DSC | ~100 | - | 114.55[1] | - |
| Ethyl (phenyl)diazoacetate | DSC | 75-160 (substituent dependent)[2] | ~ -102[2][3] | - | - |
| Various Aryl Diazoacetates | DSC | 75 - 160[2][3] | -102 (average)[2][3] | - | - |
| Ethyl (phenyl)diazoacetate | ARC | 60 | - | - | - |
Data compiled from multiple sources. Tonset can vary with experimental conditions such as heating rate.[1][2][3]
Table 2: Photochemical Decomposition Data for Selected Diazo Compounds
| Diazo Compound | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| Aryldiazoacetates | 460-490 (blue light)[4] | - | Dichloromethane |
| Naphthyl azides | - | Higher than phenyl azides | Aqueous |
| Phenyl azide (B81097) derivatives | - | 0.1 - 0.7 | Aqueous |
| Triazolyl diazoacetates | 450 (blue light) | - | Dichloromethane |
Quantum yields are highly dependent on experimental conditions including wavelength and solvent.[4]
Table 3: Kinetic Data for Catalyzed Decomposition of Diazo Compounds
| Diazo Compound | Catalyst | Method | Rate Constant (k) | Notes |
| α-Diazo-β-ketoesters | Rh2(Oct)4 | in situ IR | Pseudo-first-order k1 observed | Rate increases with lower concentrations of 1,4-dioxane (B91453) additive. |
| α-Diazo-β-ketoesters | Rh2(S-PTTL)4 | in situ IR | Pseudo-first-order k1 observed | - |
| Diphenyldiazomethane | Copper(II) bromide | Stopped-flow UV-Vis | - | Rapid initial reaction followed by a slower second stage. |
| Aryldiazoacetate | Rh2(R-p-Ph-TPCP)4 | ReactIR | - | Reaction initiated upon addition of HFIP to overcome DMAP inhibition. |
Rate constants for catalyzed reactions are highly dependent on catalyst loading, ligand, solvent, and additives.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing kinetic studies. The following sections outline key experimental protocols for monitoring diazo compound decomposition.
Thermal Decomposition Kinetics
a) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHD).
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 1-5 mg of the diazo compound into a high-pressure crucible. The use of high-pressure crucibles is critical to contain gaseous N2 produced during decomposition, preventing erroneous endothermic peaks.
-
Seal the crucible.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature well above the decomposition point.
-
Record the heat flow as a function of temperature.
-
Determine the Tonset from the intersection of the baseline and the tangent of the exothermic decomposition peak. The area under the peak corresponds to the ΔHD.
-
b) Accelerating Rate Calorimetry (ARC)
-
Objective: To assess the thermal stability and potential for runaway reactions under adiabatic conditions.
-
Apparatus: An accelerating rate calorimeter.
-
Procedure:
-
Load a sample of the diazo compound into a suitable sample bomb.
-
Place the bomb in the calorimeter.
-
The instrument heats the sample in a stepwise manner. After each temperature increase, it monitors for self-heating.
-
If an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, simulating a runaway reaction.
-
Record the temperature and pressure as a function of time to determine the onset of thermal runaway.
-
Photochemical Decomposition Kinetics
a) Quantum Yield Determination
-
Objective: To measure the efficiency of a photochemical reaction.
-
Apparatus: A light source (e.g., mercury vapor lamp, LEDs), a monochromator or filter to select the desired wavelength, a quartz cuvette, and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of the diazo compound of known concentration in a suitable solvent. The solvent should not absorb at the irradiation wavelength.
-
Measure the initial absorbance of the solution at the λmax of the diazo compound.
-
Irradiate the solution for a set period.
-
Measure the absorbance again to determine the change in concentration of the diazo compound.
-
Use a chemical actinometer under identical conditions to measure the photon flux of the light source.
-
The quantum yield (Φ) is calculated as the number of moles of diazo compound decomposed divided by the number of moles of photons absorbed.
-
Catalyzed Decomposition Kinetics
a) In Situ Infrared (IR) Spectroscopy
-
Objective: To monitor the real-time concentration of the diazo compound during a catalyzed reaction.
-
Apparatus: An in situ IR spectrometer with a probe that can be immersed in the reaction mixture.
-
Procedure:
-
Assemble the reaction in a suitable vessel equipped with the in situ IR probe.
-
Record a background spectrum of the solvent and other reagents before adding the catalyst.
-
Initiate the reaction by adding the catalyst.
-
Continuously record the IR spectrum over time.
-
Monitor the decrease in the intensity of the characteristic diazo stretching band (around 2100 cm-1) to determine the rate of decomposition.
-
Plot the concentration of the diazo compound versus time to determine the reaction order and rate constant.
-
b) Stopped-Flow UV-Vis Spectroscopy
-
Objective: To measure the kinetics of fast-catalyzed decomposition reactions.
-
Apparatus: A stopped-flow spectrophotometer.
-
Procedure:
-
Prepare two separate solutions: one containing the diazo compound and the other containing the catalyst.
-
Load the two solutions into the two drive syringes of the stopped-flow instrument.
-
Rapidly inject the solutions from the syringes into a mixing chamber and then into the observation cell. The flow is then abruptly stopped.
-
Monitor the change in absorbance at a wavelength where either the reactant or a product has a strong absorption, starting from the moment the flow stops.
-
Data is collected on a millisecond timescale.
-
Analyze the absorbance versus time data to determine the rate constant of the reaction.
-
c) ¹H NMR Spectroscopy
-
Objective: To monitor the disappearance of the diazo compound and the appearance of products over time.
-
Apparatus: An NMR spectrometer.
-
Procedure:
-
Prepare the reaction mixture in an NMR tube, including a known concentration of an internal standard.
-
Acquire an initial ¹H NMR spectrum before the addition of the catalyst.
-
Initiate the reaction by adding the catalyst to the NMR tube.
-
Acquire a series of ¹H NMR spectra at specific time intervals.
-
Integrate the signals corresponding to the diazo compound, products, and the internal standard.
-
Plot the concentration of the diazo compound (relative to the internal standard) versus time to determine the reaction kinetics.
-
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate key experimental workflows and the logical relationships in diazo decomposition pathways.
References
- 1. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 2. General method for determination of the activation, deactivation, and initiation rate constants in transition metal-catalyzed atom transfer radical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blue light-promoted photolysis of aryldiazoacetates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. ARYL AZIDES AS PROTEIN PHOTOLABELS: ABSORPTION SPECTRAL PROPERTIES AND QUANTUM YIELDS OF PHOTODISSOCIATION | Semantic Scholar [semanticscholar.org]
Navigating the Energetic Landscape: A Comparative Guide to the Thermal Stability of Diazo Compounds via Differential Scanning calorimetry
For researchers, scientists, and drug development professionals venturing into the synthesis and application of energetic diazo compounds, a thorough understanding of their thermal stability is paramount. Differential Scanning Calorimetry (DSC) serves as a critical tool for assessing the thermal hazards associated with these high-energy molecules. This guide provides a comparative analysis of the thermal decomposition of various diazo compounds, supported by experimental data, to inform safer handling and process development.
Diazo compounds, while invaluable in synthetic chemistry for their ability to form carbenes and participate in a range of transformations, are often approached with caution due to their potential for explosive decomposition.[1][2] DSC is a powerful analytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[3] For energetic compounds, it provides crucial data on the onset temperature of decomposition (Tonset), the temperature at which the decomposition is at its maximum rate (Tpeak), and the total energy released during decomposition (enthalpy of decomposition, ΔHdec).[4]
Comparative Thermal Stability of Energetic Diazo Compounds
A comprehensive study on the thermal stability of 44 different diazo compounds provides a valuable dataset for direct comparison.[5] The data reveals a wide range of onset temperatures, from as low as 75 °C to as high as 160 °C, underscoring the significant influence of molecular structure on thermal stability.[1][6][7] Generally, electron-donating groups tend to decrease the thermal stability of diazo compounds, while electron-withdrawing groups enhance it.[5][8]
The average enthalpy of decomposition for diazo compounds lacking other energetic functional groups is approximately -102 kJ mol-1.[1][7] In contrast, diazo transfer reagents, such as sulfonyl azides, generally exhibit higher thermal stability and a more significant enthalpy of decomposition, with an average ΔHD of -201 kJ mol-1.[1][5][9]
The following table summarizes the DSC data for a selection of representative energetic diazo compounds, offering a clear comparison of their thermal properties.
| Compound | Structure | Tonset (°C) | Tpeak (°C) | ΔHdec (kJ/mol) |
| Ethyl (phenyl)diazoacetate | PhC(N₂)CO₂Et | ~85 | - | - |
| (Phenyl)diazoacetonitrile | PhC(N₂)CN | - | - | - |
| Methyl 2-diazo-2-phenylacetate | PhC(N₂)CO₂Me | - | - | - |
| Ethyl 2-diazo-2-(4-nitrophenyl)acetate | 4-NO₂C₆H₄C(N₂)CO₂Et | - | - | - |
| Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | 4-MeOC₆H₄C(N₂)CO₂Et | - | - | - |
| Diphenyldiazomethane | Ph₂CN₂ | - | - | - |
Note: Specific Tpeak and ΔHdec values for all compounds in the table were not explicitly available in the provided search results, but the general trends and representative values are discussed in the text. A comprehensive dataset for 44 diazo compounds can be found in the primary literature.[5]
Experimental Protocol for DSC Analysis of Energetic Diazo Compounds
A standardized protocol is crucial for obtaining reliable and comparable DSC data. The following methodology is based on established procedures for the thermal analysis of energetic materials.[5][10]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure crucibles (to contain gaseous decomposition products)[5][10]
-
Analytical balance (for weighing samples of approximately 5 mg)[5]
-
The energetic diazo compound to be analyzed
-
An inert reference crucible (empty)[5]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the diazo compound into a high-pressure crucible.[5]
-
Crucible Sealing: Securely seal the crucible to ensure containment of any gases evolved during decomposition. This is critical to prevent erroneous endothermic peaks in the DSC thermogram.[5][10]
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Equilibration: Equilibrate the system at a starting temperature, typically 25 °C.[5][10]
-
Heating Program: Heat the sample at a constant rate, for example, 5 °C min–1, while monitoring the heat flow.[5][10]
-
Data Analysis: The resulting DSC thermogram will show an exothermic peak corresponding to the decomposition of the diazo compound. From this peak, determine the onset temperature (Tonset), the peak temperature (Tpeak), and the enthalpy of decomposition (ΔHdec) by integrating the peak area.[4] The analysis is typically performed in duplicate to ensure reproducibility.[5]
Experimental Workflow for DSC Analysis
The logical flow of a typical DSC experiment for an energetic diazo compound is illustrated in the following diagram.
Caption: A flowchart of the DSC experimental workflow.
Safety Considerations
Given the energetic nature of diazo compounds, strict safety precautions are essential during DSC analysis and all handling procedures.[11][12] It is recommended to work with small sample sizes and use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. The use of high-pressure crucibles is a critical safety measure to contain the energy and gas released during decomposition.[5][10] While DSC is a valuable screening tool, it is important to note that it may not fully capture the hazards associated with impact sensitivity or large-scale processing.[1][10] Further hazard evaluation using techniques like Accelerating Rate Calorimetry (ARC) may be necessary for process safety assessments.[1]
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 3. mdpi.com [mdpi.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Semantic Scholar [semanticscholar.org]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ikonics.com [ikonics.com]
A Comparative Guide to the Biocompatibility of Stabilized Diazo Compounds for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of chemical tools for modifying proteins and other biomolecules is critical to the success of therapeutic and diagnostic development. Stabilized diazo compounds have emerged as versatile reagents for applications such as antibody-drug conjugates (ADCs), protein labeling, and in vivo imaging. Their biocompatibility, however, is a paramount consideration. This guide provides an objective comparison of the biocompatibility of stabilized diazo compounds with other common bioconjugation reagents, supported by experimental data and detailed protocols.
Executive Summary
Stabilized diazo compounds offer unique reactivity for the modification of carboxylic acids and other functional groups on biomolecules.[1][2] Recent advancements have led to the development of stabilized versions that are more compatible with living systems compared to their highly toxic and explosive unstabilized counterparts like diazomethane.[1][2] This guide will delve into a comparative analysis of their performance in key biocompatibility assays against established alternatives such as N-hydroxysuccinimide (NHS) esters and maleimides, which target primary amines and thiols, respectively.[3][4]
Comparative Biocompatibility Data
A direct quantitative comparison of the biocompatibility of various stabilized diazo compounds is an area of ongoing research. However, available data for representative compounds and alternative bioconjugation chemistries can guide reagent selection.
Table 1: Comparative Cytotoxicity of Bioconjugation Reagents
| Reagent/Chemistry | Target Residue(s) | Cell Line | IC50/LD50 | Citation(s) |
| Stabilized Diazo Compound (Ac4ManDiaz) | Metabolic labeling | Jurkat | LD50 ~ 1 mM | [5] |
| Azido Compound (Ac4ManNAz) | Metabolic labeling | Jurkat | LD50 ~ 1 mM | [5] |
| Maleimide (B117702) Derivative (4l) | Thiols | SK-Mel-28 | < 100 µM | [6] |
| Maleimide Derivative (4l) | Thiols | HUVEC | 100 µM | [6] |
| NHS Ester (General) | Primary Amines | Various | Generally low cytotoxicity at typical conjugation concentrations | [3] |
| Copper-Free Click Chemistry (DIFO) | Azides | Jurkat | No apparent toxicity at labeling concentrations | [5] |
Note: IC50 and LD50 values are highly dependent on the specific compound, cell line, and experimental conditions. This table provides a general comparison based on available data.
Key Biocompatibility Assessment Protocols
To ensure the safe and effective use of stabilized diazo compounds in drug development and research, rigorous biocompatibility testing is essential. The following are detailed methodologies for key in vitro assays.
Experimental Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell line (e.g., HeLa)
-
Complete cell culture medium
-
Stabilized diazo compound and alternative bioconjugation reagents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the stabilized diazo compound and alternative reagents in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Stabilized diazo compound and positive control for apoptosis (e.g., staurosporine)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the stabilized diazo compound at various concentrations for a predetermined time. Include untreated and positive control groups.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Protocol 3: Hemolysis Assay
This assay assesses the lytic effect of a compound on red blood cells (hemolysis).
Materials:
-
Fresh whole blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Stabilized diazo compound
-
Positive control (e.g., Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Centrifuge the whole blood to separate the red blood cells (RBCs). Wash the RBC pellet multiple times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-5%.
-
Incubation: Add the stabilized diazo compound at various concentrations to the RBC suspension. Include positive and negative controls. Incubate the samples at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in biocompatibility assessment can aid in understanding the mechanism of action of these compounds.
Caption: Workflow for assessing the biocompatibility of stabilized diazo compounds.
Should a stabilized diazo compound induce apoptosis, understanding the underlying signaling cascade is crucial. The intrinsic apoptosis pathway is a common mechanism of cell death initiated by cellular stress.
Caption: The intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
Stabilized diazo compounds represent a valuable class of reagents for bioconjugation, offering unique reactivity and the potential for creating novel biotherapeutics and research tools.[2] While concerns about the toxicity of diazo compounds have historically limited their use, modern stabilized versions show promise for in vivo applications.[1] The biocompatibility of any new bioconjugation reagent must be rigorously evaluated on a case-by-case basis.
This guide provides a framework for the comparative assessment of stabilized diazo compounds. Direct, head-to-head comparisons of a wider range of stabilized diazo reagents with established bioconjugation chemistries are needed to build a comprehensive understanding of their relative safety and efficacy. Future studies should focus on generating robust, quantitative data on cytotoxicity, in vivo toxicity, and immunogenicity to guide the rational design and selection of these powerful chemical tools for the advancement of biological and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazo Groups Endure Metabolism and Enable Chemoselectivity in Cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Safety Protocols for Handling Sulfonyl Azides
For Researchers, Scientists, and Drug Development Professionals
Sulfonyl azides are a versatile class of reagents used in organic synthesis, most notably in diazo transfer reactions and click chemistry. However, their utility is accompanied by significant safety concerns due to their potential for explosive decomposition. This guide provides an objective comparison of safety protocols for handling sulfonyl azides, supported by experimental data, to assist researchers in minimizing risks in the laboratory.
I. Understanding the Hazard: Stability of Sulfonyl Azides
The stability of sulfonyl azides is a critical factor in their safe handling. Several key parameters can be used to assess the potential hazard of a specific sulfonyl azide (B81097).
A. Structural Rules of Thumb:
General guidelines based on the molecular structure can provide a preliminary assessment of stability:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher carbon-to-nitrogen ratio generally indicates greater stability. For organic azides, it is recommended that the number of nitrogen atoms does not exceed the number of carbon atoms.[1][2] Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[1][2]
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for every energetic functional group (e.g., azide, nitro group) to provide sufficient dilution and render the compound relatively safe.[1] The effects of multiple energetic groups are cumulative.
B. Quantitative Thermal Analysis:
Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal stability of energetic compounds. It measures the heat flow into or out of a sample as it is heated, providing data on the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd). A lower Tonset and a higher (more negative) ΔHd indicate a less stable and more energetic compound.
| Sulfonyl Azide/Diazo Transfer Reagent | Tonset (°C) | ΔHd (kJ/mol) | Reference |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 100 | -201 | [3][4] |
| Mesyl azide (MsN₃) | Not Reported | -201 (avg. for sulfonyl azides) | [3][4] |
| Tosyl azide (TsN₃) | Not Reported | -201 (avg. for sulfonyl azides) | [3][4] |
| ortho-Nitrobenzenesulfonyl azide (o-NBSA) | Not Reported | Less energetic than TsN₃ | [3] |
| Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) | 131 (decomposition) | Not explicitly stated | [5] |
Note: The average enthalpy of decomposition for sulfonyl azides is approximately -201 kJ/mol.[3][4]
II. Experimental Protocols for Safety Assessment
A thorough safety assessment of sulfonyl azides involves several key experimental tests.
A. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal stability, including the onset of decomposition and the energy released.
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the sulfonyl azide is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The onset temperature of the exothermic decomposition peak (Tonset) and the integrated area of the peak (ΔHd) are determined from the resulting thermogram.
-
B. Impact Sensitivity Testing:
-
Objective: To assess the susceptibility of a material to decomposition upon impact.
-
Methodology (Example using a drop weight tester):
-
A small amount of the sample (typically 10-50 mg) is placed on a standardized anvil.
-
A specified weight is dropped from a known height onto a striker that is in contact with the sample.
-
The test is repeated multiple times at various heights to determine the height at which there is a 50% probability of causing an explosion (H₅₀). A higher H₅₀ value indicates lower impact sensitivity.
-
C. Friction Sensitivity Testing:
-
Objective: To evaluate the tendency of a substance to decompose when subjected to friction.
-
Methodology (Example using a BAM friction apparatus):
-
A small amount of the sample is spread on a porcelain plate.
-
A weighted porcelain pin is placed on the sample.
-
The plate is moved back and forth under the pin at a controlled speed and for a set number of strokes.
-
The test is conducted with different weights on the pin to determine the load at which ignition or decomposition occurs. A higher friction load indicates lower sensitivity.
-
III. Safe Handling and Laboratory Practices
Strict adherence to established safety protocols is paramount when working with sulfonyl azides.
A. General Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6][7] For highly reactive azides, a blast shield is necessary.[6][8]
-
Scale: Work on the smallest possible scale, especially during initial investigations.[9] Scaling up a reaction should be done with extreme caution and proper risk assessment.[10][11]
-
Engineering Controls: All manipulations of sulfonyl azides should be performed in a certified chemical fume hood.[6][8]
-
Avoid Friction and Impact: Do not use metal spatulas or ground glass joints with sulfonyl azides, as friction can initiate explosive decomposition.[1][2][6][8] Use plastic or ceramic spatulas.[6][8]
-
Temperature Control: Avoid heating sulfonyl azides unless their thermal stability is well-characterized. Store them at low temperatures and away from light.[1][12]
B. Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][8]
-
Metals: Do not allow sulfonyl azides to come into contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form highly shock-sensitive metal azides.[1][8]
-
Halogenated Solvents: Never use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1][12]
C. Waste Disposal:
-
Azide-containing waste must be collected in a separate, clearly labeled container.[1][12]
-
Never dispose of azide waste down the drain, as it can react with metal pipes (B44673) to form explosive metal azides.[8][13]
-
Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine.[1]
IV. Safer Alternatives to Traditional Sulfonyl Azides
Concerns over the safety of traditional sulfonyl azides have driven the development of safer alternatives.
A. 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol:
This protocol avoids the isolation of potentially explosive sulfonyl azides by generating the diazo transfer reagent in situ. A mixture of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water (the "SAFE cocktail") reacts with the substrate to form the desired diazo compound.[14][15] This method has been shown to be effective for a range of substrates.[14]
B. Imidazole-1-sulfonyl Azide Salts:
Imidazole-1-sulfonyl azide hydrogen sulfate has been reported as a more impact-stable and easier-to-handle alternative to other diazo transfer reagents.[5][16] While the hydrochloride salt was initially thought to be safe, it has since been found to be impact-sensitive.[5][17]
V. Visualizing Safety Workflows
A. Logical Workflow for Sulfonyl Azide Safety Assessment:
Caption: Workflow for assessing the safety of sulfonyl azides.
B. Decision Tree for Reagent Selection:
Caption: Decision-making for selecting a diazo transfer reagent.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. ucd.ie [ucd.ie]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 15. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Investigation of Photochemical Diazo Reactions
For Researchers, Scientists, and Drug Development Professionals
The photochemical reactions of diazo compounds are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. A thorough understanding of the underlying reaction mechanisms is crucial for controlling selectivity, optimizing yields, and developing novel synthetic methodologies. This guide provides a comparative overview of key photochemical diazo reactions, supported by experimental data and detailed protocols, to aid researchers in this field.
Core Photochemical Reactions of Diazo Compounds: A Mechanistic Overview
The photolysis of diazo compounds typically leads to the extrusion of dinitrogen and the formation of highly reactive carbene intermediates. The spin state of the carbene, either a singlet or a triplet, profoundly influences its reactivity and the stereochemical outcome of subsequent reactions. The primary photochemical transformations of diazo compounds include the Wolff rearrangement, cyclopropanation, and C-H or X-H insertion reactions.
Photochemical Wolff Rearrangement
The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, leading to the formation of a ketene (B1206846) intermediate through a 1,2-rearrangement.[1][2] This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives. The mechanism of the photochemical Wolff rearrangement is a subject of ongoing investigation, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate.[2] The conformation of the starting α-diazo ketone plays a critical role, with the s-cis conformer favoring a concerted mechanism and the s-trans conformer proceeding through a carbene.[3]
Recent studies have highlighted the significant impact of the light source on the efficiency of the Wolff rearrangement. Irradiation with blue LEDs has been shown to provide a quantum yield approaching 100%, a substantial improvement over the 28% quantum yield observed with traditional UV lamps.[4] This suggests that lower-energy visible light can promote the desired rearrangement more selectively, minimizing side reactions.[4]
Photochemical Cyclopropanation
Photochemically generated carbenes can react with olefins to form cyclopropanes, a valuable structural motif in many natural products and pharmaceuticals.[2][5] The stereoselectivity of this reaction is highly dependent on the spin state of the carbene intermediate. Singlet carbenes typically undergo concerted, stereospecific cyclopropanation, while triplet carbenes react in a stepwise manner, leading to a loss of stereochemical information.[6] The choice of direct photolysis or the use of a photosensitizer can influence the dominant carbene spin state and, consequently, the diastereoselectivity of the cyclopropanation.[5] Recent advances have demonstrated that photochemical cyclopropanation can be performed in aqueous micellar systems, offering a greener alternative to traditional organic solvents.[1]
Photochemical C-H and X-H Insertion Reactions
Carbenes generated via photolysis of diazo compounds can insert into C-H and X-H (where X is a heteroatom like O, N, or S) bonds, providing a direct method for C-C and C-X bond formation.[2][6] The reactivity and selectivity of these insertion reactions are influenced by both the electronic properties of the carbene and the nature of the C-H or X-H bond. While this reaction is a powerful tool, controlling regioselectivity in molecules with multiple potential insertion sites remains a challenge.
Comparative Performance Data
Quantitative data is essential for comparing the efficacy of different photochemical methods. The following tables summarize key performance indicators for various photochemical diazo reactions.
Table 1: Comparison of Quantum Yields for the Photochemical Wolff Rearrangement of an α-Diazoketone
| Light Source | Wavelength | Quantum Yield (%) | Reference |
| Blue LED | 450 nm | ~100 | [4] |
| Wood's Lamp (UV) | Not Specified | 28 | [4] |
Table 2: Representative Data for Photochemical Cyclopropanation of Styrenes with Ethyl Diazoacetate (EDA)
| Styrene Derivative | Light Source | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Styrene | Blue LED | Dichloromethane | 85 | 1:2 |
| 4-Methylstyrene | Blue LED | Dichloromethane | 88 | 1:2.2 |
| 4-Chlorostyrene | Blue LED | Dichloromethane | 82 | 1:1.8 |
| 4-Nitrostyrene | Blue LED | Dichloromethane | 75 | 1:1.5 |
Note: This table is a representative example based on typical outcomes reported in the literature; specific yields and selectivities may vary based on precise reaction conditions.
Table 3: Representative Yields for Photochemical C-H Insertion of Ethyl 2-Diazo-2-phenylacetate into Alkanes
| Alkane | Light Source | Yield (%) |
| Cyclohexane | UV Lamp | 60 |
| n-Hexane | UV Lamp | 55 |
| Tetrahydrofuran | UV Lamp | 65 |
Note: This table is a representative example. Yields are highly dependent on the specific diazo compound and substrate.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful mechanistic investigations.
General Protocol for a Photochemical Diazo Reaction
-
Glassware Setup: Use a quartz reaction vessel for UV irradiation or a borosilicate glass (Pyrex) vessel for visible light irradiation. The vessel should be equipped with a magnetic stir bar, a septum for inert gas purging, and a means for temperature control (e.g., a cooling bath).
-
Light Source: Position the light source (e.g., medium-pressure mercury lamp, xenon lamp, or LED array) at a fixed distance from the reaction vessel. A filter may be used to select a specific wavelength range.
-
Reactant Preparation: Prepare a solution of the diazo compound and the substrate in a suitable, degassed solvent. Typical concentrations range from 0.01 to 0.1 M.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench excited states and lead to side reactions.
-
Irradiation: While stirring and maintaining the desired temperature, irradiate the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure and purify the product by column chromatography.
Specific Protocol for Photochemical Wolff Rearrangement
-
Reactants: α-diazoketone (1.0 mmol), nucleophile (e.g., methanol (B129727), 10 mL, used as solvent).
-
Procedure: Dissolve the α-diazoketone in methanol in a Pyrex tube. Degas the solution with argon for 30 minutes. Irradiate the solution with a 150 W Xenon lamp while maintaining the temperature at 20 °C. Monitor the disappearance of the diazo compound by TLC. Upon completion, evaporate the methanol and purify the resulting ester by silica (B1680970) gel chromatography.
Protocol for Transient Absorption Spectroscopy of a Carbene Intermediate
Transient absorption spectroscopy is a powerful technique for directly observing and characterizing short-lived intermediates like carbenes.
-
Sample Preparation: Prepare a solution of the diazo compound in a suitable spectroscopic-grade solvent in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.6 at the excitation wavelength.
-
Pump-Probe Setup: Utilize a femtosecond laser system. The output is split into a "pump" beam and a "probe" beam. The pump beam excites the sample, while the delayed probe beam measures the absorption of the transient species.
-
Data Acquisition: The change in absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses. This provides the transient absorption spectrum and kinetic decay profile of the intermediate.
-
Data Analysis: The obtained data is analyzed to determine the lifetime of the carbene and to identify any subsequent intermediates.
Mechanistic Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.
Caption: Mechanistic pathways of the photochemical Wolff rearrangement.
Caption: A typical experimental workflow for investigating a photochemical diazo reaction.
Caption: Generation of singlet and triplet carbenes and their roles in stereoselective cyclopropanation.
References
- 1. Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00828F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Reactive Landscape: A Comparative Guide to Diazo Compound Cross-Reactivity in Biological Media
For researchers, scientists, and drug development professionals, understanding the reactivity of diazo compounds within complex biological environments is paramount for their successful application as probes, imaging agents, and therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of various diazo compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in biological media.
Diazo compounds, characterized by the functional group R₂C=N₂, offer a unique and tunable reactivity profile that has garnered significant interest in chemical biology.[1] Their ability to react with a variety of biological nucleophiles, participate in bioorthogonal cycloadditions, and act as photoactivated crosslinkers makes them versatile tools.[1][2] However, this reactivity also presents a challenge: the potential for off-target reactions, or cross-reactivity, which can lead to unforeseen biological consequences. This guide aims to illuminate the factors governing diazo compound reactivity and provide a framework for assessing their cross-reactivity in biological systems.
Comparative Analysis of Diazo Compound Reactivity
The reactivity of a diazo compound is largely dictated by its electronic properties. Electron-withdrawing groups adjacent to the diazo moiety stabilize the compound by delocalizing the negative charge on the α-carbon, rendering it less reactive and more selective.[3] Conversely, electron-donating groups increase the nucleophilicity and reactivity of the diazo carbon.[4] Unstabilized diazoalkanes, such as diazomethane, are highly reactive and toxic, limiting their utility in biological applications.[3]
Reactivity with Biological Nucleophiles
Diazo compounds can react with a wide range of nucleophiles present in biological media, including carboxylic acids, thiols, amines, and water. The relative rates of these reactions are crucial for determining the specificity of a diazo-based probe or drug.
While comprehensive kinetic data for a wide range of diazo compounds with all major biological nucleophiles under identical conditions is not extensively tabulated in the literature, a general reactivity trend can be established. The primary reaction of stabilized diazo compounds in a biological context is often the esterification of carboxylic acids.[1] The table below summarizes the available quantitative and qualitative data on the reactivity of diazo compounds.
| Diazo Compound Class | Target Nucleophile | Relative Reactivity/Kinetic Data | Notes |
| Stabilized Diazo Compounds (e.g., α-diazocarbonyls) | Carboxylic Acids (Glu, Asp) | High | A primary reaction pathway, leading to ester formation.[1] |
| Thiols (Cys) | Moderate to Low | Generally less reactive than with carboxylic acids.[3] | |
| Amines (Lys) | Low | Typically requires activation or specific reaction conditions.[3] | |
| Water | Low to Moderate | Hydrolysis can be a competing reaction, especially with more reactive diazo compounds.[5] | |
| Unstabilized Diazo Compounds (e.g., Diazomethane) | All Nucleophiles | Very High | Highly reactive and non-specific, limiting their use in biological systems.[3] |
| Diazobenzenesulfonic Acid | Tyrosine, Histidine | High | Reacts via azo coupling with electron-rich aromatic side chains. |
| Various Diazo Compounds | Benzhydryl Cations (Model Electrophiles) | N values from -0.35 to 10.48 | Nucleophilicity (N) spans over 10 orders of magnitude, demonstrating tunable reactivity.[4][6] |
Note: The reactivity is highly dependent on the specific structure of the diazo compound, pH, and the local microenvironment of the nucleophile.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a novel diazo compound, a series of standardized experiments should be performed.
Protocol 1: In Vitro Reactivity Screening with Amino Acid Derivatives
This protocol allows for the direct comparison of the reactivity of a diazo compound with different functional groups found in proteins.
1. Materials:
- Diazo compound of interest.
- N-acetylated amino acid methyl esters (e.g., N-acetyl-L-cysteine methyl ester, N-acetyl-L-glutamic acid methyl ester, N-acetyl-L-lysine methyl ester).
- Phosphate-buffered saline (PBS), pH 7.4.
- Acetonitrile (ACN) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the diazo compound.
- LC-MS grade water and solvents.
- Quenching solution (e.g., a scavenger for the diazo compound, if necessary).
2. Procedure:
- Prepare stock solutions of the diazo compound and each amino acid derivative in a suitable solvent.
- In separate microcentrifuge tubes, mix the diazo compound with each amino acid derivative in PBS at a defined molar ratio (e.g., 1:1 or 1:10). Include a control with only the diazo compound in PBS.
- Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- At each time point, quench the reaction if necessary.
- Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of adducts and the depletion of the parent compounds.
3. Data Analysis:
- Calculate the percentage of diazo compound consumed and the percentage of adduct formed for each amino acid at each time point.
- Determine the initial reaction rates to compare the relative reactivity.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the diazo compound in a complex biological matrix, providing insights into its potential for hydrolysis and enzymatic degradation.
1. Materials:
- Diazo compound of interest.
- Freshly thawed plasma (e.g., human, mouse, rat).
- Incubator at 37°C.
- Acetonitrile (ACN) with an internal standard for protein precipitation and sample analysis.
- LC-MS/MS system.
2. Procedure:
- Pre-warm the plasma to 37°C.
- Add the diazo compound (from a concentrated stock solution in DMSO or ACN) to the plasma to achieve the final desired concentration (e.g., 1 µM).
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
- Immediately add the aliquot to cold ACN with an internal standard to precipitate proteins and stop the reaction.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the diazo compound.
3. Data Analysis:
- Plot the percentage of the remaining diazo compound against time.
- Calculate the in vitro half-life (t₁/₂) of the compound in plasma.
Protocol 3: Protein Adduct Detection by LC-MS/MS
This protocol is designed to identify which amino acid residues in a protein are modified by the diazo compound.
1. Materials:
- Diazo compound of interest.
- Model protein (e.g., Bovine Serum Albumin, Lysozyme).
- Reaction buffer (e.g., PBS, pH 7.4).
- Denaturing buffer (e.g., 8 M urea).
- Reducing agent (e.g., Dithiothreitol - DTT).
- Alkylating agent (e.g., Iodoacetamide - IAA).
- Protease (e.g., Trypsin).
- LC-MS/MS system with data-dependent acquisition capabilities.
- Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
2. Procedure:
- Incubate the model protein with the diazo compound in the reaction buffer.
- Denature, reduce, and alkylate the protein to unfold it and cap the free cysteine residues.
- Digest the protein into peptides using a protease like trypsin.
- Analyze the resulting peptide mixture by LC-MS/MS.
- Perform a database search of the MS/MS spectra against the protein sequence, including the potential mass shift caused by the diazo compound adduct as a variable modification on all possible amino acid residues.
3. Data Analysis:
- Identify the specific peptides and amino acid residues that have been modified by the diazo compound.
- Quantify the extent of modification for different residues to determine the cross-reactivity profile on a protein level.
Visualizing Reactivity and Experimental Design
To better understand the complex interactions of diazo compounds in biological media, we can visualize the potential reaction pathways and the experimental workflow for their assessment.
Caption: General reactivity pathways of diazo compounds with biological nucleophiles.
Caption: Workflow for assessing the cross-reactivity of diazo compounds.
Impact on Signaling Pathways
The cross-reactivity of diazo compounds can have significant downstream effects on cellular signaling. For instance, the modification of a critical carboxylic acid residue in an enzyme's active site could lead to its inhibition.[1] Some diazo-containing natural products are known to possess anticancer properties, inducing apoptosis in cancer cells, which suggests interference with cell survival pathways.[7] However, the precise signaling cascades affected by many synthetic diazo compounds are often not fully elucidated and require further investigation. The experimental protocols outlined above, particularly the identification of protein targets, are the first step in unraveling these downstream effects.
Conclusion
The tunable reactivity of diazo compounds makes them powerful tools in chemical biology and drug development. However, a thorough understanding and empirical assessment of their cross-reactivity in biological media are essential for their effective and safe use. By employing the comparative data and detailed protocols provided in this guide, researchers can better predict and control the behavior of diazo compounds, paving the way for the development of more specific and potent chemical probes and therapeutics. The continued investigation into the interactions of these versatile molecules with the cellular machinery will undoubtedly uncover new applications and deepen our understanding of biological systems.
References
- 1. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. raineslab.com [raineslab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. jddtonline.info [jddtonline.info]
"yield comparison between batch and flow synthesis of diazepam"
A Comparative Analysis of Batch and Flow Synthesis of Diazepam
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) like diazepam, a key benzodiazepine, is undergoing a paradigm shift. The traditional batch synthesis methods are increasingly being compared with modern continuous flow technologies. This guide provides an objective comparison of the yield and methodologies of batch versus flow synthesis of diazepam, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Yield Comparison
The efficiency of a synthesis route is often measured by its yield. The following table summarizes the quantitative yield of diazepam through different synthesis methods.
| Synthesis Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Batch (One-Pot) | 5-chloro-2-(methylamino)benzophenone (B138054), Bromoacetyl chloride, NH₄Br/NH₄OH | Acetonitrile (B52724)/Water | Overnight | 94% | Not Specified | [1] |
| Batch (Two-Step) | 5-chloro-2-(methylamino)benzophenone, Bromoacetyl chloride, NH₄Br/NH₄OH | Toluene, Acetonitrile/Water | 2.5 hours | 90% (at 40°C) | Not Specified | [1] |
| Flow (Telescoped) | 5-chloro-2-(methylamino)benzophenone, Bromoacetyl chloride, Propylene (B89431) oxide, NH₄Br/NH₄OH | Acetonitrile/Water | 15 minutes | 96% | 91% (crude), >98% (after recrystallization) | [1][2] |
| Flow (Literature) | Not Specified | NMP | Not Specified | 94% | 78% (crude) | [1] |
| Flow (Literature) | Not Specified | 2-MeTHF | Not Specified | 55% | Not Specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison.
Batch Synthesis Protocol (One-Pot)
A one-pot reaction was performed starting from 5-chloro-2-(methylamino)benzophenone to generate diazepam. The reaction utilized an NH₄Br/NH₄OH solution and was allowed to proceed overnight, resulting in a 94% yield of diazepam.[1]
Flow Synthesis Protocol (Telescoped Two-Step)
The continuous flow synthesis of diazepam was conducted in a two-step telescoped process using microreactors.
Step 1: N-Acylation
-
Reagents: A solution of 5-chloro-2-(methylamino)benzophenone (0.6 M), propylene oxide (1.2 M), and bromoacetyl chloride (0.6 M) in acetonitrile was prepared.
-
Reactor: The solution was introduced into the first microreactor.
-
Conditions: The reaction was maintained at 0°C.
Step 2: Amination and Cyclization
-
Reagents: The output from the first reactor was mixed with a solution of NH₄Br/NH₄OH in water.
-
Reactor: The mixture was then passed through a second microreactor.
-
Conditions: The second stage of the reaction was heated to 60°C.
This telescoped flow process achieved a 96% yield of 91% pure diazepam within a total residence time of 15 minutes. A single recrystallization step further purified the product to over 98%.[1][2]
Visualizing the Synthesis Workflows
To better illustrate the procedural differences between batch and flow synthesis, the following diagrams outline the experimental workflows.
Logical Comparison of Synthesis Outcomes
The choice between batch and flow synthesis involves weighing various factors beyond just yield. The following diagram provides a logical comparison of the key outcomes.
References
A Comparative Analysis of Computational and Experimental C-N Bond Dissociation Energies in Diazoalkanes
For researchers, scientists, and drug development professionals, understanding the stability and reactivity of diazoalkanes is paramount. A key parameter governing their chemical behavior is the carbon-nitrogen (C-N) bond dissociation energy (BDE), which dictates the propensity of these compounds to release molecular nitrogen and form highly reactive carbenes. This guide provides an objective comparison of computational and experimental approaches to determine the C-N BDE of diazoalkanes, supported by available data and detailed methodologies.
The C-N bond in diazoalkanes is notoriously weak, rendering these compounds both highly useful as synthetic intermediates and potentially hazardous. Accurate determination of the C-N BDE is therefore crucial for predicting their thermal stability, understanding reaction mechanisms, and ensuring safe handling. This guide delves into the two primary avenues for probing this critical value: sophisticated computational models and direct experimental measurements.
Quantitative Comparison of C-N Bond Dissociation Energies
The following table summarizes available computational and experimental C-N bond dissociation energy (BDE) values for diazomethane, the parent diazoalkane. Data for substituted diazoalkanes is less common in a directly comparable format, but the trend of decreasing BDE with increasing carbene stability is a well-established principle.
| Compound | Computational Method | Basis Set | Calculated C-N BDE (kcal/mol) | Experimental Method | Experimental C-N BDE (kcal/mol) |
| Diazomethane (CH₂N₂) | CASPT2/CASPT3 | cc-pVTZ | 21.6 - 38.2 | Photodissociation | ~49 |
| Diazomethane (CH₂N₂) | G4 Theory | - | ~30 | - | - |
| Diazomethane (CH₂N₂) | M06-2X | 6-311++G(d,p) | ~25-30 | - | - |
Note: Computational values can vary based on the specific level of theory and basis set employed. The experimental value is an estimate derived from thermochemical data.
Methodologies for Determining Bond Dissociation Energies
A range of experimental and computational techniques are employed to determine the C-N bond dissociation energies of diazoalkanes. Each approach has its inherent strengths and limitations.
Experimental Protocols
Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for directly measuring the enthalpy of reactions in solution, including homolytic bond cleavage.[1] The method relies on the photoacoustic effect, where light absorption by a sample generates a sound wave.
Key Experimental Steps:
-
Sample Preparation: A solution of the diazoalkane in a suitable solvent (e.g., an inert hydrocarbon) is prepared. The concentration is adjusted to ensure sufficient absorption at the laser wavelength. A reference compound, which releases all absorbed energy as heat, is also prepared.
-
Laser Excitation: The sample is irradiated with a pulsed laser of a specific wavelength that is absorbed by the diazoalkane, leading to the homolytic cleavage of the C-N bond.
-
Acoustic Wave Detection: The heat released from the non-radiative decay of the excited state and subsequent reactions causes a rapid thermal expansion of the solvent, generating an acoustic wave. This wave is detected by a sensitive piezoelectric transducer (microphone).
-
Signal Analysis: The amplitude of the photoacoustic signal is proportional to the amount of heat released. By comparing the signal from the sample to that of the reference compound, the enthalpy of the photoreaction can be determined.
-
BDE Calculation: The bond dissociation energy is then calculated from the reaction enthalpy, taking into account the energy of the absorbed photon and the heats of formation of the resulting products.
Computational Methodologies
Density Functional Theory (DFT)
DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost.[2] The choice of functional and basis set is critical for obtaining reliable BDE values.[3]
Typical Computational Protocol:
-
Geometry Optimization: The ground-state geometries of the parent diazoalkane and its corresponding radical fragments (the carbene and molecular nitrogen) are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory.
-
BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the energies of the products (carbene and N₂) and the energy of the reactant (diazoalkane), including ZPVE and thermal corrections.[4]
High-Accuracy Ab Initio Methods
For benchmark calculations, more computationally expensive methods like G4 theory and its variants (e.g., G4(MP2)) are often employed.[5] These composite methods aim to approximate the "gold standard" CCSD(T) method with a complete basis set, providing highly accurate thermochemical data.[6] The general protocol is similar to that of DFT but involves a series of calculations at different levels of theory and basis sets, which are then combined to extrapolate to a highly accurate energy.
Visualizing the Methodologies
To further clarify the relationship between these approaches and the workflows involved, the following diagrams are provided.
Caption: Relationship between experimental and computational BDE determination.
Caption: Experimental workflow for Photoacoustic Calorimetry.
Concluding Remarks
Both computational and experimental methods provide invaluable insights into the C-N bond dissociation energies of diazoalkanes. While experimental techniques like photoacoustic calorimetry offer direct measurements of reaction enthalpies in solution, computational methods, particularly high-level ab initio calculations and carefully benchmarked DFT, provide a powerful and often more accessible means of predicting these values. The synergy between these two approaches is crucial; computational studies can rationalize experimental findings and predict the BDEs of yet-to-be-synthesized or highly unstable diazoalkanes, while experimental data provides the essential benchmarks for validating and refining computational models. For researchers in drug development and organic synthesis, a comprehensive understanding of both methodologies is essential for harnessing the synthetic potential of diazoalkanes while mitigating their inherent risks.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joaquinbarroso.com [joaquinbarroso.com]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Diazo Transfer Reagents: A TGA Perspective
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable diazo transfer reagent is paramount for the safe and efficient synthesis of diazo compounds, which are crucial intermediates in pharmaceutical development and organic chemistry. A critical, yet often overlooked, aspect of reagent selection is its thermal stability. Unforeseen decomposition can lead to hazardous situations, including explosions, especially at larger scales. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of these energetic materials by measuring changes in mass as a function of temperature.
This guide provides an objective comparison of the thermal stability of several common diazo transfer reagents based on available TGA and other thermal analysis data.
Comparison of Thermal Stability Data
The following table summarizes the key thermal decomposition parameters for various diazo transfer reagents. The onset temperature (T_onset_) is a critical indicator of thermal stability, representing the temperature at which significant decomposition and mass loss begin.
| Diazo Transfer Reagent | Onset Decomposition Temp. (T_onset_) (°C) | Peak Decomposition Temp. (°C) | Total Mass Loss (%) | Analysis Method |
| p-Acetamidobenzenesulfonyl Azide (B81097) (p-ABSA) | ~80 - 100[1][2] | Not explicitly found | Not explicitly found | DSC/Decomposition Info |
| Tosyl Azide (TsN₃) | ~120[3][4] | 129[3] | Not explicitly found | DSC |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate (B86663) | ~131[5] | Not explicitly found | Not explicitly found | Decomposition Info |
| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (B91526) (ADMP) | ~200[6][7][8] | Not explicitly found | Not explicitly found | DSC |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT) | Not explicitly found | Not explicitly found | Not explicitly found | DSC/TGA (data not shown)[3] |
Note: Direct comparative TGA data under identical conditions is scarce in the literature. The data presented is compiled from various sources, including Differential Scanning Calorimetry (DSC), which also provides valuable information on thermal stability. Onset temperatures from DSC are often comparable to the onset of mass loss in TGA for these types of compounds.
Key Observations and Alternatives
From the available data, a clear hierarchy of thermal stability emerges. p-ABSA and tosyl azide, two of the most traditional diazo transfer reagents, exhibit the lowest decomposition temperatures, with decomposition initiating at approximately 80-100 °C and 120 °C, respectively.[1][2][3][4] This underscores the need for careful temperature control when using these reagents.
In contrast, modern alternatives offer significantly enhanced thermal stability. Imidazole-1-sulfonyl azide hydrogen sulfate is reported to be stable up to 131 °C.[5] Notably, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) stands out with a much higher decomposition onset temperature of around 200 °C, making it a considerably safer alternative from a thermal hazard perspective.[6][7][8] While quantitative TGA data for 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) was not found, it is reported to have a highly exothermic decomposition comparable to the less stable tosyl azide.[3]
Experimental Protocol: TGA Analysis of Diazo Transfer Reagents
The following is a generalized experimental protocol for the thermogravimetric analysis of diazo transfer reagents, based on common practices for energetic materials.
Objective: To determine the onset temperature of decomposition, peak decomposition temperature, and total mass loss of a diazo transfer reagent.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (aluminum or ceramic)
-
Microbalance
-
Inert gas (e.g., Nitrogen, Argon) of high purity
-
Diazo transfer reagent sample (typically 1-5 mg)
Procedure:
-
Sample Preparation: Carefully weigh 1-5 mg of the diazo transfer reagent into a clean, tared TGA sample pan. Due to the potentially explosive nature of these reagents, handle small quantities with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability before heating.
-
Heat the sample at a linear heating rate, typically 5 or 10 °C/min, to a final temperature that is well above the expected decomposition temperature (e.g., 300-400 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, often taken as the temperature at which 5% mass loss occurs (T₅%).
-
Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.
-
Calculate the total percentage of mass loss corresponding to the decomposition event.
-
Visualizing the TGA Workflow
The logical flow of a TGA experiment for assessing the thermal stability of diazo transfer reagents can be visualized as follows:
Caption: Experimental workflow for TGA analysis of diazo transfer reagents.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Diazan (Hydrazine)
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Diazan, commonly known as hydrazine (B178648). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Hydrazine and its derivatives are toxic, potentially carcinogenic, and pose a significant environmental hazard if not managed correctly.[1][2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and a thorough understanding of the chemical's hazards.
Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, as hydrazine can cause severe skin burns and may be absorbed through the skin.[2][4][5] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes, which can cause severe eye damage.[2][5][6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[6] |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors, which are fatal if inhaled.[4][7] |
| Storage | Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials.[4][5] | Hydrazine is a combustible liquid and can be unstable.[4] It is incompatible with acids, bases, finely powdered metals, halogens, and organic materials.[4] |
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][8] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
Quantitative Hazard and Physical Data
The following tables summarize key quantitative data for hydrazine, highlighting its hazardous properties.
Toxicity Data
| Type | Value | Species |
| Oral LD50 | 60 - 129 mg/kg | Rat |
| Dermal LD50 | 91 - 238 mg/kg | Rabbit |
| Inhalation LC50 | 0.75 mg/l (4 hours) | Rat |
Data sourced from Arkema Hydrazine Hydrate 55% MSDS.[5]
Exposure Limits
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 1 ppm |
| NIOSH | REL (2-hour ceiling) | 0.03 ppm |
| ACGIH | TLV (8-hour TWA) | 0.01 ppm |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[8]
Physical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 120.1 °C / 248.2 °F |
| Flash Point | 75 °C / 167 °F |
| Specific Gravity | 1.032 |
| Solubility | Miscible with water |
Data for Hydrazine hydrate, 100%.[4]
Step-by-Step Disposal Procedure
The primary method for the disposal of hydrazine waste is through chemical neutralization to render it non-hazardous. The following protocol outlines the recommended steps. Under no circumstances should hydrazine waste be disposed of down the drain without treatment or in regular solid waste containers. [9]
Experimental Protocol: Neutralization of Hydrazine Waste
Objective: To safely neutralize hydrazine waste through oxidation.
Materials:
-
Hydrazine waste solution
-
Sodium hypochlorite (B82951) (bleach) solution (<5% available chlorine) or Calcium hypochlorite solution (5%)[9][10]
-
Large, appropriate chemical-resistant container
-
Stirring mechanism (e.g., magnetic stir bar and plate)
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the hydrazine waste is concentrated, dilute it with a large volume of water in the reaction container. The final concentration of hydrazine should be 5% or less to avoid excessive heat generation during neutralization.[9]
-
Neutralization: Slowly add the sodium hypochlorite or calcium hypochlorite solution to the diluted hydrazine waste while stirring continuously. An equal volume of 5% calcium hypochlorite solution to the hydrazine waste is a recommended starting point.[9] The reaction between hydrazine and hypochlorite yields nitrogen gas, water, and sodium chloride.
-
Verification of Neutralization: After the addition of the oxidizing agent is complete, continue to stir the solution for a period of time to ensure the reaction is complete. Test the resulting solution to confirm the absence of hydrazine.
-
Final Disposal: Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with a large volume of water, in accordance with local, state, and federal regulations. Always consult your institution's environmental health and safety office for final approval.[5][11]
Alternatively, for small quantities, dilution with water to at least a 40% solution followed by neutralization with dilute sulfuric acid has also been described.[11] However, oxidation is the more commonly recommended method. For large spills or bulk quantities, contact your institution's hazardous waste disposal service.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of hydrazine waste.
This guide is intended to provide essential information for the proper disposal of hydrazine. Always consult the Safety Data Sheet (SDS) for the specific hydrazine product you are using and adhere to all institutional and regulatory guidelines.
References
- 1. gas-sensing.com [gas-sensing.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. nj.gov [nj.gov]
- 9. arxada.com [arxada.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Hydrazine (HSG 56, 1991) [inchem.org]
Essential Safety and Handling Protocols for Diazene (Diazan)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of diazene (B1210634) (also known as diimide or diazan) and its derivatives in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
Diazene and its organic derivatives are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with these compounds include acute toxicity and potential long-term adverse effects on aquatic life.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
Data derived from safety information for (4-methylphenyl)-diazene.[1]
Personal Protective Equipment (PPE)
The selection and proper use of appropriate PPE are the most critical steps to mitigate exposure risks when handling diazenes. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is necessary when there is a splash hazard. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended for splash protection). A lab coat or chemical-resistant apron. Closed-toe shoes. | Lab coats must be fully buttoned.[1] Avoid wearing shorts or open-toed footwear. Change gloves immediately after any contact with the chemical.[1] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. | To be used in a well-ventilated area, preferably within a chemical fume hood.[1][2] A respirator is mandatory if engineering controls are insufficient or during spill cleanup.[1] |
Glove Compatibility for Aromatic Azo Compounds
Specific breakthrough time data for all diazene derivatives is not always available. The following provides a conservative guide based on related compounds.
| Glove Material | Splash Protection | Prolonged Contact | Recommendations |
| Nitrile Rubber | Good | Not Recommended | Suitable for incidental contact. Change gloves immediately after a splash.[1] |
| Neoprene | Good | Fair | Offers good resistance to a range of chemicals. |
| Natural Rubber (Latex) | Fair to Poor | Not Recommended | Generally not recommended for handling aromatic compounds.[1] |
Operational Plan: Safe Handling Workflow
A systematic approach is paramount to safely handle diazenes in a laboratory setting. The following workflow provides a step-by-step procedural guide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
